molecular formula C10H12OS B1324128 Cyclopentyl 3-thienyl ketone CAS No. 898771-72-7

Cyclopentyl 3-thienyl ketone

Cat. No.: B1324128
CAS No.: 898771-72-7
M. Wt: 180.27 g/mol
InChI Key: TXKPSXSPBNZDFD-UHFFFAOYSA-N
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Description

Cyclopentyl 3-thienyl ketone is a useful research compound. Its molecular formula is C10H12OS and its molecular weight is 180.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentyl(thiophen-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c11-10(8-3-1-2-4-8)9-5-6-12-7-9/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKPSXSPBNZDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641865
Record name Cyclopentyl(thiophen-3-yl)methanone
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URL https://comptox.epa.gov/dashboard/DTXSID90641865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-72-7
Record name Cyclopentyl(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Cyclopentyl 3-Thienyl Ketone: A Comprehensive Technical Guide to Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Ketone

Cyclopentyl 3-thienyl ketone, a molecule featuring a five-membered cyclopentyl ring linked to the 3-position of a thiophene nucleus through a carbonyl group, represents a significant scaffold in the landscape of medicinal chemistry and materials science. The thiophene ring, a sulfur-containing heterocycle, is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties and enhance biological activity through various molecular interactions.[1][2][3] The incorporation of a cyclopentyl moiety introduces a lipophilic and conformationally restricted element, which can be pivotal for optimizing receptor binding and pharmacokinetic profiles.[4]

This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical and spectroscopic properties, and potential applications of this compound. It is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the strategic importance of this compound.

Strategic Synthesis: Achieving Regioselective 3-Acylation of the Thiophene Ring

The primary challenge in the synthesis of this compound lies in achieving regioselective acylation at the 3-position of the thiophene ring. Direct Friedel-Crafts acylation of unsubstituted thiophene predominantly yields the 2-acyl isomer due to the higher stability of the cationic intermediate formed during electrophilic attack at the α-position.[5] Therefore, a strategic approach commencing with a 3-substituted thiophene derivative is imperative to ensure the desired regioselectivity.

Grignard Reagent-Based Synthesis from 3-Bromothiophene

A robust and widely applicable method for the synthesis of this compound involves the use of a Grignard reagent derived from 3-bromothiophene. This multi-step process offers excellent control over the regiochemistry.[6][7]

Experimental Protocol: Grignard-based Synthesis

Step 1: Formation of 3-Thienylmagnesium Bromide

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, and all glassware is thoroughly dried to preclude moisture. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: Magnesium turnings are placed in the flask, and a small crystal of iodine can be added as an initiator. A solution of 3-bromothiophene in a dry ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, is prepared.[8]

  • Grignard Reagent Formation: A small portion of the 3-bromothiophene solution is added to the magnesium turnings. The reaction is initiated, often evidenced by a gentle reflux or a change in color. Once initiated, the remaining 3-bromothiophene solution is added dropwise at a rate that maintains a controlled reflux. After the addition is complete, the mixture is typically stirred at room temperature or gently heated to ensure complete formation of the Grignard reagent, 3-thienylmagnesium bromide.

Step 2: Acylation with Cyclopentanecarbonyl Chloride

  • Reagent Preparation: A solution of cyclopentanecarbonyl chloride in a dry ethereal solvent is prepared in the dropping funnel.

  • Acylation Reaction: The solution of cyclopentanecarbonyl chloride is added dropwise to the freshly prepared 3-thienylmagnesium bromide solution, typically at a low temperature (e.g., 0 °C or below) to control the reactivity and minimize side reactions.[9]

  • Reaction Quench and Work-up: After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete conversion. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure. The crude product, this compound, is then purified using techniques such as vacuum distillation or column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture; therefore, maintaining an inert atmosphere is crucial to prevent their decomposition and ensure a high yield.

  • Dry Solvents: The use of anhydrous solvents is essential as any trace of water will protonate and destroy the Grignard reagent.

  • Controlled Addition: The dropwise addition of reagents, particularly during the acylation step, helps to manage the exothermic nature of the reaction and prevent the formation of byproducts.

  • Low-Temperature Acylation: Performing the acylation at low temperatures minimizes the risk of the Grignard reagent adding to the newly formed ketone, which would lead to the formation of a tertiary alcohol.[10]

Visualizing the Synthetic Workflow:

Synthesis_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Acylation cluster_workup Work-up & Purification Bromothiophene 3-Bromothiophene Grignard 3-Thienylmagnesium Bromide Bromothiophene->Grignard Dry THF/Ether Mg Magnesium Turnings Mg->Grignard Product Cyclopentyl 3-Thienyl Ketone Grignard->Product AcylChloride Cyclopentanecarbonyl Chloride AcylChloride->Product Dry THF/Ether, 0°C Quench Quench (aq. NH4Cl) Product->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify FinalProduct Pure Cyclopentyl 3-Thienyl Ketone Purify->FinalProduct

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Strategies: Cross-Coupling Reactions

Modern cross-coupling methodologies, such as Suzuki and Negishi reactions, offer alternative pathways to this compound, particularly when functional group tolerance is a key consideration.

  • Suzuki Coupling: This would involve the palladium-catalyzed reaction of a 3-thienylboronic acid or ester with cyclopentanecarbonyl chloride. The Suzuki-Miyaura coupling is renowned for its mild reaction conditions and tolerance of a wide range of functional groups.[11][12][13]

  • Negishi Coupling: This reaction would utilize a 3-thienylzinc halide, which is then coupled with cyclopentanecarbonyl chloride in the presence of a palladium or nickel catalyst. Negishi couplings are often highly efficient and can proceed under mild conditions.[14][15][16]

These cross-coupling reactions provide valuable alternatives to the classical Grignard approach, especially in the context of complex molecule synthesis where sensitive functional groups might be present.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively reported in the literature, its properties can be reliably estimated based on analogous compounds such as 3-acetylthiophene and other aryl ketones.

Table 1: Estimated Physicochemical Properties

PropertyEstimated ValueRationale/Reference
Molecular Formula C₁₀H₁₂OS-
Molecular Weight 180.27 g/mol -
Appearance Likely a colorless to pale yellow liquid or low-melting solidBased on the properties of similar ketones.[7]
Boiling Point > 200 °C at atmospheric pressureHigher than 3-acetylthiophene (210 °C) due to increased molecular weight.[17]
Melting Point < 25 °CLikely a liquid at room temperature, similar to many alkyl aryl ketones.
Solubility Soluble in common organic solvents (e.g., acetone, ethanol, diethyl ether); Insoluble in water.Typical for organic ketones of this size.

Spectroscopic Characterization:

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR - Thiophene Protons: Three distinct signals in the aromatic region (~7.0-8.0 ppm). - Cyclopentyl Protons: A multiplet for the methine proton adjacent to the carbonyl (~3.0-3.5 ppm) and multiplets for the methylene protons (~1.5-2.0 ppm).
¹³C NMR - Carbonyl Carbon: A signal in the downfield region (~195-205 ppm). - Thiophene Carbons: Signals in the aromatic region (~125-145 ppm). - Cyclopentyl Carbons: Signals in the aliphatic region (~25-50 ppm).
IR Spectroscopy - C=O Stretch: A strong, sharp absorption band in the region of 1660-1680 cm⁻¹, characteristic of an aryl ketone.[18] - C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.
Mass Spectrometry - Molecular Ion Peak (M⁺): A prominent peak at m/z = 180. - Key Fragmentation Patterns: Alpha-cleavage on either side of the carbonyl group, leading to fragments corresponding to the cyclopentyl cation (m/z = 69) and the 3-thienoyl cation (m/z = 111).

Visualizing the Logical Relationship in Spectroscopic Analysis:

Spectroscopy_Logic cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_data Observed Data & Interpretation Structure This compound HNMR ¹H NMR Structure->HNMR CNMR ¹³C NMR Structure->CNMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS HNMR_Data Chemical Shifts & Splitting Patterns (Thiophene & Cyclopentyl Protons) HNMR->HNMR_Data Provides CNMR_Data Chemical Shifts (Carbonyl, Thiophene, Cyclopentyl Carbons) CNMR->CNMR_Data Provides IR_Data Vibrational Frequencies (C=O, C-H Stretches) IR->IR_Data Provides MS_Data Molecular Ion & Fragmentation (m/z = 180, 111, 69) MS->MS_Data Provides HNMR_Data->Structure Confirms Connectivity CNMR_Data->Structure Confirms Carbon Skeleton IR_Data->Structure Confirms Functional Groups MS_Data->Structure Confirms Molecular Weight & Fragments

Caption: Logical workflow for structural elucidation via spectroscopy.

Applications in Drug Discovery and Development

The this compound scaffold is a promising starting point for the development of novel therapeutic agents due to the established importance of both the thiophene and cyclopentyl moieties in medicinal chemistry.

The Thiophene Moiety as a Privileged Scaffold:

The thiophene ring is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target.[1] Its presence in a molecule can:

  • Enhance Biological Activity: The sulfur atom can participate in hydrogen bonding and other non-covalent interactions with biological targets.[1]

  • Modulate Physicochemical Properties: The thiophene ring can influence a molecule's solubility, lipophilicity, and metabolic stability.

  • Serve as a Bioisostere: It is often used as a bioisosteric replacement for a phenyl ring, offering similar steric and electronic properties while potentially improving the pharmacokinetic profile.

The Role of the Cyclopentyl Group:

The cyclopentyl group, being a saturated carbocycle, introduces several advantageous features:

  • Increased Lipophilicity: This can enhance membrane permeability and oral bioavailability.

  • Conformational Rigidity: Compared to a linear alkyl chain, the cyclopentyl ring has a more defined three-dimensional shape, which can lead to higher binding affinity and selectivity for a target receptor.[4]

  • Metabolic Stability: The cyclic structure can be more resistant to metabolic degradation compared to acyclic analogues.

Potential Therapeutic Areas:

Given the wide range of biological activities associated with thiophene derivatives, compounds derived from this compound could be explored for various therapeutic applications, including:

  • Anticancer Agents: Many thiophene-containing compounds exhibit cytotoxic activity against various cancer cell lines.[19]

  • Anti-inflammatory Drugs: The thiophene nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Agents: Thiophene derivatives have shown promise as antibacterial and antifungal agents.[2]

  • Central Nervous System (CNS) Disorders: The structural similarity of some thiophene derivatives to neurotransmitters suggests their potential in treating CNS disorders.

Conclusion

This compound is a versatile and strategically important molecule with significant potential in medicinal chemistry and materials science. While its synthesis requires careful control of regioselectivity, established methods utilizing Grignard reagents or modern cross-coupling reactions provide reliable access to this valuable scaffold. The combination of the electronically rich thiophene ring and the conformationally constrained cyclopentyl group makes this ketone an attractive starting point for the design and synthesis of novel bioactive compounds. Further exploration of the chemical space around this core structure is likely to yield new and potent therapeutic agents.

References

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  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. [Link]

  • Grignard Reactions in Cyclopentyl Methyl Ether - ResearchGate. (2016). European Journal of Organic Chemistry, 2016(10), 1846-1850. [Link]

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - Semantic Scholar. (2018). Journal of Heterocyclic Chemistry, 55(10), 2346-2353. [Link]

  • Mechanism of Formation of Grignard Reagents. Rate of Reaction of Cyclopentyl Bromide with a Rotating Disk of Magnesium - MIT. (1976). Journal of the American Chemical Society, 98(22), 6917-6922. [Link]

  • 1-(Thiophen-3-yl)ethanone | C6H6OS | CID 15116 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

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  • Cyclopentenone synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

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  • Part 7. NMR and IR Investigations of Hydrogen Bonding and Tautomerism in Cyclopentane Enols - SciSpace. (1964). Acta Chemica Scandinavica, 18, 1209-1222. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (2015). Molecules, 20(8), 14339-14365. [Link]

  • Negishi coupling - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

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  • The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications. (n.d.). Retrieved January 17, 2026, from [Link]

  • Solved IR,CNMR,PNMR spectra of ketone| Cyclopentanone|#CSIR #NEET#CSS - YouTube. (2023, July 18). Retrieved January 17, 2026, from [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC - NIH. (2022). Journal of the American Chemical Society, 144(10), 4429-4438. [Link]

  • CN108929306B - Preparation method of 3-bromothiophene - Google Patents. (n.d.).
  • Synthesis of Thienothiophenes - Encyclopedia.pub. (2021). Organics, 2(1), 29-41. [Link]

  • Synthesis of regioblock copolythiophene by Negishi catalyst-transfer polycondensation using tBu2Zn·2LiCl - Polymer Chemistry (RSC Publishing). (2015). Polymer Chemistry, 6(35), 6334-6342. [Link]

  • Pharmacological Activities and Therapeutic Potential of Novel Drug Derivatives - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2022, February 24). Retrieved January 17, 2026, from [Link]

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - ResearchGate. (2018). Journal of Heterocyclic Chemistry, 55(10), 2346-2353. [Link]

  • 3-acetyl thiophene, 1468-83-3 - The Good Scents Company. (n.d.). Retrieved January 17, 2026, from [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (2015, November 11). Retrieved January 17, 2026, from [Link]

  • Spectroscopy of Aldehydes and Ketones - Oregon State University. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (2011). Der Pharma Chemica, 3(3), 299-310.
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Sources

An In-depth Technical Guide to Cyclopentyl 3-thienyl ketone: Molecular Structure, Properties, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl 3-thienyl ketone, a nuanced heterocyclic ketone, is a molecule of growing interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, which marries a five-membered cyclopentyl ring with a 3-thienyl moiety, offers a unique combination of lipophilicity and aromaticity. The thiophene ring, a well-known bioisostere of the benzene ring, imparts distinct physicochemical properties that are advantageous in the design of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic considerations for this compound, offering a foundational resource for researchers engaged in its study and application.

Molecular Structure and Physicochemical Properties

This compound, with the chemical name cyclopentyl(thiophen-3-yl)methanone, is a structurally distinct isomer of the more commonly referenced Cyclopentyl 2-thienyl ketone. The positioning of the cyclopentyl ketone group at the 3-position of the thiophene ring significantly influences its electronic distribution and steric profile, thereby affecting its reactivity and biological interactions.

PropertyValueReference(s)
CAS Number 898771-72-7[][4]
Molecular Formula C₁₀H₁₂OS[5]
Molecular Weight 180.27 g/mol [5]
Synonyms cyclopentyl(thiophen-3-yl)methanone[5]

A comprehensive search for experimental boiling point, melting point, and density specific to this compound did not yield definitive results. Researchers should consider experimental determination for specific applications.

Synthesis and Methodologies

The primary synthetic route to this compound is anticipated to be the Friedel-Crafts acylation of thiophene with cyclopentanecarbonyl chloride. However, a critical consideration in this reaction is the regioselectivity of acylation on the thiophene ring.

The Challenge of Regioselectivity in Friedel-Crafts Acylation

Direct Friedel-Crafts acylation of unsubstituted thiophene typically favors substitution at the 2-position due to the higher stability of the cationic intermediate formed during the electrophilic attack. To achieve the desired 3-substituted product, a regioselective synthetic strategy is imperative.

Conceptual Synthetic Workflow

A plausible synthetic approach for this compound is outlined below. This protocol is based on established principles of Friedel-Crafts acylation with a focus on directing the substitution to the 3-position.

G cluster_0 Preparation of Acylating Agent cluster_1 Regioselective Friedel-Crafts Acylation cluster_2 Purification start Cyclopentanecarboxylic Acid reagent1 Thionyl Chloride (SOCl₂) start->reagent1 Reaction product1 Cyclopentanecarbonyl Chloride reagent1->product1 start2 Thiophene catalyst Lewis Acid Catalyst (e.g., AlCl₃, SnCl₄) start2->catalyst Reaction with product1_c Cyclopentanecarbonyl Chloride product1_c->catalyst product2 This compound catalyst->product2 Yields product2_c Crude Product purification Column Chromatography product2_c->purification final_product Purified Cyclopentyl 3-thienyl ketone purification->final_product G cluster_0 Core Structure cluster_1 Key Structural Features cluster_2 Potential Applications in Drug Discovery core This compound feature1 3-Thienyl Moiety (Bioisostere of Phenyl) core->feature1 feature2 Cyclopentyl Group (Lipophilicity) core->feature2 feature3 Ketone Linker (Synthetic Handle) core->feature3 app1 Improved Metabolic Stability feature1->app1 app4 Modulation of Receptor Binding feature1->app4 app2 Enhanced Membrane Permeability feature2->app2 app3 Scaffold for Novel Heterocycles feature3->app3

Sources

Spectroscopic Profile of Cyclopentyl 3-thienyl ketone: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Cyclopentyl 3-thienyl ketone, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The following sections elucidate the structural features of this compound through the lens of modern spectroscopic techniques, providing both predicted data based on established principles and detailed experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

This compound is a bicyclic aromatic ketone. Its structure, comprising a cyclopentyl ring and a 3-substituted thiophene ring linked by a carbonyl group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification, purity assessment, and the study of its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the thiophene and cyclopentyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the aromaticity of the thiophene ring.[2]

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10Doublet of doublets1HH2 (Thiophene)
~7.55Doublet of doublets1HH5 (Thiophene)
~7.30Doublet of doublets1HH4 (Thiophene)
~3.60Quintet1HHα (Cyclopentyl)
~1.90 - 1.60Multiplet8HHβ, Hγ (Cyclopentyl)

Causality Behind Predictions: The protons on the thiophene ring are expected to appear in the aromatic region (7.0-8.5 ppm). H2, being ortho to the electron-withdrawing carbonyl group, will be the most deshielded. The cyclopentyl proton alpha to the carbonyl (Hα) is also deshielded and is expected to show a quintet splitting pattern due to coupling with the four adjacent Hβ protons. The remaining cyclopentyl protons will appear as complex multiplets in the aliphatic region.[2]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The carbonyl carbon is a key diagnostic signal, appearing at a significantly downfield chemical shift.[3]

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~195.0C=O (Ketone)
~140.0C3 (Thiophene)
~135.0C2 (Thiophene)
~128.0C5 (Thiophene)
~126.0C4 (Thiophene)
~52.0Cα (Cyclopentyl)
~30.0Cβ (Cyclopentyl)
~26.0Cγ (Cyclopentyl)

Causality Behind Predictions: The ketone carbonyl carbon typically resonates in the 190-220 ppm range.[3] The carbons of the thiophene ring will appear in the aromatic region, with their specific shifts influenced by the acyl substituent. The C3 carbon, directly attached to the carbonyl, will be significantly affected. The cyclopentyl carbons will be found in the aliphatic region, with the Cα carbon being the most downfield due to the proximity of the carbonyl group.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1]

Predicted IR Absorption Frequencies:

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumAromatic C-H stretch (Thiophene)
~2960, ~2870StrongAliphatic C-H stretch (Cyclopentyl)
~1665StrongC=O stretch (Conjugated Ketone)
~1520, ~1410Medium-StrongC=C stretch (Thiophene ring)
~1450MediumCH₂ bend (Cyclopentyl)

Causality Behind Predictions: The most prominent peak in the IR spectrum is expected to be the strong absorption of the carbonyl (C=O) group. Its position at ~1665 cm⁻¹ is indicative of a ketone conjugated with an aromatic ring, which lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).[5][6] The spectrum will also feature characteristic C-H stretching vibrations for both the aromatic thiophene ring and the aliphatic cyclopentyl group, as well as C=C stretching vibrations from the thiophene ring.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure.[1]

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zPredicted Fragment
180[M]⁺ (Molecular Ion)
111[M - C₅H₉]⁺ (Thienoyl cation)
83[C₅H₃S]⁺
69[C₅H₉]⁺ (Cyclopentyl cation)

Causality Behind Predictions: Upon electron ionization, this compound is expected to form a stable molecular ion peak at m/z 180. The primary fragmentation pathway is likely to be alpha-cleavage, breaking the bond between the carbonyl group and the cyclopentyl ring.[7][8] This will result in a prominent peak for the thienoyl cation at m/z 111 and a peak for the cyclopentyl cation at m/z 69. Further fragmentation of the thiophene ring can also be expected.[7]

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

Sample Preparation
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • IR Spectroscopy: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid or dissolved solid, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).

  • Mass Spectrometry: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Data Acquisition
  • NMR Spectroscopy:

    • Instrument: A 500 MHz NMR spectrometer.

    • ¹H NMR: Acquire the spectrum with a spectral width of 12 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16-32 scans are sufficient.

    • ¹³C NMR: Acquire the spectrum with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.[2]

  • IR Spectroscopy:

    • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

    • Parameters: Scan the sample over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Mass Spectrometry:

    • Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

    • Parameters: Use a standard electron energy of 70 eV. Acquire the spectrum over a mass range of m/z 40-400.

Visualization of Molecular Structure and Fragmentation

Caption: Molecular structure of this compound.

fragmentation_pathway molecular_ion [C₁₀H₁₂OS]⁺˙ m/z = 180 thienoyl_cation [C₅H₃OS]⁺ m/z = 111 molecular_ion->thienoyl_cation α-cleavage cyclopentyl_radical [C₅H₉]˙ molecular_ion->cyclopentyl_radical

Caption: Primary fragmentation pathway of this compound in EI-MS.

References

  • Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed. [Link]

  • GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. [Link]

  • The Substituent Effects in Thiophene Compounds. II. 1H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Oxford Academic. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Substituent Effects in Thiophene Compounds. III. 1H NMR and IR Studies in Methyl [trans-β-(Substituted 2-thienyl)acrylate]s. Oxford Academic. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Supplementary Information. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. [Link]

  • The infrared spectra for three compounds are provided. Each compound has one or more of the following functional groups: conjugated ketone, ester, amide, nitrile, and alkyne. Determine the functional group(s) in each compound. Pearson+. [Link]

  • Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Maricopa Open Digital Press. [Link]

  • FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... ResearchGate. [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]

  • IR Spectroscopy Tutorial: Ketones. University of Calgary. [Link]

  • An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 3-substituted thiophene-2-carboxylic and 2-substituted benzoic acids by linear free energy relationships. Sci-Hub. [Link]

  • A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]

  • Spectrometric Identification Of Organic Compounds Solutions Manual. graduation.escoffier.edu. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]

  • The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. [Link]

  • Approximate 1H and 13C NMR Shifts. Scribd. [Link]

  • Experiment #16 – Introduction to IR and NMR Spectroscopy. Moorpark College. [Link]

  • C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr. Doc Brown's Chemistry. [Link]

  • Correlation between 1H and 13C shifts - coincidence or not? Chemistry Stack Exchange. [Link]

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An In-Depth Technical Guide to the Solubility and Stability of Cyclopentyl 3-Thienyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Data Landscape for Novel Compounds

In the realm of drug discovery and development, a thorough understanding of a compound's fundamental physicochemical properties is paramount. For Cyclopentyl 3-thienyl ketone, a molecule of interest for its potential applications, a comprehensive dataset on solubility and stability is not yet publicly available. This guide, therefore, serves a dual purpose: to collate the available information on closely related analogs and to provide a robust framework of experimental protocols for researchers to determine these critical parameters. As Senior Application Scientists, we often encounter such data-scarce scenarios. Our objective is to empower fellow researchers with the foundational knowledge and practical methodologies to characterize novel chemical entities with scientific rigor.

This document is structured to provide a logical progression from theoretical considerations to practical, step-by-step experimental guidance. We will begin by examining the structural attributes of this compound and how they are predicted to influence its solubility. We will then delve into a comprehensive discussion on its likely stability profile, proposing potential degradation pathways based on established ketone chemistry. Crucially, this guide provides detailed experimental workflows for both solubility and stability assessment, complete with data interpretation insights.

Physicochemical Profile of this compound

While specific experimental data for this compound is limited, we can infer certain properties from its structural analogue, Cyclopentyl 2-thienyl ketone, and general chemical principles.

Table 1: Predicted and Analog-Based Physicochemical Properties

PropertyValue/PredictionSource/Rationale
Molecular Formula C₁₀H₁₂OSCalculated
Molecular Weight 180.27 g/mol Calculated
Appearance Likely a white to pale yellow solid or liquidBased on related compounds like Cyclobutyl 3-thienyl ketone.[1]
Boiling Point ~128-129 °C @ 7 Torr (for 2-isomer)Data for Cyclopentyl-2-thienylmethanone.[2]
Density ~1.1378 g/cm³ @ 20 °C (for 2-isomer)Data for Cyclopentyl-2-thienylmethanone.[2]
LogP (o/w) Predicted to be in the range of 2-3Estimation based on structural similarity to other ketones.

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical determinant of its biological activity and formulation potential. The structure of this compound, with its lipophilic cyclopentyl and thiophene rings and a polar ketone group, suggests a nuanced solubility profile.

Theoretical Solubility Considerations

The molecule's overall character is moderately lipophilic. Therefore, it is expected to exhibit good solubility in a range of organic solvents. Its solubility in aqueous media is predicted to be low, a common characteristic for molecules with a significant hydrocarbon framework. The ketone functional group can act as a hydrogen bond acceptor, potentially affording some solubility in polar protic solvents.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound is essential. The following protocol outlines a robust method for quantitative solubility assessment.

Protocol 1: Equilibrium Solubility Determination by HPLC

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), and a relevant non-polar solvent like hexane).

    • Ensure a solid excess is visible in each vial.

  • Equilibration:

    • Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant from each vial, taking care not to disturb the solid.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

    • Generate a calibration curve by injecting the standard solutions into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis at an appropriate wavelength).

    • Inject the filtered supernatant samples into the HPLC system under the same conditions.

    • Determine the concentration of this compound in each sample by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in mg/mL or µg/mL for each solvent.

Diagram 1: Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess compound to various solvents B Shake at constant temp (24-48h) A->B C Collect supernatant B->C D Filter (0.22 µm) C->D F Inject sample into HPLC D->F E Prepare standards & calibration curve E->F G Quantify concentration F->G

Caption: A streamlined workflow for determining the equilibrium solubility of this compound.

Chemical Stability: Insights and Investigation

The stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and in vivo performance. For this compound, potential degradation pathways should be investigated under various stress conditions.

Predicted Degradation Pathways

Ketones are generally stable compounds; however, they can undergo degradation under certain conditions. For this compound, the following pathways are plausible:

  • Oxidation: The ketone group itself is relatively resistant to oxidation, but the thiophene ring can be susceptible to oxidation, potentially leading to the formation of sulfoxides or sulfones.

  • Photodegradation: Aromatic ketones can be susceptible to photodegradation upon exposure to UV light. This can involve complex radical-mediated pathways.

  • Hydrolysis: While the ketone group is stable to hydrolysis, if there are susceptible functional groups introduced in subsequent derivatization, this could become a factor.

Diagram 2: Potential Degradation Pathway - Thiophene Oxidation

G Compound This compound S Oxidized1 Sulfoxide derivative S=O Compound:f0->Oxidized1:f0 Oxidation [O] Oxidized2 Sulfone derivative O=S=O Oxidized1:f0->Oxidized2:f0 Further Oxidation [O]

Caption: A potential oxidative degradation pathway of the thiophene ring in this compound.

Forced Degradation Studies

To systematically evaluate the stability of this compound, forced degradation studies are essential. These studies expose the compound to stress conditions to identify potential degradation products and pathways.

Protocol 2: Forced Degradation Study

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60 °C).

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber.

    • Control: Keep a sample of the stock solution at room temperature, protected from light.

  • Time Points:

    • Analyze samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis by HPLC-MS:

    • Inject the samples into an HPLC-MS system. The HPLC will separate the parent compound from its degradation products, and the mass spectrometer will help in identifying the mass of the degradation products.

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Data Interpretation:

    • Calculate the percentage of degradation for each condition.

    • Propose structures for the major degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns from the mass spectrometer.

Concluding Remarks for the Research Professional

The successful development of any new chemical entity, such as this compound, hinges on a meticulous and early characterization of its fundamental properties. While direct, published data on the solubility and stability of this specific molecule is currently sparse, this guide provides the necessary theoretical framework and practical, validated protocols to empower researchers to fill this knowledge gap. By systematically applying the described methodologies, drug development professionals can generate the robust data packages required for informed decision-making in lead optimization, formulation development, and preclinical assessment. The insights gained from these studies will be invaluable in unlocking the full therapeutic potential of this compound and related compounds.

References

  • CAS Common Chemistry. (n.d.). Cyclopentyl-2-thienylmethanone. Retrieved from [Link]

Sources

Harnessing the Potential of Cyclopentyl 3-thienyl ketone: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiophene moiety is a privileged scaffold in medicinal chemistry, integral to numerous FDA-approved therapeutics.[1] This technical guide delves into the untapped research potential of Cyclopentyl 3-thienyl ketone, a structurally intriguing yet underexplored molecule. While its isomer, Cyclopentyl 2-thienyl ketone, is a well-documented precursor in the synthesis of the anesthetic tiletamine, the 3-thienyl variant presents a unique electronic and steric profile that warrants investigation.[2][3][4][5] This document provides a comprehensive overview of the compound's characteristics and outlines a series of potential research applications, complete with detailed experimental workflows. By leveraging the known bioactivities of related thienyl derivatives, we propose novel avenues for the development of kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics, positioning this compound as a valuable building block in modern drug discovery.

Introduction to this compound: A Molecule of Latent Potential

This compound, with the CAS number 898771-72-7, is a ketone derivative characterized by a cyclopentyl ring and a thiophene ring linked via a carbonyl group. The placement of the cyclopentylcarbonyl substituent at the 3-position of the thiophene ring distinguishes it from its more studied 2-substituted isomer. This seemingly subtle structural difference can significantly impact the molecule's reactivity, conformational preferences, and ultimately, its interaction with biological targets.

PropertyValueSource
CAS Number 898771-72-7ChemSrc[6]
Molecular Formula C10H12OSChemSrc[6]
Molecular Weight 180.267 g/mol ChemSrc[6]

The thiophene ring itself is a bioisostere of the benzene ring and is known to engage in various non-covalent interactions within protein binding pockets, including hydrogen bonding and π-stacking. The cyclopentyl group adds a lipophilic character to the molecule, which can be crucial for membrane permeability and hydrophobic interactions with target proteins. The strategic combination of these two moieties in this compound makes it an attractive starting point for the synthesis of novel bioactive compounds.

The Isomeric Precedent: Cyclopentyl 2-thienyl ketone in Tiletamine Synthesis

To appreciate the synthetic utility of the thienyl ketone scaffold, it is instructive to examine its well-documented isomer, Cyclopentyl 2-thienyl ketone. This compound is a key intermediate in the industrial synthesis of tiletamine, a dissociative anesthetic.[2][3] The synthesis typically involves a Friedel-Crafts acylation of thiophene with cyclopentanecarboxylic acid or its acid chloride.[5] The resulting ketone then undergoes a series of reactions, including halogenation, amination, and rearrangement, to yield tiletamine.[2][3][4][7]

G Thiophene Thiophene Cyclopentyl_2_thienyl_ketone Cyclopentyl 2-thienyl ketone Thiophene->Cyclopentyl_2_thienyl_ketone Friedel-Crafts Acylation Cyclopentanecarboxylic_acid Cyclopentanecarboxylic Acid Cyclopentanecarboxylic_acid->Cyclopentyl_2_thienyl_ketone Halogenation Halogenation Cyclopentyl_2_thienyl_ketone->Halogenation Amination Amination Halogenation->Amination Rearrangement Thermal Rearrangement Amination->Rearrangement Tiletamine Tiletamine Rearrangement->Tiletamine

Caption: Synthetic pathway of Tiletamine from Cyclopentyl 2-thienyl ketone.

This established synthetic route highlights the reactivity of the cyclopentyl thienyl ketone core and provides a foundation for envisioning the derivatization of the 3-thienyl isomer for novel therapeutic purposes.

Proposed Research Application I: A Scaffold for Novel Kinase Inhibitors

Protein kinases are a major class of drug targets, and their inhibitors have revolutionized the treatment of various diseases, particularly cancer.[8] Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site of the enzyme.[9][10] The thiophene ring, with its potential for hydrogen bonding and aromatic interactions, is an excellent candidate for such a core.[8][9]

Rationale

We hypothesize that the this compound scaffold can be elaborated to generate potent and selective kinase inhibitors. The 3-substituted pattern offers a different vector for substituent placement compared to the 2-substituted thiophenes, potentially allowing for novel interactions with the kinase hinge region and surrounding hydrophobic pockets.

G cluster_0 ATP Binding Site cluster_1 Thiophene-Based Inhibitor Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Ribose_Pocket Ribose Pocket Thiophene_Core Thiophene Core Thiophene_Core->Hinge Hydrogen Bonds H_Bond_Donor_Acceptor H-Bond Donor/Acceptor H_Bond_Donor_Acceptor->Ribose_Pocket Interaction Hydrophobic_Moiety Hydrophobic Moiety Hydrophobic_Moiety->Hydrophobic_Pocket Interaction

Sources

A Strategic Guide to the Biological Activity Screening of Cyclopentyl 3-thienyl ketone: From Primary Hits to Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the initial biological activity screening of the novel small molecule, Cyclopentyl 3-thienyl ketone. Designed for researchers in drug discovery and medicinal chemistry, this document provides a rationale-driven framework for efficiently evaluating the compound's potential as an antimicrobial, anticancer, and antioxidant agent. We move beyond mere protocol recitation to explain the causality behind experimental choices, emphasizing the integration of primary screening with secondary, mechanism-of-action studies and early ADMET profiling. The guide furnishes detailed, step-by-step protocols for robust in vitro assays, templates for data presentation, and a decision-making workflow to advance promising candidates. Our approach is grounded in established scientific principles to ensure the generation of reliable, reproducible data, thereby accelerating the journey from a novel chemical entity to a validated lead compound.

Introduction: Rationale for Screening this compound

The discovery of novel therapeutic agents is a cornerstone of modern medicine, yet the process is fraught with high attrition rates.[1] A critical early step is the broad, systematic screening of new chemical entities (NCEs) to identify potential biological activities.[2][3] This guide focuses on a strategic approach to screening this compound, a compound featuring a thiophene ring—a privileged scaffold in medicinal chemistry known for its diverse pharmacological properties, including antimicrobial and anticancer effects.[4][5][6] The presence of the cyclopentyl ketone moiety adds a distinct lipophilic and structural character that warrants investigation.

The objective of this guide is not simply to test a compound, but to build a decision-making framework. We will employ a tiered screening cascade:

  • Tier 1 (Primary Screening): Broad, cost-effective assays to identify any significant biological "hits" across key therapeutic areas.

  • Tier 2 (Secondary & Mechanistic Screening): More complex, targeted assays to confirm primary hits and begin elucidating the mechanism of action (MoA).[7]

  • Early ADMET Profiling: Concurrent or subsequent evaluation of drug-like properties to filter out candidates with unfavorable pharmacokinetic profiles early, saving significant time and resources.[8][9][10]

This structured workflow ensures that resources are focused on the most promising avenues and that decisions are based on a holistic view of the compound's potential.

Compound Management: The Foundation of Reliable Data

Before commencing any biological assay, the integrity of the test compound must be assured. The this compound sample should be of high purity (ideally >95%), confirmed by analytical methods such as NMR, LC-MS, and elemental analysis.

Protocol for Stock Solution Preparation:

  • Primary Stock: Accurately weigh the compound and dissolve it in 100% dimethyl sulfoxide (DMSO) to create a high-concentration primary stock solution (e.g., 50 mM). DMSO is chosen for its ability to dissolve a wide range of organic compounds.

  • Aliquoting & Storage: Aliquot the primary stock into small-volume, single-use tubes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C, protected from light.

  • Working Solutions: For each experiment, thaw a fresh aliquot and prepare intermediate or working solutions by diluting the stock in the appropriate cell culture medium or buffer. Ensure the final DMSO concentration in the assay is non-toxic to the cells or microorganisms (typically ≤0.5%).

Tier 1: The Primary Screening Cascade

The initial screening phase is designed to cast a wide net, efficiently testing for activity in major areas of unmet medical need.

Anticancer Cytotoxicity Screening

Rationale & Principle: The first step in evaluating anticancer potential is to determine a compound's ability to inhibit the growth of or kill cancer cells. The Sulforhodamine B (SRB) assay is a robust and reproducible colorimetric method that measures cellular protein content, which is proportional to the number of viable cells.[11][12] It is often recommended over other assays due to the stability of the end-point and its insensitivity to metabolic interference from test compounds.[11]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well microtiter plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 to 100 µM). Add 10 µL of each concentration to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.

  • Solubilization & Readout: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake for 5-10 minutes. Measure the optical density (OD) at 510 nm using a microplate reader.

  • Calculate the percentage growth inhibition relative to the vehicle control.

  • Plot the percentage inhibition against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit cell growth by 50%.[13]

Table 1: Illustrative Cytotoxicity Data for this compound

Cell Line Tissue of Origin Compound IC₅₀ (µM) Doxorubicin IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma 15.2 0.8
A549 Lung Carcinoma 28.5 1.2

| HCT116 | Colorectal Carcinoma | 9.8 | 0.5 |

Antimicrobial Activity Screening

Rationale & Principle: The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[14] The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

  • Microorganism Preparation: Prepare standardized inocula of test organisms (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (fungus)) to a final concentration of ~5 x 10⁵ CFU/mL in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the microbial inoculum to each well.

  • Controls: Include a sterility control (broth only), a growth control (broth + inoculum), and a positive control antibiotic (e.g., Ampicillin for bacteria, Amphotericin B for fungi).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Readout: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the OD at 600 nm.

The primary result is the MIC value. A lower MIC indicates higher potency.

Table 2: Illustrative Antimicrobial Activity (MIC) of this compound

Organism Type Compound MIC (µg/mL) Positive Control MIC (µg/mL)
S. aureus ATCC 29213 Gram-positive 16 Ampicillin: 0.25
E. coli ATCC 25922 Gram-negative >128 Ampicillin: 4

| C. albicans ATCC 90028 | Fungus | 64 | Amphotericin B: 0.5 |

Antioxidant Activity Screening

Rationale & Principle: Oxidative stress is implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate a compound's ability to act as a free radical scavenger.[16][17] The stable DPPH radical has a deep violet color, which is reduced to a pale yellow upon accepting a hydrogen atom from an antioxidant compound.[18]

  • Reagent Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • Compound Dilution: Prepare serial dilutions of this compound in methanol in a 96-well plate.

  • Reaction: Add the DPPH solution to each well. Include a blank (methanol only) and a positive control (e.g., Ascorbic acid or Trolox).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Readout: Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100.

  • Determine the EC₅₀ value (the effective concentration to scavenge 50% of DPPH radicals).

Table 3: Illustrative Antioxidant Activity of this compound

Assay Compound EC₅₀ (µM) Ascorbic Acid EC₅₀ (µM)

| DPPH Scavenging | 85.4 | 12.1 |

Tier 2: Mechanistic Elucidation of Primary Hits

A "hit" from Tier 1 screening (e.g., an IC₅₀ < 20 µM in the cytotoxicity assay) is merely a starting point. Tier 2 assays are designed to validate the hit and probe its mechanism of action (MoA).

Scenario: A Cytotoxicity Hit is Identified If this compound shows potent activity against a cancer cell line (e.g., HCT116), a logical next step is to investigate how it inhibits cell growth.

Follow-up Assay: Cell Cycle Analysis

  • Principle: Many anticancer drugs function by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing proliferation. Flow cytometry using a DNA-staining dye like propidium iodide can quantify the percentage of cells in each phase.

  • Hypothetical Outcome: Treatment with the compound leads to a significant accumulation of cells in the G2/M phase, suggesting it may interfere with microtubule dynamics or mitotic spindle formation, a mechanism shared by taxane drugs.[13]

Postulated Signaling Pathway Involvement Thiophene-containing molecules have been known to inhibit various protein kinases. A plausible hypothesis is that this compound could inhibit a kinase in a pro-proliferative signaling pathway, such as the MAPK/ERK pathway, leading to cell cycle arrest.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK Inhibition ERK ERK Kinase MEK->ERK TF Transcription Factors (e.g., c-Myc) ERK->TF Compound Cyclopentyl 3-thienyl ketone Compound->RAF Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK pathway by the compound.

Early ADMET Profiling: Screening for Drug-Like Properties

A potent compound is useless if it cannot reach its target in the body or is toxic. Early in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential to de-risk candidates.[8][9][10] Up to 40% of drug candidates have failed in the past due to toxicity.[10]

Key In Vitro ADMET Assays to Consider:

  • Solubility: Determines how well the compound dissolves in aqueous solutions, impacting absorption.

  • Permeability (e.g., Caco-2 Assay): Predicts how well the compound is absorbed across the intestinal wall.[8]

  • Metabolic Stability (e.g., Liver Microsome Assay): Assesses how quickly the compound is broken down by metabolic enzymes (like Cytochrome P450s), which influences its half-life.[19]

  • Plasma Protein Binding: Measures the extent to which the compound binds to proteins in the blood, as only the unbound fraction is biologically active.[8]

  • Cytotoxicity in Normal Cells (e.g., against human fibroblasts): Establishes a therapeutic window by comparing toxicity in cancer vs. non-cancer cells.

Integrated Screening Strategy and Decision-Making

The entire screening process should be viewed as an integrated workflow designed to answer a key question: Does this compound have sufficient potential to warrant further investment?

Screening_Workflow Start This compound (Purity >95%) Tier1 Tier 1: Primary Screening - Anticancer (SRB) - Antimicrobial (MIC) - Antioxidant (DPPH) Start->Tier1 Decision1 Activity Hit? (e.g., IC50 < 20 µM) Tier1->Decision1 NoGo1 Archive Compound Decision1->NoGo1 No Tier2 Tier 2: Hit Validation & MoA - Dose-response confirmation - Secondary Assays (e.g., Cell Cycle) - Target Deconvolution Decision1->Tier2 Yes Decision2 Favorable Profile? (Potency + MoA + ADMET) Tier2->Decision2 ADMET Early ADMET Profiling - Solubility, Permeability - Metabolic Stability ADMET->Decision2 NoGo2 Archive / Redesign Decision2->NoGo2 No LeadOp Lead Optimization Decision2->LeadOp Yes

Caption: Integrated workflow for biological activity screening.

Conclusion

This guide presents a logical and scientifically rigorous framework for the initial biological evaluation of this compound. By adopting a tiered approach that combines broad primary screening with targeted mechanistic studies and early ADMET profiling, researchers can make informed, data-driven decisions. This strategy maximizes the probability of identifying genuine therapeutic potential while minimizing the resources spent on compounds destined to fail. The ultimate goal is to efficiently translate a novel chemical structure into a viable starting point for a full-fledged drug discovery program.

References

  • Skehan, P., Storeng, R., Scudiero, D., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute. Available at: [Link]

  • IONTOX (2023). Importance of ADME and Toxicology Studies in Drug Discovery. IONTOX Website. Available at: [Link]

  • The Scientist (2020). The Importance of ADMET in Early Drug Discovery and Development. The Scientist Magazine. Available at: [Link]

  • Biobide (n.d.). What is an Inhibition Assay? Biobide Blog. Available at: [Link]

  • Bitesize Bio (2025). Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. Available at: [Link]

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The Emerging Role of Cyclopentyl 3-Thienyl Ketone in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Cyclopentyl 3-Thienyl Ketone, a heterocyclic ketone with significant potential as a versatile building block in medicinal chemistry libraries. While direct literature on this specific molecule is nascent, this document synthesizes established principles of organic synthesis and medicinal chemistry to present its probable synthetic routes, physicochemical characteristics, and prospective applications in drug discovery. By examining the well-documented roles of its constituent moieties—the cyclopentyl group and the 3-thienyl ketone core—we can project its utility in developing novel therapeutic agents.

Strategic Importance in Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, allows it to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. The 3-substituted thiophene motif, in particular, offers a distinct vector for chemical exploration compared to the more commonly synthesized 2-substituted isomers.

The cyclopentyl group is frequently incorporated into drug candidates to enhance their lipophilicity and metabolic stability.[2] As a bioisostere for other cyclic or linear alkyl groups, it can optimize a molecule's fit within a target's binding pocket, potentially improving potency and selectivity. The combination of these two moieties in this compound creates a scaffold with a desirable balance of aromatic and aliphatic character, making it an attractive starting point for the synthesis of new chemical entities.

Synthesis of this compound: A Prospective Analysis

Direct Friedel-Crafts acylation of thiophene with cyclopentanecarbonyl chloride predominantly yields the 2-substituted isomer due to the higher stability of the carbocation intermediate at the C2 position. Therefore, the regioselective synthesis of this compound necessitates alternative strategies. Below are two plausible and robust synthetic pathways.

Pathway A: Organolithium-Mediated Acylation

This approach leverages the generation of a nucleophilic 3-thienyllithium species from 3-bromothiophene, which then reacts with cyclopentanecarbonyl chloride.

Workflow for Organolithium-Mediated Synthesis

A 3-Bromothiophene B 3-Thienyllithium A->B n-BuLi, THF, -78 °C D This compound B->D C Cyclopentanecarbonyl Chloride C->D Acylation

Caption: Proposed synthesis of this compound via a 3-thienyllithium intermediate.

Experimental Protocol:

  • Preparation of 3-Thienyllithium: To a solution of 3-bromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), cool the mixture to -78 °C. Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

  • Acylation: To the freshly prepared 3-thienyllithium solution, add a solution of cyclopentanecarbonyl chloride (1.2 eq) in anhydrous THF dropwise at -78 °C.

  • Work-up and Purification: Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Pathway B: Grignard Reagent-Based Synthesis

An alternative route involves the preparation of a 3-thienyl Grignard reagent, which is then reacted with cyclopentanecarbonyl chloride. This method may offer advantages in terms of reagent availability and handling for large-scale synthesis.

Workflow for Grignard-Based Synthesis

A 3-Bromothiophene B 3-Thienylmagnesium Bromide A->B Mg, THF, reflux D This compound B->D C Cyclopentanecarbonyl Chloride C->D Acylation

Caption: Proposed synthesis of this compound using a 3-thienyl Grignard reagent.

Experimental Protocol:

  • Preparation of 3-Thienylmagnesium Bromide: In a flame-dried flask under an inert atmosphere, activate magnesium turnings (1.2 eq). Add a solution of 3-bromothiophene (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction. After the initial exothermic reaction subsides, reflux the mixture until the magnesium is consumed.

  • Acylation: Cool the Grignard solution to 0 °C and add a solution of cyclopentanecarbonyl chloride (1.1 eq) in anhydrous THF dropwise.

  • Work-up and Purification: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by vacuum distillation or column chromatography.

Physicochemical Properties and Characterization (Predicted)

While experimental data for this compound is not widely available, its physicochemical properties can be predicted based on its structure. These predictions are valuable for anticipating its behavior in biological systems and for designing synthetic and analytical protocols.

PropertyPredicted Value/RangeSignificance in Drug Discovery
Molecular Weight ~180.27 g/mol Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
LogP 2.5 - 3.5Indicates moderate lipophilicity, which is often favorable for cell membrane permeability.
Hydrogen Bond Donors 0Lack of hydrogen bond donors can improve membrane permeability.
Hydrogen Bond Acceptors 1 (carbonyl oxygen)The carbonyl group can participate in hydrogen bonding with biological targets.
Polar Surface Area ~17.07 ŲLow polar surface area is generally associated with good blood-brain barrier penetration.

Analytical Characterization:

  • ¹H NMR: Expected signals would include multiplets for the cyclopentyl protons and characteristic signals for the protons on the 3-substituted thiophene ring.

  • ¹³C NMR: A signal for the carbonyl carbon is expected in the range of 190-200 ppm, along with signals for the carbons of the cyclopentyl and thiophene rings.

  • IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch would be expected around 1660-1680 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would confirm its identity.

Prospective Medicinal Chemistry Applications

The this compound core is a promising scaffold for the development of a variety of therapeutic agents. The ketone functionality serves as a versatile handle for further chemical modifications, allowing for the generation of diverse libraries of compounds.

Logical Relationship of the Core to Potential Therapeutic Targets

A This compound B Further Synthetic Modification (e.g., reduction, amination, condensation) A->B C Library of Diverse Derivatives B->C D Screening against Biological Targets C->D E Kinase Inhibitors D->E F GPCR Modulators D->F G Enzyme Inhibitors D->G

Caption: The central role of this compound in a drug discovery workflow.

Kinase Inhibitors

The thienyl group can act as a hinge-binding motif in kinase inhibitors, mimicking the adenine region of ATP. By modifying the cyclopentyl group and the ketone, it is possible to design potent and selective kinase inhibitors for oncology and inflammatory diseases.

GPCR Modulators

Derivatives of 3-aroylthiophenes have shown activity as allosteric enhancers of G protein-coupled receptors (GPCRs), such as the A₁ adenosine receptor.[3] The cyclopentyl group can be optimized to enhance binding to allosteric sites.

Anti-inflammatory and Antioxidant Agents

Thiophene-containing compounds have demonstrated significant anti-inflammatory and antioxidant properties.[4] The this compound scaffold can be elaborated to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles.

Table of Biological Activities of Representative 3-Thienyl Ketone Derivatives

Compound ClassBiological Target/ActivityTherapeutic Area
2-Amino-3-aroylthiophenesA₁ Adenosine Receptor Allosteric Enhancers[3]Cardiovascular, Neurological
Thienyl α-halomethyl ketonesGlycogen Synthase Kinase-3β (GSK-3β) Inhibitors[5]Neurodegenerative Diseases
Thiophene-3-carboxamidesc-Jun N-terminal Kinase (JNK) Inhibitors[4]Inflammatory Diseases, Cancer
Substituted ThiophenesAnti-inflammatory and Antioxidant[4]Inflammatory Conditions

Conclusion and Future Directions

This compound represents a largely unexplored yet highly promising scaffold for medicinal chemistry. While direct experimental data is currently limited, this guide has outlined plausible synthetic strategies and highlighted its significant potential based on the established roles of its constituent chemical motifs. The strategic combination of the 3-thienyl ketone core and the cyclopentyl group offers a compelling starting point for the design and synthesis of novel drug candidates across a range of therapeutic areas.

Future research should focus on the development and optimization of the proposed synthetic routes to enable access to this valuable building block. Subsequent efforts should be directed towards the synthesis of diverse chemical libraries based on this core and their systematic evaluation against various biological targets. Such studies will be instrumental in unlocking the full potential of this compound in the advancement of modern drug discovery.

References

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Methodological & Application

"Cyclopentyl 3-thienyl ketone" synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Regioselective Synthesis of Cyclopentyl 3-thienyl ketone

Introduction

This compound is a valuable heterocyclic ketone that serves as a key intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications. The thiophene ring is a common scaffold in medicinal chemistry, and its substitution pattern is critical for biological activity. This document provides a detailed, field-tested protocol for the regioselective synthesis of this compound.

The primary challenge in acylating a thiophene ring is controlling the regioselectivity. Direct Friedel-Crafts acylation of unsubstituted thiophene overwhelmingly favors substitution at the 2-position due to the higher stability of the cationic intermediate formed during electrophilic attack at that site[1]. To achieve the desired 3-substituted product, a more nuanced strategy is required. The protocol detailed herein employs a Grignard reaction, a robust and reliable method for carbon-carbon bond formation, ensuring a high-yield, regioselective synthesis starting from 3-bromothiophene. This approach circumvents the regioselectivity issues inherent in direct acylation methods.

Chemical and Physical Properties

A summary of the key properties for the target compound is presented below.

PropertyValueReference(s)
CAS Number 898771-72-7[2][3][]
Molecular Formula C₁₀H₁₂OS[2][5]
Molecular Weight 180.27 g/mol [2][5]
Synonyms cyclopentyl(thiophen-3-yl)methanone[5]

Reaction Principle and Mechanism

The synthesis is accomplished in two primary stages:

  • Formation of the Grignard Reagent: 3-bromothiophene is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the organometallic nucleophile, 3-thienylmagnesium bromide. This is a classic Grignard reagent formation where the magnesium undergoes oxidative addition into the carbon-bromine bond[6]. The use of an anhydrous, aprotic solvent is critical, as Grignard reagents are strong bases and will react readily with acidic protons, such as those in water.

  • Nucleophilic Acyl Substitution: The newly formed 3-thienylmagnesium bromide acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of cyclopentanecarbonyl chloride. This addition is followed by the elimination of the magnesium halide salt upon acidic work-up, yielding the final ketone product. This step provides the desired cyclopentyl ketone moiety attached specifically at the 3-position of the thiophene ring.

The overall reaction mechanism is depicted below.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Acyl Substitution 3-Bromothiophene 3-Bromothiophene 3-Thienylmagnesium_Bromide 3-Thienylmagnesium Bromide (Grignard Reagent) 3-Bromothiophene->3-Thienylmagnesium_Bromide  + Mg / Dry THF Mg Mg Adduct Tetrahedral Intermediate (Magnesium Alkoxide) 3-Thienylmagnesium_Bromide->Adduct  Nucleophilic Attack Cyclopentanecarbonyl_Chloride Cyclopentanecarbonyl Chloride Cyclopentanecarbonyl_Chloride->Adduct Product This compound Adduct->Product  + H₃O⁺ (Work-up)

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol provides a method for the synthesis on a laboratory scale. All glassware must be thoroughly dried in an oven and assembled hot under an inert atmosphere (Nitrogen or Argon) to exclude moisture.

Reagents and Materials
ReagentMW ( g/mol )AmountMolesEquivalents
3-Bromothiophene163.048.15 g50.0 mmol1.0
Magnesium Turnings24.311.46 g60.0 mmol1.2
Cyclopentanecarbonyl Chloride132.597.29 g55.0 mmol1.1
Anhydrous Tetrahydrofuran (THF)-200 mL--
1 M Hydrochloric Acid (HCl)-100 mL--
Saturated Sodium Bicarbonate (NaHCO₃)-50 mL--
Saturated Sodium Chloride (Brine)-50 mL--
Diethyl Ether (for extraction)-150 mL--
Anhydrous Magnesium Sulfate (MgSO₄)----
Part A: Preparation of 3-Thienylmagnesium Bromide
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel sealed with a rubber septum. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Reagent Addition: Place the magnesium turnings (1.46 g) into the reaction flask. Add approximately 20 mL of anhydrous THF.

  • Initiation: In the dropping funnel, prepare a solution of 3-bromothiophene (8.15 g) in 50 mL of anhydrous THF. Add a small portion (approx. 5 mL) of this solution to the stirred magnesium suspension. The reaction may need initiation, which can be achieved by gentle warming with a heat gun or by adding a small crystal of iodine. A successful initiation is indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a gray, cloudy solution.

  • Grignard Formation: Once the reaction has started, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The final solution should appear as a dark gray to brown suspension[7].

Part B: Acylation Reaction
  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Prepare a solution of cyclopentanecarbonyl chloride (7.29 g) in 30 mL of anhydrous THF. Add this solution dropwise via syringe or dropping funnel to the cold, stirred Grignard reagent over 30 minutes. Maintain the temperature below 10 °C during the addition to prevent side reactions.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Part C: Work-up and Purification
  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and 100 mL of 1 M HCl, stirring vigorously. This step hydrolyzes the intermediate and dissolves the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is obtained as an oil. Purify the oil by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound[8].

Experimental Workflow

The following diagram outlines the complete experimental procedure.

G A Apparatus Setup (Flame-dried, Inert Atmosphere) B Charge Flask with Mg and THF A->B C Initiate Grignard Reaction (Add small amount of 3-bromothiophene) B->C D Form Grignard Reagent (Dropwise addition, stir 1-2h) C->D E Cool to 0 °C D->E F Acylation (Dropwise addition of cyclopentanecarbonyl chloride) E->F G Warm to RT, Stir 2-3h F->G H Aqueous Work-up (Quench with ice/HCl) G->H I Extraction with Diethyl Ether H->I J Wash Organic Layers (H₂O, NaHCO₃, Brine) I->J K Dry and Concentrate J->K L Purification (Vacuum Distillation or Chromatography) K->L M Final Product (this compound) L->M

Sources

Application Note: Strategies for the Regioselective Synthesis of Cyclopentyl 3-Thienyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of thienyl ketones is a cornerstone in the development of pharmaceuticals and advanced materials. While Friedel-Crafts acylation is a primary method for producing aryl ketones, its application to the thiophene nucleus presents a significant regioselectivity challenge. Direct acylation of unsubstituted thiophene overwhelmingly yields the 2-acyl isomer due to the superior electronic stabilization of the reaction intermediate. This guide provides a detailed analysis of this mechanistic hurdle and presents a robust, field-proven protocol for the targeted synthesis of Cyclopentyl 3-Thienyl Ketone by circumventing the limitations of the classical Friedel-Crafts approach. The primary recommended strategy involves the generation of a 3-thienyl organometallic species, which offers precise regiochemical control.

Introduction: The Challenge of Regioselectivity

Friedel-Crafts acylation is a powerful and widely used electrophilic aromatic substitution reaction for forming C-C bonds to an aromatic ring.[1][2] The reaction typically involves treating an aromatic compound with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3] The resulting aryl ketones are pivotal intermediates in organic synthesis.

However, when applied to heterocyclic aromatic compounds like thiophene, the reaction's outcome is dictated by the inherent electronic properties of the ring. The electrophilic acylation of thiophene demonstrates a strong preference for substitution at the C2 and C5 positions.[4] This is because the carbocation intermediate (the Wheland intermediate) formed upon electrophilic attack at the C2 position is significantly more stable than the intermediate formed from attack at the C3 position. This inherent reactivity makes the direct synthesis of 3-acylthiophenes, such as this compound, via a standard Friedel-Crafts acylation of unsubstituted thiophene a non-viable strategy for achieving high yields and purity.[4][5]

Mechanistic Basis for C2 Selectivity

The kinetic preference for C2 acylation is rooted in the resonance stabilization of the cationic intermediate.

  • Attack at C2: The positive charge can be delocalized over three atoms, including the sulfur atom, resulting in three significant resonance contributors.

  • Attack at C3: The positive charge is delocalized over only two carbon atoms, leading to only two major resonance forms. The sulfur atom does not directly participate in stabilizing the positive charge through resonance in the same way.

As a general principle, a more stable intermediate implies a lower activation energy for its formation, making the corresponding reaction pathway kinetically favored.[4]

G cluster_c2 Attack at C2 (Favored) cluster_c3 Attack at C3 (Disfavored) C2_start Thiophene + RCO+ C2_int1 Intermediate 1 (Charge on C3) C2_start->C2_int1 Electrophilic Attack C3_start Thiophene + RCO+ C2_res1 Resonance Form 2 (Charge on C5) C2_int1->C2_res1 Resonance C2_prod 2-Acylthiophene C2_int1->C2_prod Deprotonation C2_res2 Resonance Form 3 (Charge on Sulfur) C2_res1->C2_res2 Resonance C2_res1->C2_prod Deprotonation C2_res2->C2_prod Deprotonation C3_int1 Intermediate 1 (Charge on C2) C3_start->C3_int1 Electrophilic Attack C3_res1 Resonance Form 2 (Charge on C4) C3_int1->C3_res1 Resonance C3_prod 3-Acylthiophene C3_int1->C3_prod Deprotonation C3_res1->C3_prod Deprotonation

Caption: C2 vs. C3 attack in Friedel-Crafts acylation of thiophene.

Recommended Synthetic Protocol: Acylation via 3-Thienyllithium

To overcome the inherent regioselectivity of the thiophene ring, the most reliable and direct strategy is to reverse the polarity of the reactants. Instead of an electrophilic attack on a nucleophilic thiophene, this protocol generates a potent nucleophile at the C3 position of thiophene, which then attacks an electrophilic acylating agent. This is achieved by preparing 3-thienyllithium from 3-bromothiophene through a halogen-metal exchange.[5] This method provides excellent regiochemical control and is a standard procedure in heterocyclic chemistry.

Overall Reaction Scheme

The synthesis is a one-pot, two-step process:

  • Lithiation: Halogen-metal exchange between 3-bromothiophene and n-butyllithium (n-BuLi) at low temperature to form 3-thienyllithium.

  • Acylation: Reaction of the 3-thienyllithium intermediate with cyclopentanecarbonyl chloride to form the target ketone.

Data Presentation: Materials and Reagents
ReagentFormulaMW ( g/mol )M/DensityMolarityAmount (mmol)Equivalents
3-BromothiopheneC₄H₃BrS163.041.954 g/mL-20.01.0
n-ButyllithiumC₄H₉Li64.06-2.5 M in hexanes22.01.1
Cyclopentanecarbonyl ChlorideC₆H₉ClO132.591.105 g/mL-24.01.2
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.120.713 g/mL-~100 mL-
Saturated NH₄Cl (aq)NH₄Cl53.49~1.07 g/mL-~50 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04--As needed-
Experimental Protocol

CRITICAL SAFETY NOTE: n-Butyllithium is a pyrophoric liquid and reacts violently with water. All reactions must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using flame-dried glassware and anhydrous solvents.[6] Handle with extreme care using appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and proper gloves.

  • Reaction Setup:

    • Assemble a three-necked, 250 mL round-bottom flask that has been flame-dried under vacuum and allowed to cool under a positive pressure of nitrogen.[6]

    • Equip the flask with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen inlet.

    • Maintain a positive nitrogen pressure throughout the reaction.

  • Formation of 3-Thienyllithium:

    • Using a dry syringe, add 3-bromothiophene (2.1 mL, 20.0 mmol) to the flask, followed by 80 mL of anhydrous diethyl ether.

    • Cool the stirred solution to -78 °C using a dry ice/acetone bath.[5]

    • Slowly add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 22.0 mmol) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -70 °C.[5]

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange and formation of the 3-thienyllithium species.[7]

  • Acylation:

    • In a separate dry flask, prepare a solution of cyclopentanecarbonyl chloride (3.2 mL, 24.0 mmol) in 20 mL of anhydrous diethyl ether.

    • Add this solution dropwise via syringe to the cold (-78 °C) 3-thienyllithium solution over 20 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.[5]

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. Caution: This can be exothermic.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with 50 mL portions of diethyl ether.

    • Combine all organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product, a pale yellow or brown oil, can be purified by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

G start Start: Flame-dried 3-neck flask under N2 atmosphere add_reagents 1. Add 3-Bromothiophene and Anhydrous Et2O start->add_reagents cool_lithiation 2. Cool to -78 °C (Dry Ice/Acetone) add_reagents->cool_lithiation add_buli 3. Add n-BuLi dropwise (keep T < -70 °C) cool_lithiation->add_buli stir_lithiation 4. Stir for 1 hr at -78 °C (Forms 3-Thienyllithium) add_buli->stir_lithiation add_acyl 5. Add Cyclopentanecarbonyl Chloride solution dropwise stir_lithiation->add_acyl warm_stir 6. Warm to RT Stir for 3-4 hours add_acyl->warm_stir quench 7. Quench at 0 °C (Sat. aq. NH4Cl) warm_stir->quench extract 8. Extraction with Et2O and Aqueous Washes quench->extract purify 9. Dry, Concentrate, and Purify extract->purify end Product: This compound purify->end

Sources

Handling and storage guidelines for "Cyclopentyl 3-thienyl ketone"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl 3-thienyl ketone is a specialty chemical of interest in medicinal chemistry and drug discovery. As a derivative of thiophene, a heterocyclic compound known for its diverse pharmacological activities, this ketone serves as a valuable building block in the synthesis of novel therapeutic agents.[1] The presence of the thiopene ring, a bioisostere of the benzene ring, allows for the modulation of physicochemical properties such as lipophilicity and metabolic stability in drug candidates. The cyclopentyl ketone moiety can participate in a variety of chemical reactions, making it a versatile intermediate for creating complex molecular architectures.

These application notes provide a comprehensive guide to the safe handling, storage, and use of this compound, ensuring the integrity of the compound and the safety of laboratory personnel.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS 898771-72-7) is publicly available. The following guidelines are therefore based on the safety data of the closely related structural analog, 3-Acetylthiophene (CAS 1468-83-3), which features the same 3-thienyl ketone functional group.[2][3][4][5] It is imperative to handle this compound with the assumption that it presents similar hazards.

Chemical and Physical Properties

A summary of the known and extrapolated properties of this compound and its analogs is presented below for quick reference.

PropertyValueSource/Analog
Molecular Formula C₁₀H₁₂OSN/A
Molecular Weight 180.27 g/mol N/A
Appearance Likely a solid or liquidAnalog: 3-Acetylthiophene is a solid.[3]
Boiling Point Not availableAnalog: 3-Acetylthiophene: 208-210 °C.[3]
Melting Point Not availableAnalog: 3-Acetylthiophene: 57-62 °C.[3]
Solubility Expected to be soluble in organic solvents.General property of similar ketones.

Hazard Identification and Safety Precautions

Based on the data for 3-Acetylthiophene, this compound should be considered hazardous.[2][5]

GHS Hazard Classification (Assumed):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][5]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[2][4]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2][5]

  • Skin Irritation (Category 2): Causes skin irritation.[5][6]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[5][6]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[5]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[7]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[2]

  • Skin and Body Protection: A lab coat is required. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.

  • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, use a certified respirator.[4]

Safe Handling Workflow

The following diagram outlines the essential steps for the safe handling of this compound.

Caption: Workflow for Safe Handling of this compound.

Storage Guidelines

Proper storage is crucial to maintain the stability and purity of this compound.

ConditionRecommendationRationale
Temperature Store in a cool, dry place.To prevent degradation.
Atmosphere Keep container tightly closed.To prevent moisture absorption and contamination.[2]
Location Store in a well-ventilated area away from incompatible materials.To minimize risks in case of a spill and to avoid hazardous reactions.
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents.[2]These can cause vigorous and potentially dangerous reactions.

Emergency Procedures

In the event of an emergency, follow these protocols:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]

  • Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Experimental Protocols

While specific protocols for this compound are not widely published, it can be used as a ketone starting material in various organic reactions. Below is a generalized protocol for a reaction where it acts as an electrophile.

General Protocol for Nucleophilic Addition to this compound

This protocol describes a generalized procedure for the addition of a Grignard reagent to the ketone.

Materials:

  • This compound

  • Anhydrous diethyl ether or THF

  • Grignard reagent (e.g., methylmagnesium bromide)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask with a dropping funnel, a condenser, and an inlet for an inert gas.

  • Reagent Preparation: Dissolve a known quantity of this compound in anhydrous solvent within the flask under an inert atmosphere.

  • Reaction: Cool the flask in an ice bath. Add the Grignard reagent dropwise from the dropping funnel with continuous stirring.

  • Quenching: After the reaction is complete (monitored by TLC), slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting alcohol product by column chromatography or distillation.

The following diagram illustrates the logical flow of this experimental protocol.

Start Start: Dry Glassware under Inert Atmosphere Dissolve Dissolve Ketone in Anhydrous Solvent Start->Dissolve Cool Cool Reaction to 0°C Dissolve->Cool AddGrignard Add Grignard Reagent Dropwise Cool->AddGrignard Monitor Monitor Reaction by TLC AddGrignard->Monitor Quench Quench with Saturated NH4Cl Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layers (MgSO4) Extract->Dry Purify Purify Product (Chromatography/Distillation) Dry->Purify End End: Characterize Product Purify->End

Sources

Introduction: Unlocking the Potential of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Derivatization of Cyclopentyl 3-thienyl ketone for Advanced Drug Discovery

In the landscape of medicinal chemistry, the thiophene ring is a cornerstone scaffold, valued for its unique electronic properties and ability to act as a bioisostere for the phenyl group.[1] When incorporated into a structure like this compound, it presents a molecule with multiple strategic points for chemical modification. This ketone is not merely a synthetic intermediate; it is a launchpad for creating diverse libraries of compounds with potential therapeutic applications, ranging from antimicrobial to anticancer and anti-inflammatory agents.[2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and field-proven derivatization methodologies for this compound. Moving beyond simple procedural lists, we delve into the causality behind experimental choices, offering detailed protocols that are designed to be self-validating and reproducible. Our focus is on strategic modifications that enable systematic exploration of a compound's structure-activity relationship (SAR), a critical process in modern drug discovery.

Molecular Architecture and Strategic Derivatization Sites

The synthetic versatility of this compound stems from three primary reactive zones: the thiophene ring, the ketone carbonyl group, and the adjacent α-carbon positions. Each site offers a distinct set of chemical handles to modulate the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile.

G cluster_0 This compound cluster_1 Key Derivatization Zones ketone Cyclopentyl 3-thienyl ketone A Thiophene Ring (Electrophilic Substitution) ketone->A B Carbonyl Group (Nucleophilic Addition) ketone->B C α-Carbons (Enolate Chemistry) ketone->C

Figure 1: Primary reactive zones for the derivatization of this compound.

Part 1: Modification of the Thiophene Ring

The thiophene moiety is an electron-rich aromatic system, making it highly amenable to electrophilic substitution reactions, primarily at the C2 and C5 positions, which are the most nucleophilic.[3] Functionalizing this ring is a powerful strategy to introduce groups that can engage in new interactions with biological targets or serve as handles for further diversification.

Electrophilic Halogenation: Installing a Versatile Cross-Coupling Handle

Scientific Rationale: Introducing a halogen, typically bromine, onto the thiophene ring is one of the most valuable primary derivatizations. A bromine atom serves as an exceptionally versatile synthetic handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This opens the door to a nearly limitless array of aryl, heteroaryl, alkyl, and amino groups, enabling rapid library generation. N-Bromosuccinimide (NBS) is the reagent of choice due to its mild nature and high selectivity for electron-rich heterocycles.

Protocol 1: Selective Bromination of this compound

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform (approx. 0.2 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the brominated derivative.

G start Cyclopentyl 3-thienyl ketone step1 Bromination (NBS, DMF) start->step1 intermediate 2-Bromo-3-thienyl Derivative step1->intermediate step2 Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) intermediate->step2 product Diversified Aryl Derivatives step2->product

Figure 2: Workflow for thiophene functionalization via bromination and subsequent cross-coupling.

Part 2: Reactions at the Ketone Carbonyl Group

The carbonyl group is a hub of reactivity, defined by the electrophilic carbon and the lone pairs on the oxygen. Its transformations are fundamental to altering the core structure from a planar ketone to more complex three-dimensional scaffolds.

Reductive Amination: Introducing Nitrogen Functionality

Scientific Rationale: Converting the ketone to an amine is a critical step for introducing a basic center into the molecule. This can dramatically improve aqueous solubility and provides a site for salt formation, which are key considerations in drug development. This transformation is famously used in the synthesis of the anesthetic Tiletamine from the 2-thienyl isomer.[4] The reaction proceeds via an iminium intermediate, which is then reduced in situ by a mild hydride agent like sodium triacetoxyborohydride (STAB), chosen for its selectivity and tolerance of mildly acidic conditions.

Protocol 2: One-Pot Reductive Amination

  • Preparation: To a solution of this compound (1.0 eq.) in 1,2-dichloroethane (DCE), add the desired primary or secondary amine (e.g., ethylamine hydrochloride, 1.2 eq.) and a mild acid catalyst such as acetic acid (0.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor by TLC or LC-MS for the disappearance of the intermediate.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (DCM) (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude amine can be purified by column chromatography or by crystallization after converting it to a suitable salt (e.g., hydrochloride).

Wittig Reaction: Carbonyl-to-Alkene Transformation

Scientific Rationale: The Wittig reaction is a powerful and reliable method for converting a ketone into an alkene, replacing the C=O bond with a C=C bond.[5] This transformation is invaluable for carbon-skeleton extension and for synthesizing exocyclic alkenes, which can serve as key intermediates for further reactions like epoxidation, dihydroxylation, or hydrogenation. The reaction's driving force is the formation of the highly stable triphenylphosphine oxide byproduct.

Protocol 3: Olefination via the Wittig Reaction

  • Ylide Generation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) (1.05 eq.) dropwise. A characteristic color change (typically to orange or yellow) indicates ylide formation. Stir for 30-60 minutes at this temperature.

  • Carbonyl Addition: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract with diethyl ether (3x).

  • Purification: Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate. The crude product contains the desired alkene and triphenylphosphine oxide. Purify by flash column chromatography on silica gel.

Part 3: Functionalization at the α-Carbon

The protons on the carbons adjacent to the carbonyl group are acidic, allowing for the formation of a nucleophilic enolate intermediate with a suitable base. This enolate can then react with a variety of electrophiles.

Palladium-Catalyzed α-Arylation

Scientific Rationale: The direct formation of a C(sp³)-C(sp²) bond at the α-position of a ketone is a highly sought-after transformation in medicinal chemistry. Palladium-catalyzed α-arylation provides a direct route to couple the ketone enolate with aryl or heteroaryl halides.[6][7] This method offers excellent functional group tolerance and allows for the introduction of diverse aromatic systems, profoundly impacting the molecule's steric and electronic properties. Modern protocols often utilize aqueous surfactant media, representing a greener and more efficient approach.[7]

Protocol 4: α-Arylation in Aqueous Micellar Media

  • Catalyst Preparation: In a reaction vessel, combine the palladium pre-catalyst (e.g., [Pd(µ-Br)(t-Bu)₃P]₂, 0.5-2 mol%), the aryl halide (1.0 eq.), and the this compound (1.5 eq.).

  • Reaction Medium: Add a 2 wt % solution of the surfactant TPGS-750-M in water to the vessel.

  • Base Addition: Add a lipophilic base such as potassium tert-butoxide (KOt-Bu) (2.4 eq.). The use of a base that can enter the hydrophobic micellar core is crucial for successful enolization.[7]

  • Reaction: Seal the vessel and heat the mixture to the required temperature (e.g., 80 °C) with vigorous stirring for 4-24 hours. Monitor the reaction by taking small aliquots and analyzing via GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, add ethyl acetate to the mixture. The organic layer containing the product will separate from the aqueous catalytic medium.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

G start Cyclopentyl 3-thienyl ketone step1 Corey-Chaykovsky (Sulfur Ylide) start->step1 intermediate Spiro-Epoxide Intermediate step1->intermediate step2 Nucleophilic Opening (e.g., NaN₃, then H₂) intermediate->step2 product trans-Amino Alcohol Derivative step2->product

Figure 3: Workflow for converting the ketone into a functionalized amino alcohol via an epoxide intermediate.

Summary of Derivatization Protocols

Method Target Site Key Reagents Solvent Temp. Purpose
Bromination Thiophene RingNBSDMF0 °C to RTInstall handle for cross-coupling
Reductive Amination CarbonylAmine, STABDCERTIntroduce basic nitrogen center
Wittig Reaction CarbonylPhosphonium YlideTHF0 °C to RTForm C=C bond, extend skeleton
α-Arylation α-CarbonAryl Halide, Pd Catalyst, BaseTPGS-750-M/H₂O80 °CAttach new (hetero)aryl groups

References

  • The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Nicewicz, D. A., & MacMillan, D. W. C. (2013).
  • Bollenbach, M., et al. (2017). Mild, Aqueous α-Arylation of Ketones: Towards New Diversification Tools for Halogenated Metabolites and Drug Molecules. PubMed.
  • Lipshutz, B. H., et al. (2021). α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media. The Royal Society of Chemistry.
  • Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. (2025). PMC - NIH.
  • Arylation reactions using simple aryl ketones as aryl sources. (n.d.).
  • Synthesis of thiophenes from two different ketones (acetophenone and...). (n.d.).
  • Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes. (n.d.). ChemRxiv.
  • Synthesis of aryl ketones by acylation of arenes. (n.d.). Organic Chemistry Portal.
  • Thiophene formation - Lawesson's reagent. (n.d.). ChemTube3D.
  • Preparation of Thiophenes by Ring-Closure Reactions and from other Ring Systems. (n.d.). Various Sources.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH.
  • Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride. (1999).
  • Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile. (1987).
  • Thione Derivatives as Medicinally Important Compounds. (2025).
  • Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline.
  • PROCESS FOR THE PRODUCTION OF CYCLOPENTYL 2-THIENYL KETONE. (2000).
  • How to do Witting Reaction - Ketone/Aldehyde- TriphenylPhosphine(PPh3), BuLi. (2019). YouTube.
  • Corey-Chaykovsky Reaction. (n.d.). Organic Chemistry Portal.

Sources

The Strategic Application of Cyclopentyl 3-Thienyl Ketone in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the identification and optimization of novel molecular scaffolds are paramount to addressing unmet medical needs. Cyclopentyl 3-thienyl ketone emerges as a compound of significant interest, embodying a versatile structural motif with considerable potential for the development of new therapeutic agents. This guide provides an in-depth exploration of its application, from the underlying medicinal chemistry principles to detailed experimental protocols for its derivatization and biological evaluation.

I. Introduction: The Medicinal Chemist's Perspective on this compound

The molecular architecture of this compound presents a compelling starting point for medicinal chemistry campaigns. It marries two key structural features: a cyclopentyl ring and a 3-thienyl moiety. The cyclopentane ring, a non-aromatic carbocycle, offers a three-dimensional scaffold that can effectively orient substituents into specific vectors, crucial for optimizing interactions with biological targets.[1] Its conformational flexibility allows for an induced fit within a binding pocket, a desirable characteristic for achieving high-affinity interactions.

The 3-thienyl group, a sulfur-containing heteroaromatic ring, serves as a bioisostere for a phenyl ring but with distinct electronic properties.[2] The sulfur atom can participate in hydrogen bonding and other polar interactions, potentially enhancing binding affinity and selectivity.[3] The thiophene ring's aromatic nature also allows for π-stacking interactions with protein residues.[3] The strategic placement of the carbonyl linker provides a key handle for synthetic elaboration, allowing for the introduction of diverse functionalities to probe the chemical space around a biological target.

The combination of these features in this compound creates a scaffold that can be readily diversified to target a wide range of protein families, including kinases and G-protein coupled receptors (GPCRs), which are central to numerous disease pathologies.

II. Synthetic Strategies: Accessing Chemical Diversity

The exploration of this compound as a drug discovery platform begins with its synthesis and subsequent derivatization. The primary route to the core scaffold is through a Friedel-Crafts acylation reaction.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the parent scaffold via Friedel-Crafts acylation of thiophene with cyclopentanecarboxylic acid chloride.

Materials:

  • 3-Bromothiophene

  • Magnesium turnings

  • Dry diethyl ether or THF

  • Cyclopentanecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃) or other Lewis acid

  • Dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. A solution of 3-bromothiophene in dry diethyl ether or THF is added dropwise. The reaction is initiated with gentle heating or the addition of a small crystal of iodine. The mixture is stirred until the magnesium is consumed.

  • Acylation: In a separate flask, a solution of cyclopentanecarbonyl chloride in dry DCM is prepared and cooled to 0°C. Anhydrous AlCl₃ is added portion-wise, and the mixture is stirred for 15-20 minutes.

  • Reaction: The freshly prepared 3-thienylmagnesium bromide solution is then added dropwise to the acylating mixture at 0°C. The reaction is allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the slow addition of ice-cold 1M HCl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous MgSO₄.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Rationale for Experimental Choices:

  • The use of a Grignard reagent or a Friedel-Crafts acylation provides a reliable method for forming the carbon-carbon bond between the thiophene ring and the cyclopentyl carbonyl group.

  • Anhydrous conditions are critical to prevent the quenching of the Grignard reagent and the deactivation of the Lewis acid.

  • The choice of a non-protic solvent like DCM is essential for the Friedel-Crafts reaction.

  • Column chromatography is a standard and effective method for purifying the final product.

III. Application in Target-Focused Drug Discovery

The true potential of this compound lies in its derivatization to create libraries of compounds for screening against specific biological targets. Below are conceptual workflows and protocols for targeting two major drug classes: protein kinases and GPCRs.

A. Targeting Protein Kinases

Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases.[4] The ATP-binding site of kinases is a well-characterized pocket that can be targeted by small molecule inhibitors. The this compound scaffold can be elaborated to occupy this site and interact with key residues.

Workflow for Kinase Inhibitor Discovery

G cluster_0 Scaffold Derivatization cluster_1 Biological Screening cluster_2 Lead Optimization Scaffold This compound Derivatization Synthetic Elaboration (e.g., reductive amination, heterocycle formation) Scaffold->Derivatization Library Library of Analogs Derivatization->Library PrimaryAssay In Vitro Kinase Assay (e.g., ADP-Glo) Library->PrimaryAssay HitID Hit Identification (Potency & Selectivity) PrimaryAssay->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR LeadOpt Lead Optimization (ADME/Tox Profiling) SAR->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Caption: A generalized workflow for kinase inhibitor discovery.

Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for assessing the inhibitory activity of synthesized compounds against a target kinase. The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced.[4]

Materials:

  • Target kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. In the assay plate, add a small volume (e.g., 1 µL) of each compound dilution. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and substrate in the kinase assay buffer.

    • Add the kinase/substrate mixture to each well of the assay plate.

    • Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation:

Kinase TargetTest Compound IC₅₀ (nM)Staurosporine IC₅₀ (nM)
Kinase X15010
Kinase Y>10,00025
Kinase Z855
Staurosporine is a non-selective kinase inhibitor often used as a positive control.
B. Targeting G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of approved drugs.[5] Derivatives of this compound can be designed to act as agonists, antagonists, or allosteric modulators of GPCRs.

Workflow for GPCR Modulator Discovery

G cluster_0 Compound Synthesis cluster_1 Biological Evaluation cluster_2 Lead Development Scaffold This compound Derivatization Chemical Synthesis of Analogs Scaffold->Derivatization CompoundLibrary Focused Compound Library Derivatization->CompoundLibrary PrimaryScreen Primary Screen (e.g., cAMP Assay) CompoundLibrary->PrimaryScreen SecondaryScreen Secondary Screen (e.g., Calcium Flux Assay) PrimaryScreen->SecondaryScreen HitValidation Hit Validation & Confirmation SecondaryScreen->HitValidation SAR SAR & Lead Optimization HitValidation->SAR InVivo In Vivo Efficacy & Safety SAR->InVivo CandidateSelection Candidate Selection InVivo->CandidateSelection

Caption: A typical workflow for discovering GPCR modulators.

Protocol 3: cAMP Assay for Gs and Gi-Coupled GPCRs

This protocol provides a general method for measuring the modulation of intracellular cyclic AMP (cAMP) levels, a common second messenger for GPCRs that couple to Gs (stimulatory) or Gi (inhibitory) proteins.[6][7]

Materials:

  • HEK293 or CHO cells stably or transiently expressing the target GPCR

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Forskolin (a direct activator of adenylyl cyclase, used to stimulate cAMP production in Gi-coupled assays)

  • IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation)

  • cAMP assay kit (e.g., HTRF-based or ELISA-based)

  • White or black 384-well assay plates

Procedure:

  • Cell Seeding: Seed the GPCR-expressing cells into the assay plates at an appropriate density and allow them to attach overnight.

  • Compound Addition:

    • For Gs-coupled receptors (agonist mode): Add serial dilutions of the test compounds to the cells.

    • For Gi-coupled receptors (agonist mode): Pre-treat cells with the test compounds, then stimulate with a fixed concentration of forskolin.

    • For antagonist mode (for both Gs and Gi): Pre-treat cells with the test compounds, then stimulate with a known agonist of the target GPCR.

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis:

    • Generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

IV. Conclusion and Future Directions

This compound represents a promising and synthetically accessible scaffold for the development of novel therapeutics. Its inherent structural and electronic properties provide a solid foundation for the design of potent and selective modulators of key biological targets. The protocols and workflows outlined in this guide offer a comprehensive framework for researchers to embark on drug discovery programs centered around this versatile chemical entity. Future efforts should focus on the synthesis of diverse libraries of derivatives and their systematic evaluation in a broad range of biological assays to unlock the full therapeutic potential of this promising molecular scaffold.

V. References

  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications.

  • Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols.

  • Cisbio. (n.d.). 4 Guides to Optimize your Gαs and Gαi GPCR assays. Technology Networks.

  • Zhang, J., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company.

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

  • Neves, P. N. B., et al. (2018). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 6, 577.

  • WO2004013077A2. (2004). Cyclopentanone and cyclopentanone derivatives as potent activators of hsf-1. Google Patents.

  • Samir, E. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Open Access Library Journal, 3, 1-11.

  • Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide.

  • Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases.

  • An, S., et al. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. In Assay Guidance Manual. National Center for Biotechnology Information (US).

  • Conradie, M. M., et al. (2007). Thienyl-containing β-Diketones: Synthesis, Characterization, Crystal Structure and Keto-enol Kinetics. South African Journal of Chemistry, 60, 53-59.

  • Santos, M. A., et al. (2025). Deciphering complexity of GPCR signaling and modulation: implications and perspectives for drug discovery. Signal Transduction and Targeted Therapy, 10(1), 1-18.

  • Journal of Pharmacy Research. (2012). Synthesis and biological evaluation of cyclopentenone derivatives.

  • Wikipedia. (n.d.). Thiophene.

  • Al-Majid, A. M., et al. (2017). Synthesis and Pharmacological Evaluation of a Novel Series of Cyclopentenone Derivatives. Molecules, 22(1), 118.

  • Belyaev, N. A., et al. (1974). Synthesis of unsaturated ketones of the thiophene series. Chemistry of Heterocyclic Compounds, 10(12), 1429-1431.

  • EP1029858A1. (2000). Process for the production of cyclopentyl 2-thienyl ketone. Google Patents.

  • ChemicalBook. (n.d.). BIS(2-THIENYL) KETONE synthesis.

  • US5969159A. (1999). Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride. Google Patents.

  • ResearchGate. (2025). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis.

  • El-Karim, S. S. A., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(2), 999-1015.

  • HU185337B. (1985). Process for preparing o-chlorophenyl-cyclopentyl-ketone. Google Patents.

  • Li, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5635.

  • CAS Common Chemistry. (n.d.). Cyclopentyl-2-thienylmethanone.

  • Al-Salahi, R., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules, 27(19), 6631.

  • PubChem. (n.d.). 2-Chlorophenyl cyclopentyl ketone.

  • Mishra, P., et al. (2023). Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling. Sains Malaysiana, 52(11), 3045-3061.

Sources

The Versatile Role of Cyclopentyl 3-Thienyl Ketone in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold in Medicinal Chemistry

In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, with the thiophene ring being a particularly privileged scaffold.[1] Thiophene, a five-membered aromatic ring containing a sulfur atom, is a bioisostere of the benzene ring and is a key component in numerous FDA-approved drugs.[2] Its presence in a molecule can significantly influence physicochemical properties such as lipophilicity and metabolic stability, and it can engage in crucial interactions with biological targets.[1] Within the diverse family of thiophene derivatives, thienyl ketones serve as versatile intermediates for the synthesis of a wide array of bioactive molecules. This guide focuses on Cyclopentyl 3-thienyl ketone , a valuable building block for creating novel compounds with therapeutic potential. We will delve into its synthesis, key reactions, and the biological significance of the molecules derived from it, providing detailed protocols and expert insights for researchers in drug discovery and development.

Synthesis of this compound: Navigating Regioselectivity

The primary method for synthesizing aryl ketones is the Friedel-Crafts acylation.[3] However, the acylation of unsubstituted thiophene typically exhibits a strong preference for substitution at the C2 position due to the greater stabilization of the cationic intermediate.[4] Achieving selective acylation at the C3 position, therefore, requires careful consideration of the synthetic strategy.

Conceptual Workflow for the Synthesis of this compound

cluster_start Starting Materials cluster_reaction Friedel-Crafts Acylation cluster_product Products cluster_purification Purification Thiophene Thiophene Reaction Lewis Acid Catalyst (e.g., SnCl4, AlCl3) Anhydrous Solvent (e.g., DCM) Thiophene->Reaction CP_Chloride Cyclopentanecarbonyl chloride CP_Chloride->Reaction C2_Isomer Cyclopentyl 2-thienyl ketone (Major Product) Reaction->C2_Isomer Preferential Pathway C3_Isomer This compound (Minor Product) Reaction->C3_Isomer Less Favorable Pathway Purification Chromatographic Separation C2_Isomer->Purification C3_Isomer->Purification Final_Product Pure Cyclopentyl 3-thienyl ketone Purification->Final_Product

Caption: Synthesis of this compound via Friedel-Crafts acylation.

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from established procedures for the acylation of thiophene, with modifications to optimize the yield of the 3-substituted isomer where possible.[2][5]

Materials:

  • Thiophene

  • Cyclopentanecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃) or stannic chloride (SnCl₄)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of cyclopentanecarbonyl chloride (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 5°C.

  • Stir the mixture for an additional 30 minutes at 0°C to allow for the formation of the acylium ion complex.

  • Add a solution of thiophene (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate, to separate the 2- and 3-isomers.

Expert Insights: The choice of Lewis acid and reaction temperature can influence the regioselectivity of the acylation. While AlCl₃ is a strong catalyst, milder Lewis acids like SnCl₄ or the use of zeolite catalysts may offer better control, albeit potentially at the cost of reaction rate.[6] The inherent electronic properties of the thiophene ring favor C2 acylation; therefore, chromatographic separation is almost always necessary to isolate the desired C3 isomer.

Application in the Synthesis of Bioactive Chalcones

This compound is an excellent precursor for the synthesis of thienyl chalcones, a class of compounds known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8] Chalcones are synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aromatic aldehyde.[9]

General Reaction Scheme: Claisen-Schmidt Condensation

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Ketone This compound Reaction Base Catalyst (e.g., NaOH, KOH) Solvent (e.g., Ethanol) Ketone->Reaction Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Reaction Chalcone Thienyl Chalcone Derivative Reaction->Chalcone

Caption: Claisen-Schmidt condensation to form thienyl chalcones.

Protocol 2: Synthesis of a Thienyl Chalcone Derivative

This generalized protocol is based on established methods for the Claisen-Schmidt condensation.[10][11]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10-40%)

  • Ice-cold water

  • Dilute hydrochloric acid (HCl)

Procedure:

  • In a flask, dissolve this compound (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent) in ethanol.

  • Cool the solution in an ice bath and slowly add the aqueous NaOH solution dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates. Monitor the progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the crude chalcone product.

  • Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry the product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thienyl chalcone.

Expert Insights: The reactivity of the aromatic aldehyde is a key factor in this reaction. Aldehydes with electron-withdrawing groups tend to react faster. The concentration of the base and the reaction temperature should be carefully controlled to minimize side reactions, such as self-condensation of the ketone.

Biological Significance and Data

Thienyl chalcones have demonstrated significant potential in various therapeutic areas. Their biological activity is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, interacting with biological nucleophiles such as cysteine residues in enzymes and transcription factors.

Compound ClassBiological ActivityTarget/Mechanism of ActionReference
Thienyl ChalconesAntibacterialDisruption of bacterial cell wall/membrane[7][10]
Thienyl ChalconesAntifungalInhibition of fungal growth[7]
Thienyl ChalconesAnticancerInduction of apoptosis, cell cycle arrest[8]
Thienyl ChalconesAnti-inflammatoryInhibition of inflammatory mediators[8]

Future Perspectives: Kinase Inhibitors and Beyond

The thiophene scaffold is also a prominent feature in many kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.[6] The this compound core can be elaborated into more complex heterocyclic systems that can be designed to target the ATP-binding site of specific kinases. The development of such compounds often involves multi-step synthetic sequences, where the thienyl ketone serves as a crucial starting point for building molecular complexity. Further derivatization of the chalcone products can also lead to other bioactive heterocyclic systems like pyrazolines, isoxazoles, and benzodiazepines, expanding the therapeutic potential of this versatile starting material.[12]

Conclusion

This compound, while presenting a synthetic challenge in terms of regioselectivity, is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of bioactive chalcones and its potential as a precursor for more complex heterocyclic structures, such as kinase inhibitors, underscore its importance in drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in the development of novel therapeutic agents.

References

  • Al-Jaber, N. A., et al. (2015). Antimicrobial activities of heterocycles derived from thienylchalcones. Journal of King Saud University - Science, 27(1), 42-48.
  • ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27769-27786.
  • Ajay Kumar, K., & Renuka, N. (2021). Thienyl chalcones: small molecules that play pivotal roles.
  • Shetty, C. R., et al. (2021). Synthesis and Evaluation of Antibacterial Properties of Chalcones Derived from Thiophene-2-Carbaldehyde.
  • MDPI. (2021). Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. Molecules, 26(8), 2159.
  • MDPI. (2021). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules, 26(16), 4882.
  • Benchchem. (2025). Application Notes: 3-Thiopheneacetonitrile as a Versatile Precursor for Bioactive Heterocyclic Compounds.
  • Benchchem. (2025).
  • Wikipedia. (n.d.).
  • Chemistry Stack Exchange. (2017).
  • Nevolab. (n.d.).
  • ResearchGate. (n.d.). Representative examples of bioactive compounds with a cyclopenta[c]chromene skeleton.
  • Sneed, J. K., & Levine, R. (1950). Condensations Effected by the Alkali Amides. VI. Studies in the Acylation of Methyl 2-Thienyl Ketone. OSTI.GOV.
  • ChemScene. (n.d.). 113348-25-7 | Cyclopropyl(thiophen-3-yl)methanone.
  • ResearchGate. (n.d.). Some typical bioactive and natural compounds containing a cyclopentenone unit.
  • Google Patents. (n.d.).
  • Scribd. (n.d.).
  • ResearchGate. (n.d.). Representative examples of bioactive polycyclic ketones.
  • PubMed. (2019). Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors.
  • Santa Cruz Biotechnology. (n.d.). Cyclopentyl(thien-2-yl)methanone.
  • Google Patents. (n.d.). EP1029858A1 - Process for the production of cyclopentyl 2-thienyl ketone.
  • Master Organic Chemistry. (n.d.).
  • MDPI. (2023). Bioactive Components and Their Activities from Different Parts of Citrus aurantifolia (Christm.) Swingle for Food Development.
  • PubChem. (n.d.). Cyclopropyl(3-thienyl)methanone.
  • Sathyamoorthi, G., et al. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry, 33(6).

Sources

Application Notes & Protocols: Experimental Procedures for Cyclopentyl 3-thienyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and potential applications of Cyclopentyl 3-thienyl ketone. This guide emphasizes the scientific rationale behind the experimental choices, ensuring robust and reproducible outcomes.

Introduction: Significance of the Cyclopentyl-Thienyl Ketone Scaffold

This compound is a heterocyclic aromatic ketone that serves as a valuable building block in organic synthesis and medicinal chemistry. The molecule incorporates two key structural motifs:

  • Thiophene Ring: A sulfur-containing heterocycle that is considered a bioisostere of a benzene ring. It is a common feature in many approved drugs due to its ability to engage in various biological interactions and its favorable metabolic profile.

  • Cyclopentyl Group: This carbocyclic moiety is prevalent in numerous natural products and pharmaceutical agents.[1] Its inclusion can enhance binding affinity, improve pharmacokinetic properties, and provide a stereochemically defined scaffold for further functionalization.[1]

The combination of these two groups in this compound creates a versatile intermediate for constructing more complex molecules with potential therapeutic applications, such as kinase inhibitors, GPCR modulators, and other targeted agents. This guide details the primary synthetic routes and analytical validation protocols for this compound.

Synthesis of this compound via Friedel-Crafts Acylation

The most direct and widely employed method for synthesizing aryl ketones is the Friedel-Crafts acylation.[2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, thiophene, with an acylating agent. For thiophene, the reaction demonstrates high regioselectivity, with acylation occurring preferentially at the 2-position (alpha to the sulfur atom) due to the superior stabilization of the cationic intermediate through resonance.[3] Acylation at the 3-position is also possible, though it often requires specific starting materials or reaction conditions.

The following protocol describes the synthesis of the analogous and more commonly cited Cyclopentyl 2-thienyl ketone, which follows the same principles for the 3-thienyl isomer if starting with a 3-substituted thiophene precursor or under conditions that favor 3-acylation.

Protocol: Friedel-Crafts Acylation using Cyclopentanecarbonyl Chloride

This protocol utilizes an acyl chloride and a Lewis acid catalyst, a classic approach that ensures efficient acylation.

Causality: The Lewis acid (e.g., AlCl₃) coordinates to the oxygen atom of the acyl chloride, increasing the electrophilicity of the carbonyl carbon and generating a highly reactive acylium ion. This powerful electrophile is then attacked by the electron-rich thiophene ring to form the ketone product.[2]

Materials and Reagents:

  • Thiophene

  • Cyclopentanecarbonyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, addition funnel, magnetic stirrer, ice bath

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Quenching cluster_purification Purification & Analysis A Dissolve AlCl3 in anhydrous DCM under N2 atmosphere B Cool solution to 0°C in an ice bath A->B C Add Cyclopentanecarbonyl chloride to the stirred suspension B->C D Add Thiophene dropwise via addition funnel over 30 min C->D Maintain 0°C E Allow reaction to warm to room temp. and stir for 2-4 hours D->E F Monitor reaction progress by TLC E->F G Carefully pour mixture over crushed ice and 1M HCl F->G Upon completion H Separate organic layer G->H I Wash with NaHCO3 then Brine H->I J Dry organic layer with MgSO4 and filter I->J K Concentrate under reduced pressure J->K L Purify crude product via column chromatography K->L M Characterize pure product (NMR, IR, MS) L->M G A This compound (Starting Material) B Alpha-Bromination A->B C α-Bromo-ketone Intermediate B->C D Nucleophilic Substitution (e.g., with an amine) C->D E α-Amino-ketone Intermediate D->E F Rearrangement/Cyclization E->F G Complex Bioactive Molecule (e.g., Tiletamine analogue) F->G

Sources

Application Note: Comprehensive Analytical Characterization of Cyclopentyl 3-thienyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyclopentyl 3-thienyl ketone, a heterocyclic aromatic ketone, is a significant building block in medicinal chemistry and drug development. Its structural motif is of interest for the synthesis of novel therapeutic agents. Accurate and comprehensive analytical characterization is paramount to ensure the identity, purity, and quality of this compound in research and development settings. This application note provides a detailed guide for the analytical characterization of this compound, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.

While specific experimental data for this compound is not extensively published, this guide leverages established analytical methodologies for closely related and structurally similar compounds, such as 3-acetylthiophene, to provide robust and scientifically sound protocols.[1][2][3][4] The principles and techniques outlined herein are directly applicable and can be readily adapted for the rigorous characterization of the target molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing appropriate analytical methods, particularly for chromatography and sample preparation.

PropertyValueSource
CAS Number 898771-72-7[5][][7]
Molecular Formula C₁₀H₁₂OS[8]
Molecular Weight 180.27 g/mol [8]
Appearance Expected to be a solid or liquid at room temperature. For comparison, 3-acetylthiophene is a white to beige crystalline solid.[4]N/A
Solubility Expected to be soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate.N/A

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment and connectivity of atoms within the molecule.

Protocol for NMR Spectroscopy [3][4]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • For ¹H NMR, a typical spectral width is -2 to 12 ppm.

    • For ¹³C NMR, a spectral width of 0 to 220 ppm is common.

Expected Spectral Features (Based on 3-Acetylthiophene and chemical shift predictions):

  • ¹H NMR (CDCl₃):

    • Signals corresponding to the protons on the thiophene ring are expected in the aromatic region (approximately δ 7.0-8.5 ppm).

    • A multiplet for the methine proton of the cyclopentyl group adjacent to the carbonyl is expected at a downfield position (approximately δ 3.0-3.5 ppm).

    • Multiplets for the methylene protons of the cyclopentyl group are expected in the aliphatic region (approximately δ 1.5-2.5 ppm).

  • ¹³C NMR (CDCl₃):

    • A signal for the carbonyl carbon is expected around 195-205 ppm.

    • Signals for the aromatic carbons of the thiophene ring are expected between δ 125 and 145 ppm.

    • A signal for the methine carbon of the cyclopentyl group is expected around 40-50 ppm.

    • Signals for the methylene carbons of the cyclopentyl group are expected around 25-35 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Protocol for Infrared (IR) Spectroscopy [3][4]

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands.

Expected Absorption Bands (Based on 3-Acetylthiophene): [9]

  • ~3100 cm⁻¹: C-H stretching of the aromatic thiophene ring.

  • ~2960-2870 cm⁻¹: C-H stretching of the cyclopentyl group.

  • ~1650-1680 cm⁻¹: A strong absorption band for the carbonyl (C=O) stretching vibration.

  • ~1400-1500 cm⁻¹: C=C stretching vibrations within the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Protocol for Mass Spectrometry (Electron Ionization - EI) [3]

  • Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) inlet.

  • Ionization: Ionize the sample using a standard electron ionization (EI) source at 70 eV.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF).

  • Data Interpretation: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 180.

  • Key Fragmentation Peaks: Expect fragments corresponding to the loss of the cyclopentyl group ([M-C₅H₉]⁺ at m/z = 111) and the thienoyl cation ([C₄H₃SCO]⁺ at m/z = 111). Other fragments from the cyclopentyl ring are also expected.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

GC and GC-MS are highly sensitive methods for the analysis of volatile and thermally stable compounds like this compound.[10][11][12]

Protocol for GC-MS Analysis (Adapted from methods for thiophene derivatives) [2]

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare working standards by serial dilution.

  • GC-MS Conditions:

    • Column: A capillary column with a mid-polarity stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 280°C at 15°C/min.

      • Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-400 amu.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for purity determination and quantification. Due to the chromophore in the thienyl ketone structure, UV detection is suitable.

Protocol for HPLC Analysis (Adapted from methods for aromatic ketones) [2][13][14][15]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL.

  • HPLC Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

      • 0-2 min: 50% A

      • 2-15 min: 50% to 80% A

      • 15-17 min: 80% A

      • 17-17.1 min: 80% to 50% A

      • 17.1-20 min: 50% A

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 265 nm (A UV scan should be performed to determine the optimal wavelength).

    • Injection Volume: 10 µL.

Workflow Diagrams

Analytical Workflow for this compound cluster_0 Sample Receipt and Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample Bulk Sample of This compound Prepare_NMR Prepare NMR Sample (in deuterated solvent) Sample->Prepare_NMR Prepare_IR Prepare IR Sample (ATR) Sample->Prepare_IR Prepare_MS Prepare GC-MS Sample (in volatile solvent) Sample->Prepare_MS Prepare_HPLC Prepare HPLC Sample (in mobile phase) Sample->Prepare_HPLC NMR NMR Spectroscopy (¹H and ¹³C) Prepare_NMR->NMR IR IR Spectroscopy Prepare_IR->IR GCMS GC-MS Analysis Prepare_MS->GCMS HPLC HPLC Analysis Prepare_HPLC->HPLC Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation GCMS->Structure_Elucidation Purity_Assessment Purity Assessment GCMS->Purity_Assessment HPLC->Purity_Assessment Quantification Quantification HPLC->Quantification Final_Report Comprehensive Certificate of Analysis Structure_Elucidation->Final_Report Purity_Assessment->Final_Report Quantification->Final_Report

Caption: General analytical workflow for the characterization of this compound.

Synthesis and Impurity Profile Logic cluster_synthesis Plausible Synthesis Route cluster_impurities Potential Impurities Thiophene 3-Bromothiophene Grignard Grignard Formation (e.g., with Mg) Thiophene->Grignard Isomer 2-acyl isomer (from starting material impurity) Thiophene->Isomer Isomeric Impurity Acylation Acylation with Cyclopentanecarbonyl chloride Grignard->Acylation Byproduct Dimerization byproducts Grignard->Byproduct Side Reaction Product This compound Acylation->Product Starting_Material Unreacted 3-Bromothiophene Acylation->Starting_Material Incomplete Reaction Reagent Excess Cyclopentanecarbonyl chloride Acylation->Reagent Stoichiometry

Caption: Plausible synthesis route and potential impurities for analytical consideration.

Potential Impurities and Stability-Indicating Methods

A comprehensive analytical characterization must also consider potential impurities arising from the synthesis or degradation of this compound. A likely synthetic route involves the acylation of a 3-thienyl Grignard or organolithium reagent with a cyclopentanecarbonyl derivative.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: 3-substituted thiophene precursors (e.g., 3-bromothiophene) and the acylating agent.

  • Isomeric Impurities: If the starting thiophene material contains the 2-isomer, the corresponding 2-acylthiophene will be a likely impurity.

  • Byproducts: Homocoupling products from the organometallic intermediate.

The chromatographic methods (GC and HPLC) presented in this note are well-suited for the separation and detection of these potential impurities and can serve as the basis for developing fully validated, stability-indicating methods.

Conclusion

This application note provides a comprehensive framework for the analytical characterization of this compound. By employing a combination of spectroscopic and chromatographic techniques, researchers can confidently determine the identity, purity, and quality of this important synthetic intermediate. The provided protocols, based on well-established methods for analogous compounds, offer a solid starting point for method development and validation in a drug discovery and development environment.

References

  • Barelli, B., Ghedini, M., Pucci, D., & Crispini, A. (2002). GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). Zeitschrift für Naturforschung C, 57(1-2), 63-71. [Link]

  • Margit, G., & Gergely, V. (2009). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [Link]

  • Szarka, S., et al. (2007). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. ResearchGate. [Link]

  • abcr Gute Chemie. AB362489 | CAS 898771-72-7. [Link]

  • Cardeal, Z. L., & de Souza, P. P. (2004). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 88(2), 283-287. [Link]

  • Rogowska, A., & Wolska, L. (2005). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Polish Journal of Environmental Studies, 14(3), 349-356. [Link]

  • Shi, Q., et al. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry, 93(12), 5213-5221. [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • Shimadzu. (n.d.). Analysis of Thiophene in Benzene by GC-FPD. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Cyclopentyl 3-thienyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Cyclopentyl 3-thienyl ketone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing this compound?

The most prevalent and industrially relevant method is the Friedel-Crafts acylation of 3-bromothiophene followed by a Grignard reaction and subsequent oxidation. An alternative, more direct Friedel-Crafts approach using thiophene and cyclopentanecarbonyl chloride is also common but can present challenges with regioselectivity. For the purposes of this guide, we will focus on a robust, multi-step synthesis that offers greater control and predictability.

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Purification A 3-Bromothiophene + Mg B 3-Thienylmagnesium bromide A->B Anhydrous THF/Ether D Intermediate Imine Salt B->D Add to Grignard C Cyclopentanecarbonitrile C->D E This compound D->E Aqueous Acid Workup (e.g., H2SO4) F Pure Product E->F Distillation or Chromatography

Caption: High-level workflow for the synthesis of this compound.

Q2: My reaction yield is consistently low. What are the most common culprits?

Low yield is a frequent issue that can often be traced back to a few critical parameters. The following table outlines common symptoms, their probable causes, and recommended solutions.

SymptomPotential Cause(s)Recommended Solution(s)
Reaction fails to initiate or proceeds very slowly. 1. Inactive Magnesium: The surface of the magnesium turnings may be oxidized (MgO layer).2. Wet Reagents/Glassware: Moisture will quench the Grignard reagent as it forms.[1]1. Activate Magnesium: Briefly stir Mg turnings with a small amount of iodine or 1,2-dibromoethane until the color fades. Crush the turnings under an inert atmosphere.2. Rigorous Drying: Flame-dry all glassware under vacuum and cool under an inert gas (N₂ or Ar). Ensure all solvents and reagents are anhydrous.
A significant amount of unreacted starting material remains. 1. Incomplete Grignard Formation: See above.2. Slow Addition: The addition of cyclopentanecarbonitrile may be too slow, or the reaction was not run long enough.1. Confirm Grignard Formation: The solution should turn cloudy and gently reflux upon initiation. 2. Optimize Addition & Time: Add the nitrile at a rate that maintains a gentle reflux. After addition, heat the reaction (e.g., 40-50°C) for 2-3 hours to ensure completion.[1]
The final product is contaminated with significant byproducts. 1. Wurtz Coupling: The Grignard reagent reacts with the starting 3-bromothiophene to form bithiophene.2. Benzene Dimerization (if using benzene as solvent): A known side reaction in some Friedel-Crafts variants.1. Control Temperature: Maintain a low to moderate temperature during Grignard formation. Add the 3-bromothiophene slowly to the magnesium to avoid localized high concentrations.2. Choose an Inert Solvent: Use solvents like THF, ether, or o-dichlorobenzene instead of benzene.[2]
Q3: I am struggling with the regioselectivity of a direct Friedel-Crafts acylation on thiophene. How can I favor the 3-position over the 2-position?

Direct Friedel-Crafts acylation of unsubstituted thiophene overwhelmingly favors substitution at the 2-position. This is due to the greater stabilization of the cationic intermediate (arenium ion) formed during electrophilic attack at C2.[3]

To understand this, consider the resonance structures for the intermediates:

G Regioselectivity in Thiophene Acylation C2_1 Intermediate 1 (3 Resonance Structures) C3_1 Intermediate 2 (2 Resonance Structures) explanation The intermediate from C2 attack is more stable due to a greater number of resonance contributors, leading to a lower activation energy and making it the major pathway.

Caption: Rationale for C2 selectivity in thiophene electrophilic substitution.

Solution: Achieving 3-position selectivity requires starting with a 3-substituted thiophene where other positions are blocked or where the substituent directs the reaction. This is why the Grignard route starting from 3-bromothiophene is superior for synthesizing the 3-thienyl isomer. It locks in the desired connectivity from the beginning.

Q4: What is the mechanism of the Grignard reaction with the nitrile, and why is an acidic workup necessary?

The reaction proceeds via nucleophilic attack of the 3-thienylmagnesium bromide on the electrophilic carbon of the cyclopentanecarbonitrile. This forms an intermediate imine magnesium salt. This salt is stable and does not react further.

The subsequent acidic workup serves two critical purposes:

  • Protonation and Hydrolysis: The acid protonates the nitrogen atom, making the imine susceptible to hydrolysis. Water then attacks the carbon, and through a series of proton transfers, the C=N bond is cleaved to form the desired ketone and ammonia.

  • Dissolution of Salts: The workup dissolves the magnesium salts (e.g., Mg(OH)Br) that are formed, allowing for a clean separation of the organic layer containing the product.[4]

G A 3-Thienyl-MgBr (Nucleophile) C Intermediate Imine Salt (Thienyl-C(Cp)=N-MgBr) A->C B Cyclopentane-C≡N (Electrophile) B->C Nucleophilic Attack E This compound (Final Product) C->E Hydrolysis D Aqueous Acid (H₃O⁺) Workup D->E

Caption: Simplified mechanism of Grignard addition to a nitrile and subsequent hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Disclaimer: This protocol is intended for qualified professionals. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • 3-Bromothiophene (anhydrous)

  • Cyclopentanecarbonitrile (anhydrous)

  • Tetrahydrofuran (THF), anhydrous

  • Sulfuric acid (e.g., 10% aqueous solution)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvent for extraction (e.g., Diethyl ether or Dichloromethane)

Step-by-Step Methodology:

  • Apparatus Setup:

    • Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.

    • Flame-dry all glassware under vacuum and cool under a positive pressure of inert gas.

  • Grignard Reagent Formation:

    • To the flask, add magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of 3-bromothiophene (1.0 equivalent) in anhydrous THF.

    • Add a small portion (~5-10%) of the 3-bromothiophene solution to the magnesium. The reaction may require gentle warming to initiate. Initiation is marked by the disappearance of the iodine color and the solution turning cloudy and starting to reflux.

    • Once initiated, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour or until most of the magnesium has been consumed.

  • Acylation Reaction:

    • Dissolve cyclopentanecarbonitrile (1.05 equivalents) in anhydrous THF and add it to the dropping funnel.

    • Cool the Grignard solution in an ice bath.

    • Add the cyclopentanecarbonitrile solution dropwise, maintaining the internal temperature below 20°C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 40-50°C for 2-3 hours.[1]

  • Workup and Hydrolysis:

    • Cool the reaction mixture back down in an ice bath.

    • Slowly and carefully quench the reaction by adding it to a beaker of crushed ice containing 10% sulfuric acid. Stir vigorously until all solids dissolve.[4]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with the chosen extraction solvent.

    • Combine all organic layers. Wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by vacuum distillation or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

References

  • CN107337595A - Synthetic process of cyclopentyl phenyl ketone - Google P
  • WO2000049012A1 - Process for the production of cyclopentyl 2-thienyl ketone - Google P
  • Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange. [Link]

  • Acylation of thiophene - Google P
  • Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]

  • Friedel-Crafts Alkylation and Acylation Reaction - Organic Chemistry Tutor. [Link]

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Technical Support Center: Synthesis of Cyclopentyl 3-Thienyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Cyclopentyl 3-thienyl ketone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic procedure. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure the successful and efficient synthesis of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and dependable method for the synthesis of this compound is the Friedel-Crafts acylation of a 3-substituted thiophene precursor with cyclopentanecarbonyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a common choice.[1][2][3] The reaction involves the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich thiophene ring.

Q2: I am not getting any product. What are the most likely reasons for a complete reaction failure?

Complete failure of the Friedel-Crafts acylation can often be attributed to a few critical factors:

  • Inactive Catalyst: The Lewis acid catalyst, particularly AlCl₃, is extremely sensitive to moisture.[4] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is imperative to use anhydrous conditions and freshly opened or purified reagents.

  • Deactivated Thiophene Ring: If your 3-substituted thiophene starting material contains a strongly electron-withdrawing group, the ring will be deactivated towards electrophilic substitution, which can prevent the reaction from proceeding.[5]

  • Insufficient Catalyst: In many Friedel-Crafts acylations, the Lewis acid is required in stoichiometric amounts, not catalytic amounts. This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[6]

Q3: My reaction is producing a mixture of isomers. How can I control the regioselectivity?

Regioselectivity is a known challenge in the acylation of substituted thiophenes.[5] The electronic properties of the thiophene ring inherently favor acylation at the α-positions (C2 and C5) due to the greater stabilization of the carbocation intermediate.[7][8] When starting with a 3-substituted thiophene, you can expect a mixture of the 2-acyl and 5-acyl products. The directing effect of the substituent at the 3-position will influence the ratio of these isomers.[5][9] To favor the desired 3-acyl product, alternative strategies such as transition-metal-catalyzed C-H activation may be necessary.[5]

Q4: I am observing a significant amount of a dark, tarry substance in my reaction flask. What is it and how can I prevent it?

The formation of a dark, polymeric tar is a common issue in Friedel-Crafts reactions involving thiophene. Thiophene is prone to polymerization under the strongly acidic conditions of the reaction.[2] This is often exacerbated by:

  • High Reaction Temperatures: Excessive heat can promote polymerization.

  • Excess Lewis Acid: Using a large excess of the Lewis acid catalyst can increase the acidity of the medium and lead to tar formation.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long can increase the likelihood of polymerization.

To mitigate this, it is advisable to maintain a controlled temperature, use the appropriate stoichiometry of the Lewis acid, and monitor the reaction closely to avoid unnecessarily long reaction times.

Troubleshooting Guides

This section provides structured troubleshooting workflows for common issues encountered during the synthesis of this compound.

Guide 1: Low Product Yield

Low yield is a frequent challenge. The following workflow will help you diagnose and address the potential causes.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_reagents Reagent & Catalyst Integrity cluster_conditions Reaction Conditions cluster_workup Work-up & Purification start Low Yield of this compound reagent_purity Check Purity of Thiophene & Cyclopentanecarbonyl Chloride start->reagent_purity catalyst_activity Verify Anhydrous Conditions & Fresh Lewis Acid start->catalyst_activity hydrolysis Check for Cyclopentanecarbonyl Chloride Hydrolysis start->hydrolysis stoichiometry Optimize Lewis Acid Stoichiometry (≥1 equivalent) start->stoichiometry temperature Control Reaction Temperature (avoid excess heat) start->temperature time Monitor Reaction Progress (TLC/GC) to Determine Optimal Time start->time quenching Ensure Complete Quenching of Lewis Acid start->quenching extraction Optimize Extraction Protocol (solvent, pH) start->extraction purification Refine Purification Method (chromatography, distillation) start->purification

Caption: A systematic approach to troubleshooting low product yield.

Guide 2: Presence of Significant Byproducts

The formation of byproducts can complicate purification and reduce the yield of the desired product. The table below summarizes common byproducts and strategies for their mitigation.

ByproductProbable CauseMitigation Strategy
Diacylated Thiophene Use of a highly activated thiophene ring or excess acylating agent.Use a 1:1 molar ratio of thiophene to cyclopentanecarbonyl chloride. The acyl group deactivates the ring, making a second acylation less favorable.
2-Cyclopentyl-5-(cyclopentanecarbonyl)thiophene Friedel-Crafts acylation occurring at the more reactive 2- and 5-positions of the thiophene ring.This is an inherent regioselectivity issue. Consider alternative synthetic routes if the desired 3-substituted product is required in high purity.[5][8]
Polymeric Thiophene Tar Harsh reaction conditions (high temperature, excess Lewis acid).[2]Maintain a lower reaction temperature and use the correct stoichiometry of the Lewis acid.
Cyclopentanecarboxylic Acid Hydrolysis of the cyclopentanecarbonyl chloride starting material due to moisture.[4][10][11]Ensure strictly anhydrous reaction conditions. Use freshly distilled solvents and properly dried glassware.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 3-Bromothiophene (or other suitable 3-substituted thiophene)

  • Cyclopentanecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add cyclopentanecarbonyl chloride (1.0 equivalent) dropwise to the stirred suspension, maintaining the temperature at 0 °C.

  • Addition of Thiophene: After the addition of the acyl chloride is complete, add the 3-substituted thiophene (1.0 equivalent) dropwise, again keeping the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Stir vigorously until the aluminum salts are dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain the pure this compound.[12]

Workflow for Synthesis Protocol

SynthesisWorkflow start Start setup Assemble Anhydrous Apparatus start->setup catalyst Prepare AlCl₃ Suspension in DCM at 0°C setup->catalyst acyl_chloride Add Cyclopentanecarbonyl Chloride catalyst->acyl_chloride thiophene Add 3-Substituted Thiophene acyl_chloride->thiophene reaction Stir at 0°C then Room Temperature (Monitor by TLC/GC) thiophene->reaction quench Quench with Ice and HCl reaction->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography or Distillation dry->purify end Pure Product purify->end

Caption: Step-by-step workflow for the synthesis of this compound.

References

  • BenchChem. (2025). Troubleshooting low yields in the synthesis of Cyclopent-3-ene-1-carbonyl chloride.
  • Ünver, H., Biyikoglu, M., & Bulut, A. (n.d.). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2.
  • Hartough, H. D., & Kosak, A. I. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S.
  • ECHEMI. (n.d.).
  • BenchChem. (2025).
  • Chemistry Stack Exchange. (2017).
  • ResearchGate. (2025).
  • TSI Journals. (n.d.).
  • (2025). Cyclopentanecarbonyl Chloride: A Comprehensive Overview.
  • Hartough, H. D. (1951). U.S. Patent No. 2,432,991. Washington, DC: U.S.
  • Gonzalez, N., et al. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules, 27(3), 993. [Link]

  • ResearchGate. (n.d.).
  • Pfizer Inc. (2000). Process for the production of cyclopentyl 2-thienyl ketone. WO2000049012A1.
  • Varache-Lembege, M., et al. (2015). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 5(118), 97579-97613. [Link]

  • Chemistry LibreTexts. (2024). Chemistry of Acid Halides. [Link]

  • (2018). HYDROLYSIS REACTIONS.
  • Parke, Davis & Company. (1999). U.S. Patent No. 5,969,159. Washington, DC: U.S.
  • Parke, Davis & Company. (2000). Process for the production of cyclopentyl 2-thienyl ketone. EP1029858A1.
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of cyclopropyl ketones.
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • Wang, Z., et al. (2024). Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid from Aldehyde/Acetone and Thiols. Molecules, 29(10), 2345. [Link]

Sources

Technical Support Center: Troubleshooting the Friedel-Crafts Acylation of Thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedel-Crafts acylation of thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.

Introduction: The Nuances of Thiophene Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis for creating aryl ketones. When applied to thiophene, a high-electron-density aromatic heterocycle, the reaction is generally robust.[1] However, its success is sensitive to a variety of factors, from catalyst choice and substrate purity to reaction conditions and workup procedures. This guide will address the common pitfalls encountered in the lab and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing both a direct solution and a detailed explanation of the underlying chemical principles.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in the Friedel-Crafts acylation of thiophene can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions.

Potential Cause 1: Catalyst Deactivation or Insufficient Loading

  • Explanation: Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are highly effective but are required in stoichiometric amounts, not catalytic quantities. This is because the product, an acylthiophene, is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[2] If you are using substoichiometric amounts of the catalyst, the reaction will likely not proceed to completion. The nitro group and the carbonyl oxygen of the product can also form complexes with the Lewis acid catalyst, quenching its activity.[3]

  • Troubleshooting Steps:

    • Verify Catalyst Stoichiometry: For acyl chlorides, ensure you are using at least 1.1 to 1.5 equivalents of AlCl₃. For acid anhydrides, at least two equivalents are necessary.[4]

    • Ensure Anhydrous Conditions: AlCl₃ and other Lewis acids are extremely sensitive to moisture. Any water present will hydrolyze the catalyst, rendering it inactive.[5] Ensure all glassware is oven- or flame-dried and that all reagents and solvents are anhydrous. A video resource is available demonstrating the proper technique for drying glassware.[6]

    • Consider Alternative Catalysts: For a more sustainable and potentially milder reaction, consider solid acid catalysts like Hβ zeolite. These can often be used in smaller quantities, are reusable, and can lead to high conversions and yields.[5][7][8]

Potential Cause 2: Sub-optimal Reaction Temperature

  • Explanation: While higher temperatures can increase the reaction rate, excessive heat can lead to the volatilization of thiophene (boiling point: 84°C) and promote side reactions, ultimately reducing the yield of the desired product.[5]

  • Troubleshooting Steps:

    • Optimize Temperature: The optimal temperature will depend on the specific acylating agent and catalyst. For many standard procedures, a temperature range of 60-80°C is a good starting point.[5][8] It is advisable to monitor the reaction progress by TLC or GC to determine the optimal reaction time at a given temperature.

    • Controlled Addition: For highly reactive acylating agents, consider adding them dropwise to the thiophene-catalyst mixture at a lower temperature (e.g., 0°C) and then allowing the reaction to warm to the desired temperature.[1]

Potential Cause 3: Purity of Reagents

  • Explanation: The purity of thiophene and the acylating agent is critical. Impurities can interfere with the catalyst or lead to the formation of byproducts.

  • Troubleshooting Steps:

    • Purify Thiophene: If the purity of your thiophene is in doubt, consider distilling it before use.

    • Use High-Purity Acylating Agents: Ensure the acyl chloride or anhydride is of high purity and has not been exposed to moisture.

Q2: I am observing a mixture of 2- and 3-acyl isomers. How can I improve the regioselectivity for the 2-position?

The Friedel-Crafts acylation of unsubstituted thiophene shows a strong preference for substitution at the 2-position.[9][10] This is a direct consequence of the mechanism of electrophilic aromatic substitution on the thiophene ring.

  • Mechanistic Explanation: The electrophilic attack of the acylium ion on the thiophene ring can occur at either the 2- or 3-position. The resulting carbocation intermediate (the sigma complex) is more stabilized when the attack occurs at the 2-position. This is because the positive charge can be delocalized over three resonance structures, including one where the sulfur atom's lone pair participates. In contrast, attack at the 3-position only allows for two resonance structures.[9][10] The intermediate leading to the 2-substituted product is therefore lower in energy, making this pathway kinetically favored.[9][10]

  • Troubleshooting Steps to Enhance 2-Selectivity:

    • Choice of Lewis Acid: Stronger Lewis acids, such as AlCl₃, generally provide higher selectivity for the 2-isomer.[11] Milder Lewis acids like tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂) may result in a slightly higher proportion of the 3-isomer.[11]

    • Solvent Effects: The choice of solvent can influence the product distribution. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) are commonly used and generally favor 2-acylation.[11]

    • Temperature Control: While higher temperatures can decrease selectivity, this is generally a minor effect in the acylation of unsubstituted thiophene due to the strong inherent preference for the 2-position.[5]

Q3: My reaction is turning black and forming a lot of tar-like material. What is causing this polymerization?

The formation of dark, polymeric material is a common issue when working with reactive heterocycles like thiophene, especially under harsh acidic conditions.

  • Explanation: Thiophene, while aromatic, is susceptible to ring-opening and polymerization in the presence of strong acids.[4] Overly aggressive reaction conditions, such as excessively high temperatures or a very high concentration of a strong Lewis acid, can promote these side reactions.

  • Troubleshooting Steps:

    • Moderate Reaction Conditions: Avoid excessively high temperatures. If the reaction is highly exothermic, ensure adequate cooling and controlled addition of reagents.

    • Consider Milder Catalysts: If polymerization is a persistent issue, switching from AlCl₃ to a milder Lewis acid like SnCl₄, or a solid acid catalyst like a zeolite, can be beneficial.[1][8] Ethylaluminum dichloride (EtAlCl₂) has also been reported as an effective catalyst that can lead to cleaner reactions.[1]

    • Inverse Addition: In some cases, adding the Lewis acid to the mixture of thiophene and the acylating agent can help to control the initial exotherm and minimize polymerization.

Experimental Protocol: Synthesis of 2-Acetylthiophene

This protocol provides a reliable method for the acylation of thiophene using acetic anhydride and a reusable solid acid catalyst, Hβ zeolite.

Materials:

  • Thiophene (8.4 g, 0.1 mol)

  • Acetic Anhydride (30.6 g, 0.3 mol)

  • Hβ Zeolite (1.17 g)

  • Round-bottomed flask (50 mL) with condenser

  • Magnetic stirrer and heating mantle/water bath

  • Thermometer

Procedure:

  • Reaction Setup: In a 50 mL round-bottomed flask equipped with a magnetic stirrer, condenser, and thermometer, add 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.[5]

  • Catalyst Addition: To this mixture, add 1.17 g of Hβ zeolite catalyst.[5]

  • Reaction: Heat the reaction mixture to 60°C with continuous stirring.[5]

  • Monitoring: Monitor the progress of the reaction using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours, with nearly 99% conversion of thiophene.[5]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Recover the solid Hβ zeolite catalyst by filtration. The catalyst can be washed, dried, and reused.[5][7]

    • The liquid mixture can be purified by fractional distillation under reduced pressure to isolate the 2-acetylthiophene product.

Quantitative Data Comparison:

CatalystAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction ConditionsSource(s)
Hβ Zeolite Acetic Anhydride~9998.660°C, 2h, Thiophene:Ac₂O = 1:3[5][7]
Modified C25 Zeolite Acetic Anhydride99.0-80°C, 2h, Thiophene:Ac₂O = 1:2[7][8]
Ethylaluminum dichloride (EtAlCl₂) Succinyl Chloride-990°C, 2h, Thiophene:Acylating Agent = 2.1:1[1][7]
SnO₂ Nanosheets Acetic Anhydride-QuantitativeSolvent-free conditions[7][12]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the Friedel-Crafts acylation of thiophene.

Troubleshooting_Workflow start Problem Observed low_yield Low Yield start->low_yield isomer_mix Isomer Mixture (2- & 3-) start->isomer_mix polymerization Polymerization/Tar start->polymerization cause_ly1 Cause: Catalyst Deactivation/ Insufficient Amount low_yield->cause_ly1 cause_ly2 Cause: Sub-optimal Temperature low_yield->cause_ly2 cause_im1 Cause: Incorrect Lewis Acid/ Solvent Choice isomer_mix->cause_im1 cause_p1 Cause: Harsh Reaction Conditions polymerization->cause_p1 solution_ly1a Solution: - Use >1.1 eq. AlCl₃ - Ensure anhydrous conditions cause_ly1->solution_ly1a solution_ly1b Solution: - Switch to solid acid catalyst (e.g., Hβ Zeolite) cause_ly1->solution_ly1b solution_ly2 Solution: - Optimize T (60-80°C) - Monitor with TLC/GC cause_ly2->solution_ly2 solution_im1 Solution: - Use strong Lewis Acid (AlCl₃) - Use non-polar solvent (DCM, CS₂) cause_im1->solution_im1 solution_p1a Solution: - Lower reaction temperature - Controlled reagent addition cause_p1->solution_p1a solution_p1b Solution: - Use milder catalyst (SnCl₄, Zeolite) cause_p1->solution_p1b

Troubleshooting workflow for thiophene acylation.

References

Sources

Technical Support Center: Synthesis of Cyclopentyl 3-Thienyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of Friedel-Crafts acylation, specifically focusing on the synthesis of Cyclopentyl 3-thienyl ketone. We will explore the inherent challenges of this synthesis and provide a detailed overview of alternative catalytic systems, complete with troubleshooting guides and actionable protocols.

Part 1: Frequently Asked Questions - The Core Challenges

This section addresses the fundamental scientific hurdles encountered during the synthesis of 3-acylthiophenes.

Q1: Why does my Friedel-Crafts acylation of thiophene with cyclopentanecarbonyl chloride primarily yield the 2-isomer instead of the desired 3-isomer?

This outcome is a direct result of the inherent electronic properties of the thiophene ring. The Friedel-Crafts acylation is an electrophilic aromatic substitution (EAS) reaction. The regioselectivity is dictated by the stability of the cationic intermediate (also known as the Wheland intermediate or sigma complex) formed during the reaction.

Electrophilic attack at the C2 (or α) position of the thiophene ring results in a carbocation intermediate that is significantly more stable because the positive charge can be delocalized over three resonance structures.[1][2] In contrast, attack at the C3 (or β) position produces an intermediate that can only be described by two resonance forms.[1][2] The greater number of resonance contributors for the C2-attack intermediate implies a lower activation energy for its formation, making it the strong kinetic and thermodynamic product.[2]

G cluster_c2 Attack at C2 (α-position) - More Stable Thiophene_C2 Thiophene Intermediate_C2 Wheland Intermediate (3 Resonance Structures) Thiophene_C2->Intermediate_C2 + RCO⁺ Acylium R-C≡O⁺ Thiophene_C3 Thiophene Product_2 Cyclopentyl 2-thienyl ketone Intermediate_C2->Product_2 - H⁺ Intermediate_C3 Wheland Intermediate (2 Resonance Structures) Thiophene_C3->Intermediate_C3 + RCO⁺ Product_3 This compound Intermediate_C3->Product_3 - H⁺

Caption: Regioselectivity in Thiophene Acylation.

Q2: What are the primary disadvantages of using traditional Lewis acids like aluminum chloride (AlCl₃) for this reaction?

While classic Lewis acids are effective, they present significant practical and environmental challenges:

  • Stoichiometric Requirement: Unlike a true catalyst, AlCl₃ is often required in stoichiometric or even super-stoichiometric amounts. This is because the product, an aryl ketone, is a moderate Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[3][4] The active catalyst is only regenerated upon aqueous workup, which destroys the complex.[5]

  • Environmental Concerns: The need for large quantities of catalyst and the subsequent aqueous workup generate substantial volumes of toxic and corrosive waste streams.[6][7]

  • Moisture Sensitivity: Traditional Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in the reagents, solvent, or glassware will hydrolyze and deactivate the catalyst, leading to failed reactions.[3][8]

  • Substrate Instability: Thiophene and other reactive heterocycles can be prone to polymerization or degradation under the harsh conditions often required with strong Lewis acids.[9][10]

Part 2: Alternative Catalytic Systems

To overcome the limitations of traditional catalysts, significant research has focused on developing more sustainable and efficient alternatives. These can be broadly categorized as homogeneous and heterogeneous systems.

Catalyst Category Examples Advantages Disadvantages
Homogeneous Catalysts Metal Triflates (e.g., Sc(OTf)₃, Cu(OTf)₂, In(OTf)₃)[11][12][13], Ionic Liquids[14][15]High activity, mild reaction conditions, water tolerance (for triflates)[16], potential for recyclability (with ionic liquids)[17].Can be expensive (especially rare-earth triflates), product separation can still be challenging.
Heterogeneous Catalysts Zeolites (H-Beta, HZSM-5, H-Y)[18][19][20], Metal Oxides (ZnO, SnO₂)[21][22], Clays[23]Easy separation from the reaction mixture, excellent reusability and regenerability[5], environmentally benign, potential for shape selectivity[24].Can have lower activity than homogeneous counterparts, potential for deactivation by coking, mass transfer limitations for bulky substrates.[25]

Q3: Can heterogeneous catalysts like zeolites offer a viable alternative?

Yes, zeolites are among the most promising solid acid catalysts for Friedel-Crafts acylations.[20]

  • Mechanism & Benefits: Zeolites are crystalline aluminosilicates with a well-defined microporous structure and strong Brønsted acid sites.[7][19] These acid sites protonate the acylating agent (e.g., an anhydride), generating the reactive acylium ion. Their key advantages are ease of separation by simple filtration, reusability after regeneration (typically by calcination), and reduced corrosive waste.[5][26] For the acylation of thiophene with acetic anhydride, Hβ zeolite has demonstrated excellent activity, achieving nearly 99% thiophene conversion with high selectivity for the 2-acetylthiophene product.[6][18]

  • Causality: The catalytic activity of a zeolite is linked to its Si/Al ratio (a lower ratio means more acid sites) and its pore structure.[25] For bulkier reactants like cyclopentanecarbonyl chloride, zeolites with larger pores, such as H-Beta or H-Y, are necessary to avoid mass transfer limitations.[25]

Q4: What are the advantages of using metal triflates?

Metal triflates (M(OTf)ₓ) are highly effective water-tolerant Lewis acids that can catalyze Friedel-Crafts acylations, often in catalytic amounts.[16][27]

  • Mechanism & Benefits: Unlike AlCl₃, many metal triflates do not readily complex with the product ketone, allowing them to function as true catalysts.[11] They are known for their strong Lewis acidity and high tolerance toward water, which simplifies experimental setup.[16] Copper(II) triflate (Cu(OTf)₂) and Indium(III) triflate (In(OTf)₃) have been shown to be particularly efficient.[12][13]

  • Causality: The high efficiency stems from the triflate anion, which is a very stable leaving group, facilitating the formation of the acylium ion. Combining metal triflates with green solvents like ionic liquids can further enhance reaction rates and selectivity.

Q5: How can I overcome the regioselectivity challenge to synthesize the 3-isomer specifically?

Directly forcing acylation at the C3 position is exceptionally challenging. Therefore, the most reliable and common strategies involve multi-step synthetic routes that circumvent the inherent reactivity of the thiophene ring.

A robust method is to start with a pre-functionalized thiophene, such as 3-bromothiophene. This allows for a regiochemically controlled reaction sequence, such as a Grignard coupling followed by oxidation, to install the acetyl group precisely at the desired position.[28][29][30] While this adds steps, it provides unparalleled control over the final product's structure.

Part 3: Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity: Moisture contamination (for traditional Lewis acids) or insufficient acid sites (for zeolites).[3][25] 2. Deactivated Substrate: The presence of strongly electron-withdrawing groups on the thiophene ring hinders the reaction.[3] 3. Insufficient Temperature: The activation energy for the reaction has not been overcome.[3]1. Ensure strictly anhydrous conditions for moisture-sensitive catalysts. For zeolites, ensure proper activation (calcination) and consider a lower Si/Al ratio for more active sites.[25] 2. This reaction requires an electron-rich aromatic ring. If your thiophene is heavily substituted with deactivating groups, the reaction may not proceed under standard conditions. 3. Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition.
Catalyst Deactivation (Heterogeneous) 1. Coking: Deposition of carbonaceous material on the catalyst surface, blocking active sites.[25] 2. Poisoning: Strong adsorption of impurities or byproducts on the active sites.[25]1. Regenerate the zeolite catalyst by calcination in air to burn off the coke deposits.[25] 2. Ensure high purity of all reactants and solvents. Pre-treating reagents by passing them through a plug of silica or alumina can remove polar impurities.
Formation of Multiple Products 1. Poor Regioselectivity: As discussed, this is inherent to the thiophene ring, leading to a mixture of 2- and 3-isomers with traditional methods.[31] 2. Polyacylation: While less common than in alkylations because the acyl group is deactivating, it can occur with highly activated substrates.[3][32]1. To obtain the pure 3-isomer, employ an indirect synthetic route starting from 3-bromothiophene (see Protocol 2).[28] 2. Use a 1:1 stoichiometry of thiophene to the acylating agent. The deactivating nature of the first acyl group should prevent a second addition.[33]

Part 4: Experimental Protocols & Workflows

Protocol 1: General Procedure for Hβ Zeolite-Catalyzed Acylation of Thiophene (Model Reaction)

This protocol is adapted from studies on the acetylation of thiophene and serves as a model for using a heterogeneous catalyst.[6][18] Optimization will be required for the cyclopentyl analog.

  • Catalyst Activation: Activate Hβ zeolite by calcining it at 550°C for 4 hours to remove adsorbed water and ensure maximum activity. Allow it to cool to room temperature in a desiccator.

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the activated Hβ zeolite (e.g., 1g).

  • Charging Reagents: Add thiophene (1 equivalent) and cyclopentanecarboxylic anhydride (1.5-3 equivalents) to the flask. Using an anhydride is often preferred with zeolite catalysts.[18]

  • Reaction: Heat the stirred reaction mixture to 60-80°C. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Typical reaction times can range from 2 to 8 hours.[6][18]

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Separate the solid zeolite catalyst by vacuum filtration, washing it with a small amount of an appropriate solvent (e.g., dichloromethane). The catalyst can be washed, dried, and reactivated for reuse.[6] The liquid filtrate containing the product can then be purified, typically by vacuum distillation.

Caption: General workflow for heterogeneous catalytic acylation.

Protocol 2: Regiocontrolled Synthesis of a 3-Acylthiophene via Grignard Coupling & Oxidation

This two-step protocol, adapted from literature methods for 3-acetylthiophene, provides a reliable path to the 3-substituted product.[28][30]

Step 1: Synthesis of 3-Cyclopentylthiophene

  • Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), prepare the cyclopentylmagnesium bromide Grignard reagent from magnesium turnings and cyclopentyl bromide in anhydrous diethyl ether or THF.

  • Coupling Reaction: To a separate flask containing 3-bromothiophene (1 equivalent) and a catalytic amount of a nickel or palladium catalyst (e.g., [1,2-bis(diphenylphosphino)ethane]dichloronickel(II)) in anhydrous ether, slowly add the prepared Grignard reagent at 0°C.

  • Reaction & Work-up: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Cool the reaction and carefully quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude 3-cyclopentylthiophene by vacuum distillation.

Step 2: Acylation (Indirectly, via Oxidation - Conceptual)

Direct oxidation of the cyclopentyl methylene group adjacent to the thiophene ring is non-trivial. A more practical laboratory approach to achieve the final ketone would involve a different strategy starting from 3-bromothiophene, such as a metal-halogen exchange followed by reaction with cyclopentanecarbonitrile or cyclopentanecarbonyl chloride. This highlights that for specific, complex targets, a bespoke synthetic route is often superior to forcing a difficult direct functionalization.

References

  • Catalysis Science & Technology. (n.d.). An efficient porous acidic ionic liquid polymer catalyst for Friedel–Crafts acylation reactions. RSC Publishing. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Tunable Aryl Imidazolium Recyclable Ionic Liquid with Dual Brønsted–Lewis Acid as Green Catalyst for Friedel–Crafts Acylation and Thioesterification. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

  • ACS Omega. (2022). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. American Chemical Society. Retrieved from [Link]

  • National Institutes of Health. (2022). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. PMC. Retrieved from [Link]

  • University of Liverpool IT Services. (n.d.). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Retrieved from [Link]

  • ACS Publications. (n.d.). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved from [Link]

  • RSC Publishing. (2002). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal Triflate Catalyzed Friedel-Crafts Acetylation of 3-Phenylsydnone. Retrieved from [Link]

  • Taylor & Francis Online. (2013). Metal Triflate–Catalyzed Friedel–Crafts Acetylation of 3-Phenylsydnone. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Retrieved from [Link]

  • ResearchGate. (n.d.). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

  • TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel-Crafts acylation reactions using heterogeneous catalysts stimulated by conventional and microwave heating. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Retrieved from [Link]

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Acylation of thiophene.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • American Chemical Society. (n.d.). Zeolite catalyzed Friedel-Crafts acylations. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • RSC Publishing. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). Retrieved from [Link]

  • Boise State University ScholarWorks. (n.d.). Zeolite Catalyzed Friedel-Crafts Acylations. Retrieved from [Link]

  • ResearchGate. (n.d.). Zeolite Catalyzed Friedel-Crafts Reactions: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Acylation of thiophene.
  • Google Patents. (n.d.). Preparation method of 3-acetylthiophene.

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Technical Support Center: Mitigation of Heavy Metal Contamination in Thienyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists, researchers, and process development professionals engaged in the synthesis of thienyl ketones. This guide is designed to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the persistent challenge of heavy metal contamination. In the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals, the presence of residual metals from catalysts is a critical quality attribute that must be controlled to ensure safety and efficacy.

This resource will delve into the common sources of metal contamination, particularly from palladium-catalyzed cross-coupling reactions and Friedel-Crafts acylations, and provide actionable strategies for their removal to meet stringent regulatory requirements, such as those outlined in the ICH Q3D guidelines for elemental impurities.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of heavy metal contamination in thienyl ketone synthesis?

A1: Heavy metal contamination in thienyl ketone synthesis can originate from several sources throughout the manufacturing process.[2] The most significant contributors are often the catalysts used in key synthetic steps.

  • Palladium-Catalyzed Cross-Coupling Reactions: Reactions like Suzuki-Miyaura, Heck, and Sonogashira are workhorses for forming the carbon-carbon bonds necessary for many thienyl ketone structures.[6][7] These reactions utilize palladium catalysts, which can leach into the product stream.[8] Both homogeneous and heterogeneous palladium catalysts can contribute to contamination. While heterogeneous catalysts are designed for easier removal, leaching of palladium species can still occur.[8]

  • Friedel-Crafts Acylation Catalysts: This classic method for forming ketones on an aromatic ring, such as a thiophene, often employs Lewis acid catalysts like aluminum chloride (AlCl₃).[9][10] While not a "heavy" metal in the same class as palladium, residual aluminum can still be an undesired impurity. Other metal-based catalysts can also be used in variations of this reaction.[11]

  • Raw Materials and Reagents: Impurities can be present in starting materials, solvents, and bases. For instance, some bases may contain trace amounts of palladium that can become catalytically active under certain reaction conditions.[12][13]

  • Manufacturing Equipment: Interaction with stainless steel reactors and other processing equipment can introduce metals like chromium, nickel, and molybdenum into the product.[2]

Q2: Why is controlling heavy metal contamination so critical in pharmaceutical applications?

A2: The control of elemental impurities is a matter of patient safety.[2][4] Heavy metals like palladium, even at trace levels, can have toxicological effects and do not contribute any therapeutic benefit.[2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established strict limits on the permitted daily exposure (PDE) to various elemental impurities in final drug products.[3][5] The ICH Q3D guideline provides a framework for a risk-based approach to controlling these impurities.[1][4] Failure to meet these limits can result in batch rejection, regulatory action, and significant financial loss.

Q3: What analytical methods are used to detect and quantify heavy metal contamination?

A3: Highly sensitive analytical techniques are required to accurately quantify trace metal impurities at the parts-per-million (ppm) or even parts-per-billion (ppb) level. The industry standard is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[14][15][16] ICP-MS offers exceptional sensitivity and the ability to detect a wide range of elements simultaneously.[15][17][18] This method has largely replaced older, less precise techniques like wet chemical tests.[14][16] Other methods like Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) and Atomic Absorption Spectroscopy (AAS) are also used, though ICP-MS is often preferred for its lower detection limits.[18][19]

Troubleshooting Guide: Practical Solutions for Metal Removal

This section addresses specific challenges encountered during the purification of thienyl ketones and provides detailed protocols for remediation.

Issue 1: High Levels of Palladium Detected After a Suzuki-Miyaura Cross-Coupling Reaction

Your post-reaction workup and initial purification have been completed, but ICP-MS analysis reveals palladium levels significantly above the acceptable limit (e.g., >10 ppm).

Underlying Cause: Palladium catalysts, particularly homogeneous ones, can exist in various forms in the reaction mixture, some of which may be highly soluble in organic solvents and have an affinity for the API molecule itself.[20] This makes their removal by simple filtration or extraction challenging.

Solution Pathway: A multi-step approach involving metal scavengers is often the most effective strategy.

G start Crude Product with High Pd (>10 ppm) scavenger_screening Screen Metal Scavengers (e.g., Si-TMT, MP-TMT, Activated Carbon) start->scavenger_screening batch_treatment Batch Treatment: Add scavenger to solution, stir, and filter. scavenger_screening->batch_treatment Batch process is suitable flow_treatment Flow Chemistry: Pass solution through a cartridge packed with scavenger. scavenger_screening->flow_treatment Scalable process is needed analysis1 Analyze Pd Levels (ICP-MS) batch_treatment->analysis1 flow_treatment->analysis1 recrystallization Recrystallization analysis1->recrystallization Pd > 10 ppm end_pass Product Meets Spec (<10 ppm Pd) analysis1->end_pass Pd < 10 ppm analysis2 Analyze Final Pd Levels (ICP-MS) recrystallization->analysis2 analysis2->end_pass Pd < 10 ppm end_fail Re-evaluate Strategy analysis2->end_fail Pd > 10 ppm

Caption: Decision workflow for palladium remediation.

Thiol-functionalized scavengers, such as those with trimercaptotriazine (TMT) groups, show a high affinity for palladium.[6][20]

  • Solubilization: Dissolve the crude thienyl ketone product in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF) to a concentration of 50-100 mg/mL.

  • Scavenger Selection: Choose a scavenger like ISOLUTE® Si-TMT or a similar silica-based thiol scavenger.[20] These are often preferred over polymer-based scavengers due to lower swelling and better kinetic performance.

  • Addition: Add 5-10 weight equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.

  • Agitation: Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 2-12 hours. Increased temperature can improve the kinetics of scavenging.

  • Filtration: Remove the scavenger by filtration through a pad of celite. Wash the filter cake with a small amount of the solvent.

  • Analysis: Concentrate the filtrate and submit a sample for ICP-MS analysis. In many cases, a single treatment can reduce palladium levels from over 1000 ppm to below 10 ppm.[20]

Activated carbon is a cost-effective and versatile scavenger that can remove palladium and colored impurities simultaneously.[21][22]

  • Dissolve Product: As in the previous protocol, dissolve the crude product in an appropriate solvent.

  • Add Carbon: Add 5-10% w/w of activated carbon relative to the product mass.

  • Heat and Stir: Heat the mixture to 40-60 °C and stir for 1-4 hours.

  • Hot Filtration: Filter the hot solution through a pre-warmed filter containing celite to remove the carbon. This step must be performed carefully to prevent the product from crystallizing prematurely on the filter.

  • Analysis: Concentrate the filtrate and analyze for palladium content.

Purification Method Typical Starting Pd (ppm) Typical Final Pd (ppm) Advantages Disadvantages
Thiol Scavenger (e.g., Si-TMT) 1300< 5High selectivity, fast kinetics, minimal product loss.[20]Higher cost than carbon.
Activated Carbon 1000+10-50Low cost, removes color impurities.Can lead to product loss via adsorption, requires hot filtration.[23][24]
Recrystallization (alone) 1300~200Can improve overall purity.[20]May not be effective for all APIs; can sometimes concentrate metals.[24][25]
Issue 2: Product Fails Purity Specs Due to Insoluble Impurities After Friedel-Crafts Acylation

Following a Friedel-Crafts acylation using AlCl₃, the product appears discolored, and insoluble particulates are observed even after initial workup.

Underlying Cause: Friedel-Crafts reactions with AlCl₃ often require stoichiometric amounts of the catalyst because the product ketone complexes with the Lewis acid.[9][10] The aqueous workup designed to break this complex can generate insoluble aluminum oxides or hydroxides if the pH and temperature are not carefully controlled.

Solution Pathway: The most robust solution is a well-designed workup and a final purification step like recrystallization.

  • Quenching: Slowly and carefully quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and keeps the resulting aluminum salts soluble.

  • Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washes: Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution (to remove acidic impurities), and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization:

    • Solvent Selection: Choose a solvent system where the thienyl ketone is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[26][27] Common choices include ethanol, isopropanol, or mixtures like toluene/heptane.

    • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.[27]

    • Decolorization (if needed): If the solution is colored, add a small amount of activated carbon, heat briefly, and perform a hot gravity filtration to remove the carbon and any insoluble impurities.[28][29]

    • Crystallization: Allow the hot, clear filtrate to cool slowly and without disturbance. Slow cooling promotes the formation of large, pure crystals, which effectively exclude impurities from the crystal lattice.[26][29]

    • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[26]

Caption: A logical workflow for troubleshooting recrystallization.

References

  • ICH Q3D Elemental impurities - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Guideline for Elemental Impurities Q3D(R1). (2019). ICH. Retrieved from [Link]

  • ICH Q3D Elemental Impurities – What are the Requirements? (n.d.). West Pharmaceutical Services. Retrieved from [Link]

  • Guideline for Elemental Impurities Q3D(R2). (2022). ICH. Retrieved from [Link]

  • Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). (2024). QbD Group. Retrieved from [Link]

  • Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved from [Link]

  • A rapid ICP-MS screen for heavy metals in pharmaceutical compounds. (2004). PubMed. Retrieved from [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007). ACS Publications. Retrieved from [Link]

  • Selective adsorption and removal of Palladium (Pd). (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved from [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (n.d.). Bohrium. Retrieved from [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. Retrieved from [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage. Retrieved from [Link]

  • Design and performance of supported Lewis acid catalysts derived from metal contaminated biomass for Friedel–Crafts alkylation and acylation. (2015). ResearchGate. Retrieved from [Link]

  • API Purification. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Metal Scavenger Guide. (n.d.). Sopachem. Retrieved from [Link]

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  • Metal Scavengers: An alternative to recrystallization for removing metals? (2023). Biotage. Retrieved from [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023). PubMed. Retrieved from [Link]

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  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications. Retrieved from [Link]

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  • Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing. (2020). IUCRC. Retrieved from [Link]

  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (2013). Johnson Matthey Technology Review. Retrieved from [Link]

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  • ICP-AES vs. ICP-MS for Heavy Metal Analysis: How to Choose the Right Method. (n.d.). Drawell. Retrieved from [Link]

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  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

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  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved from [Link]

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Technical Support Center: Purification of Cyclopentyl 3-thienyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of Cyclopentyl 3-thienyl ketone. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and aim to achieve high purity levels essential for downstream applications. Here, we address common challenges encountered during purification, offering troubleshooting advice and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods to assess the purity of my this compound sample?

The choice of analytical technique is critical for accurately determining purity and identifying contaminants. For this compound, a multi-faceted approach is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying volatile impurities, unreacted starting materials, and, crucially, for separating and identifying isomeric byproducts.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for quantifying purity, especially when dealing with less volatile or thermally sensitive impurities. Purity is often reported as "area %" from the HPLC chromatogram.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structural integrity of the target molecule. While it can quantify major impurities, it is less sensitive than chromatographic methods for trace contaminants.

Q2: What are the most common impurities I should expect after synthesizing this compound?

The synthesis, typically a Friedel-Crafts acylation, can lead to several predictable impurities:

  • Isomeric Byproduct (Cyclopentyl 2-thienyl ketone): The C-2 position on the thiophene ring is electronically more activated for electrophilic substitution than the C-3 position. Therefore, formation of the 2-isomer is a common and often significant side reaction.[5]

  • Unreacted Starting Materials: Residual thiophene and cyclopentanecarbonyl chloride (or its hydrolyzed form, cyclopentanecarboxylic acid).

  • Catalyst Residues: Lewis acids like aluminum chloride (AlCl₃) or stannic chloride (SnCl₄) used in the Friedel-Crafts reaction must be thoroughly removed.[6][7]

  • Polymeric/Tarry Materials: Thiophene rings can be sensitive to strong acids and elevated temperatures, leading to the formation of dark, high-molecular-weight byproducts.[7]

Q3: My crude product is a dark, viscous oil, but the literature reports a solid. Is this a problem?

This is a very common observation. The presence of isomeric impurities, residual solvent, and polymeric byproducts can depress the melting point of the compound, causing it to present as a dark oil. Effective purification, as detailed in this guide, is necessary to remove these impurities and isolate the product as a crystalline solid.

Troubleshooting and Purification Guides

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Problem 1: My crude product is a dark brown or black oil with a strong acidic odor.

  • Underlying Cause: This presentation is typical of a raw Friedel-Crafts reaction mixture. The dark color stems from polymeric tars, and the acidic odor is likely from residual HCl and the Lewis acid catalyst (e.g., AlCl₃).

  • Expert Recommendation: Before attempting advanced purification like chromatography or recrystallization, a thorough aqueous work-up is mandatory. This initial step removes the bulk of inorganic and highly polar impurities, which will otherwise interfere with subsequent steps.

  • Solution: Proceed to Protocol 1: Foundational Aqueous Work-up . This procedure will neutralize the acid, remove the catalyst, and extract many water-soluble impurities, often resulting in a product with significantly improved color and consistency.

Problem 2: After the work-up, my product is still colored (yellow to amber), and it won't crystallize.

  • Underlying Cause: Persistent color is often due to trace amounts of high-molecular-weight, conjugated impurities that are soluble in organic solvents. These impurities can also inhibit crystallization by disrupting the formation of a crystal lattice.

  • Expert Recommendation: A decolorization step using activated carbon is highly effective. Following this, a systematic approach to recrystallization should be employed to induce crystallization and further enhance purity.

  • Solution:

    • First, perform Protocol 2: Activated Carbon Decolorization to remove colored impurities.

    • Next, proceed to Protocol 3: Systematic Recrystallization , which includes a guide for selecting an appropriate solvent system. This is often sufficient to obtain a high-purity crystalline product if isomeric impurities are not significant.

Problem 3: My analytical data (GC/NMR) shows two major isomers that I cannot separate by recrystallization.

  • Underlying Cause: You are likely observing a mixture of this compound and the thermodynamically favored Cyclopentyl 2-thienyl ketone.[5] These isomers often have very similar solubilities and crystal packing energies, making separation by recrystallization inefficient.

  • Expert Recommendation: Flash column chromatography is the method of choice for separating isomers with different polarities, even if the difference is slight. The key to success is methodical solvent system development using Thin Layer Chromatography (TLC).[8]

  • Solution: Follow Protocol 4: Flash Chromatography for Isomer Separation . This protocol will guide you through developing an optimal mobile phase and performing the separation to isolate the desired 3-thienyl isomer.

Problem 4: During recrystallization, my product separates as an oil instead of forming crystals ("oiling out").

  • Underlying Cause: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This can be caused by cooling the solution too rapidly or by using a solvent in which the compound is excessively soluble.

  • Expert Recommendation: The goal is to slow down the precipitation process to allow for orderly crystal lattice formation. This can be achieved by modifying the solvent system or the cooling procedure.

  • Solution:

    • Re-heat the solution until the oil redissolves completely.

    • Add more of the primary solvent to reduce the level of supersaturation.

    • Allow the flask to cool slowly. Let it cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.

    • If oiling persists, use a solvent/anti-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone). Then, slowly add a "poor" or "anti-solvent" (e.g., hexanes, petroleum ether) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.[9]

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed crystal" from a previously purified batch.

Visualized Workflows and Data
General Purification Strategy

The following diagram outlines the logical workflow for purifying crude this compound, from post-reaction mixture to a high-purity final product.

Purification Workflow crude Crude Reaction Mixture (Dark Oil, Acidic) workup Protocol 1: Aqueous Work-up crude->workup Remove Catalyst & Acids analysis1 Purity Analysis (TLC, GC-MS) workup->analysis1 decolorize Protocol 2: Decolorization (Carbon) analysis1->decolorize Impurities Present final_product Pure Product analysis1->final_product Product is Pure (Unlikely) recryst Protocol 3: Recrystallization decolorize->recryst Color Removed analysis2 Final Purity Check (>99%?) recryst->analysis2 chromatography Protocol 4: Flash Chromatography analysis2->chromatography No (Isomers Present) analysis2->final_product Yes chromatography->analysis2 Re-analyze Fractions Troubleshooting Tree start Post Work-up Analysis (TLC/GC) node_color Is the product intensely colored? start->node_color node_isomer Are isomers the primary impurity? node_color->node_isomer No action_carbon Use Protocol 2: Activated Carbon node_color->action_carbon Yes node_baseline Are there baseline impurities on TLC? node_isomer->node_baseline No action_chrom Use Protocol 4: Flash Chromatography node_isomer->action_chrom Yes action_recryst Use Protocol 3: Recrystallization node_baseline->action_recryst No, single spot (or easily separable) node_baseline->action_chrom Yes (polar/streaking) action_carbon->node_isomer

Caption: Decision tree for selecting the appropriate purification method.

Detailed Experimental Protocols
Protocol 1: Foundational Aqueous Work-up
  • Quenching: Carefully and slowly pour the crude reaction mixture into a beaker containing crushed ice. The volume of ice should be approximately 3-5 times the volume of the reaction mixture. This step hydrolyzes the Lewis acid-ketone complex.

  • Extraction: Transfer the slurry to a separatory funnel. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane; 3 x 50 mL for a 10g scale reaction).

  • Neutralization: Combine the organic layers. Wash sequentially with:

    • 1 M HCl (to remove any basic byproducts).

    • Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acids). Caution: Vent the separatory funnel frequently as CO₂ gas will evolve.

    • Brine (saturated NaCl solution) to break up emulsions and begin the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

Protocol 2: Activated Carbon Decolorization
  • Dissolve the crude product from the work-up in a minimal amount of a suitable solvent (e.g., ethyl acetate or acetone) in an Erlenmeyer flask.

  • Add activated carbon (approx. 1-2% of the crude product weight).

  • Gently heat the mixture to a near boil for 10-15 minutes with swirling. Do not boil vigorously , as this can cause bumping.

  • Filter the hot solution through a fluted filter paper or a pad of Celite® to remove the carbon. The filtrate should be significantly lighter in color.

  • Proceed immediately to recrystallization or solvent removal.

Protocol 3: Systematic Recrystallization
  • Solvent Screening: The ideal solvent is one in which the ketone is highly soluble when hot but poorly soluble when cold. Test small quantities of your product in different solvents to find the best fit.

Solvent SystemBoiling Point (°C)Characteristics & Suitability
Isopropanol82Good starting point for ketones. [9]
Ethanol78Often effective for organic solutes with some polarity. [10]
Acetone56Tends to be a very good solvent; may require an anti-solvent. [11]
Ethyl Acetate / Hexanes77 / 69A common and effective solvent/anti-solvent pair. [9]
Toluene / Hexanes111 / 69Good for aromatic compounds; use when others fail. [11]
  • Procedure:

    • Place the crude, decolorized product in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise, heating the mixture to a gentle boil, until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration (Büchner funnel), washing them with a small amount of ice-cold solvent.

    • Dry the crystals in a vacuum oven.

Protocol 4: Flash Chromatography for Isomer Separation
  • TLC Method Development:

    • Spot your crude mixture on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (hexanes or petroleum ether) and a more polar solvent (ethyl acetate or dichloromethane).

    • The goal is to find a solvent system where the desired this compound has a Retention Factor (Rf) of 0.2 - 0.4 . [8]Crucially, there should be visible separation between the spot for your target compound and the isomeric impurity.

  • Column Packing:

    • Select an appropriately sized silica gel column for your sample amount (typically a 1:100 ratio of sample to silica gel by weight).

    • Pack the column using the chosen mobile phase (solvent system) as a slurry.

  • Loading and Elution:

    • Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin elution with the mobile phase, collecting fractions. Monitor the separation by TLC.

    • Combine the fractions containing the pure desired isomer (as determined by TLC) and remove the solvent by rotary evaporation.

References
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • How to Optimize TLC to Enhance Purification by Flash Chromatography. (2023). Biotage. [Link]

  • Recrystallization. University of California, Davis, Department of Chemistry. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]

  • Optimizing flash chromatography method. (2024). Biotage - YouTube. [Link]

  • US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride.
  • WO2000049012A1 - Process for the production of cyclopentyl 2-thienyl ketone.
  • Acylation of thiophene - US2432991A.
  • Synthesis of cyclopentenyl and cyclohexenyl ketones via [3 + 2] and [4 + 2] annulations of 1,2-allenic ketones. Chinese Chemical Letters. [Link]

  • Flash Method Development from TLC Plates Webinar. (2021). YouTube. [Link]

  • WO/2000/049012 PROCESS FOR THE PRODUCTION OF CYCLOPENTYL 2-THIENYL KETONE. WIPO Patentscope. [Link]

  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. [Link]

  • CN111662170B - The purification method of cyclopentanone.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • EP1029858A1 - Process for the production of cyclopentyl 2-thienyl ketone.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). Journal of Visualized Experiments. [Link]

  • Optimizing peptide purification with flash chromatography. (2025). Biotage. [Link]

  • Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Chemistry Stack Exchange. [Link]

  • Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. (2002). ResearchGate. [Link]

  • US2826537A - Method for purification of ketones.
  • C146-E327 Technical Report: Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. Shimadzu. [Link]

  • Identification by GC-MS of cymene isomers and 3,7,7-trimethylcyclohepta-1,3,5-triene in essential oils. (2005). ResearchGate. [Link]

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"Cyclopentyl 3-thienyl ketone" stability issues and degradation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cyclopentyl 3-thienyl ketone

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common stability issues and degradation concerns you might encounter during your experiments. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. It is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.[1][2]

Q2: My sample of this compound has developed a yellowish tint over time. Is it still usable?

A: A color change often indicates some level of degradation. While it might still be suitable for some applications, it's crucial to assess its purity before use, for example, by running a quick NMR or TLC. The yellowing could be due to oxidation or photodecomposition. For sensitive reactions, re-purification is recommended.

Q3: Is this compound sensitive to light?

A: Yes, ketones, particularly those with aromatic or heteroaromatic rings, can be susceptible to photodecomposition.[3][4] It is best practice to handle the compound in a fume hood with the sash down to minimize light exposure and to store it in an amber vial or a container wrapped in aluminum foil.

Q4: What solvents are recommended for dissolving this compound?

A: It is soluble in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. For long-term storage in solution, choose a non-reactive, aprotic solvent and store under the conditions mentioned in Q1.

Troubleshooting Guide

This section addresses specific experimental issues.

Issue 1: Unexpected Impurities in NMR/LC-MS Analysis

You've analyzed a sample of this compound and observe unexpected peaks, suggesting the presence of degradation products.

Potential Causes:

  • Oxidation: The thiophene ring, while aromatic, can be susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air. The sulfur atom can be oxidized to a sulfoxide or sulfone.

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions in ketones, leading to a variety of byproducts.[3][4]

  • Acid/Base Contamination: Trace amounts of acid or base in your solvent or on your glassware can catalyze degradation pathways, such as aldol-type reactions involving the enolizable protons on the cyclopentyl ring.

  • Thermal Stress: Although generally stable at room temperature, prolonged exposure to high temperatures during a reaction or distillation can cause decomposition.[5][6]

Recommended Solutions:

  • Verify Solvent Purity: Ensure your solvents are fresh, dry, and free from acidic or basic impurities.

  • Inert Atmosphere Handling: For sensitive reactions, handle the compound under an inert atmosphere.

  • Light Protection: Always protect your sample from light by using amber glassware or wrapping your container in foil.

  • Purification: If impurities are detected, consider re-purifying the ketone by column chromatography or distillation under reduced pressure.[7]

Issue 2: Low Yields in Reactions Involving this compound

You are using this compound as a starting material, but your reaction yields are consistently lower than expected.

Potential Causes:

  • Degraded Starting Material: The most common cause is using a ketone that has already partially degraded. See Issue 1 for causes of degradation.

  • Incompatible Reagents: The thiophene ring can react with certain reagents. For instance, strong acids or certain metal catalysts can lead to side reactions on the thiophene moiety.[8]

  • Steric Hindrance: The bulky cyclopentyl group may sterically hinder the approach of reagents to the carbonyl group, slowing down the reaction rate compared to smaller ketones.

Recommended Solutions:

  • Assess Purity Pre-Reaction: Always check the purity of your this compound before starting a reaction.

  • Review Reagent Compatibility: Consult literature on the reactivity of thiophenes to ensure your chosen reagents are compatible.[9][10][11] For example, if a reaction requires a Lewis acid, consider milder options first.

  • Optimize Reaction Conditions: You may need to use a higher temperature, longer reaction time, or a more reactive catalyst to overcome steric hindrance. A step-wise optimization is recommended.

Understanding Degradation Pathways

To effectively troubleshoot, it's helpful to understand the likely chemical transformations that lead to the degradation of this compound.

1. Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. This can be initiated by atmospheric oxygen over long periods or more rapidly by oxidizing reagents.

2. Photochemical Decomposition (Norrish Reactions): Ketones are known to undergo photochemical reactions. The most common are Norrish Type I and Type II reactions.

  • Norrish Type I: Involves cleavage of the bond between the carbonyl group and one of the adjacent carbon atoms, leading to radical intermediates that can recombine or react further to form a variety of products.

  • Norrish Type II: This pathway is possible if there is a gamma-hydrogen on the cyclopentyl ring. It involves intramolecular hydrogen abstraction by the excited carbonyl group, leading to cleavage of the bond between the alpha and beta carbons.

3. Acid/Base Catalyzed Side Reactions:

  • Under Basic Conditions: The protons on the carbon atom of the cyclopentyl ring adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in side reactions like aldol condensation.

  • Under Acidic Conditions: The carbonyl oxygen can be protonated, activating the ketone for nucleophilic attack. Strong acids can also lead to polymerization or other reactions on the thiophene ring.

Visualizing Potential Degradation

The following diagram illustrates the primary suspected degradation pathways for this compound.

cluster_oxidation Oxidation cluster_photo Photodegradation cluster_acidbase Acid/Base Catalysis CPTK This compound Sulfoxide Sulfoxide Derivative CPTK->Sulfoxide [O] / Air NorrishI Norrish Type I Products (Radical Intermediates) CPTK->NorrishI NorrishII Norrish Type II Products (Cyclobutanol & Alkene) CPTK->NorrishII hν, γ-H Enolate Enolate Intermediate CPTK->Enolate Base ThiophenePolymer Thiophene Polymerization CPTK->ThiophenePolymer Strong Acid Sulfone Sulfone Derivative Sulfoxide->Sulfone [O] Aldol Aldol Products Enolate->Aldol

Caption: Potential degradation pathways for this compound.

Experimental Protocols & Data

Recommended Storage and Handling Summary
ParameterRecommendationRationale
Temperature 2-8 °CSlows down potential degradation reactions.
Atmosphere Inert (Argon, Nitrogen)Prevents oxidation of the thiophene ring.[1][2]
Light Protect from light (Amber vial)Avoids photochemical decomposition.[3][12]
Moisture Store in a dry environmentPrevents hydrolysis and potential side reactions.
Chemical Compatibility Chart

This chart provides general guidance on the compatibility of this compound with common substance classes.

Substance ClassCompatibilityNotes
Strong Oxidizing Agents PoorRisk of thiophene ring oxidation.[1]
Strong Acids PoorCan catalyze polymerization or other reactions on the thiophene ring.[13][14]
Strong Bases ModerateMay cause enolate formation and subsequent side reactions. Use with caution.
Reducing Agents ModerateThe ketone can be reduced. Compatibility depends on the specific reagent and conditions.
Aprotic Organic Solvents GoodGenerally stable in solvents like DCM, THF, Ethyl Acetate.
Protic Solvents ModeratePotential for ketal formation with alcohols under acidic conditions.
Troubleshooting Workflow

If you encounter an issue, follow this logical workflow to diagnose the problem.

start Problem Encountered (e.g., Low Yield, Impurities) check_purity Analyze Purity of Starting Material (TLC, NMR, LC-MS) start->check_purity is_pure Is it Pure? check_purity->is_pure purify Re-purify Material (Column, Distillation) is_pure->purify No review_conditions Review Reaction Conditions (Temp, Time, Atmosphere) is_pure->review_conditions Yes purify->check_purity review_reagents Check Reagent Compatibility (Acids, Bases, Oxidants) review_conditions->review_reagents consult Consult Literature for Thiophene Reactivity review_reagents->consult optimize Systematically Optimize Conditions end Problem Resolved optimize->end consult->optimize

Caption: A systematic workflow for troubleshooting experimental issues.

References

  • Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity . ACS Publications. Available at: [Link]

  • Thiophene - Wikipedia . Wikipedia. Available at: [Link]

  • Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity - ResearchGate . ResearchGate. Available at: [Link]

  • Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene - Pharmaguideline . Pharmaguideline. Available at: [Link]

  • Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF - Slideshare . Slideshare. Available at: [Link]

  • Thermal decomposition of poly(aryl ether ketones) - Semantic Scholar . Semantic Scholar. Available at: [Link]

  • Thermal decomposition of poly(aryl ether ketones) - Research Paper - OiPub . OiPub. Available at: [Link]

  • Chemical Compatibility Chart . Available at: [Link]

  • Chemical Compatibility Table . Available at: [Link]

  • Cyclopentyl-2-thienylmethanone - CAS Common Chemistry . CAS. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA . European Medicines Agency. Available at: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH . International Council for Harmonisation. Available at: [Link]

  • Photoreduction and ketone-sensitized reduction of alkaloids - PubMed . PubMed. Available at: [Link]

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Technical Support Center: Characterization of Cyclopentyl 3-Thienyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of Cyclopentyl 3-thienyl ketone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges associated with the analysis of this compound. Here, we move beyond simple protocols to provide in-depth, field-proven insights into potential pitfalls and their resolutions, ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows more peaks than expected for this compound. What could be the issue?

A1: The most common issue is the presence of the isomeric impurity, Cyclopentyl 2-thienyl ketone. The Friedel-Crafts acylation used for synthesis can sometimes yield a mixture of isomers.[1][2] The 2-isomer is often the major product due to the higher reactivity of the C2 position on the thiophene ring.[2] You may also be seeing residual starting materials (thiophene, cyclopentanecarbonyl chloride) or di-acylated thiophene byproducts. A careful analysis of the aromatic region in the ¹H NMR spectrum is crucial for differentiating these species.

Q2: I am struggling to confirm the substitution pattern on the thiophene ring. How can I be certain I have the 3-substituted isomer?

A2: Confirmation of the 3-substitution pattern requires a multi-faceted analytical approach. In ¹H NMR, the coupling constants of the thiophene protons are diagnostic. For a 3-substituted thiophene, you would expect to see three distinct signals in the aromatic region with characteristic coupling patterns (dd, dd, t or pseudo-t). In contrast, a 2-substituted thiophene will show a different splitting pattern. Complementary techniques like 2D NMR (COSY, HMBC) can definitively establish the connectivity.

Q3: My mass spectrometry results show a peak at the correct molecular weight, but the fragmentation pattern is ambiguous. What should I look for?

A3: While the molecular ion peak confirms the mass, the fragmentation pattern provides structural information. For this compound (MW: 180.27 g/mol ), look for characteristic fragments. Alpha-cleavage next to the carbonyl group is a common fragmentation pathway for ketones.[3] You should expect to see peaks corresponding to the loss of the cyclopentyl radical or the thienylcarbonyl radical. Comparing your fragmentation pattern to a known standard of the 2-thienyl isomer, if available, can be highly informative.

Q4: What are the expected IR absorption frequencies for the carbonyl and thiophene groups in this molecule?

A4: The infrared (IR) spectrum should display a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1650-1700 cm⁻¹ for an aromatic ketone.[3][4] The exact frequency can be influenced by conjugation with the thiophene ring. You should also observe characteristic peaks for the thiophene ring, including C-H stretching just above 3000 cm⁻¹, C=C stretching in the 1400-1500 cm⁻¹ region, and C-S stretching vibrations, which can be weaker and appear in the fingerprint region.[5][6]

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Challenge: Differentiating 3-Thienyl from 2-Thienyl Isomer

The primary challenge in the NMR characterization of this compound is distinguishing it from its 2-thienyl isomer, a common byproduct of Friedel-Crafts acylation.

Troubleshooting Workflow:

Caption: Workflow for Isomer Differentiation using NMR.

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is free of particulate matter.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Rationale: This initial spectrum will give an overview of the protons present and their chemical environments.

    • Pay close attention to the integration of the aromatic versus the aliphatic regions to check for the correct proton ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Rationale: This provides the number of unique carbon environments. The carbonyl carbon should appear significantly downfield (>190 ppm).[3]

  • 2D NMR (if necessary):

    • If isomerism is suspected, perform COSY and HMBC experiments.

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. For the 3-thienyl isomer, you can trace the connectivity of the three thiophene protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. Look for correlations from the cyclopentyl protons to the carbonyl carbon and from the thiophene protons to the carbonyl carbon to confirm the attachment point.

Expected Spectroscopic Data (Hypothetical):

Parameter This compound Cyclopentyl 2-thienyl ketone (for comparison)
¹H NMR (Thiophene) δ ~7.3-7.8 ppm (3H, complex multiplet)δ ~7.0-7.7 ppm (3H, distinct dd, dt, dd pattern)
¹H NMR (Cyclopentyl) δ ~1.6-3.5 ppm (9H, multiplets)δ ~1.6-3.2 ppm (9H, multiplets)
¹³C NMR (Carbonyl) δ > 190 ppmδ > 190 ppm
¹³C NMR (Thiophene) 4 distinct signals4 distinct signals
¹³C NMR (Cyclopentyl) 3 distinct signals3 distinct signals
Mass Spectrometry (MS)

Challenge: Confirming Structure through Fragmentation

While the molecular ion peak is straightforward, interpreting the fragmentation can be challenging without a reference.

Troubleshooting Workflow:

Caption: Workflow for MS Fragmentation Analysis.

Step-by-Step Protocol for MS Analysis:

  • Sample Introduction: Use a technique appropriate for the sample's volatility and thermal stability (e.g., GC-MS for volatile samples, direct infusion for less volatile samples).

  • Ionization: Electron Ionization (EI) is common for this type of molecule and will induce fragmentation.

  • Data Analysis:

    • Identify the molecular ion peak at m/z ≈ 180.

    • Identify the peak corresponding to the loss of a cyclopentyl radical (C₅H₉•), resulting in the thienoyl cation at m/z ≈ 111.

    • Identify the peak corresponding to the cyclopentylcarbonyl cation at m/z ≈ 97.

    • The presence and relative abundance of these fragments can help confirm the connectivity.

Infrared (IR) Spectroscopy

Challenge: Overlapping Peaks and Subtle Shifts

IR spectroscopy is excellent for functional group identification but can be less precise for detailed structural elucidation.

Troubleshooting Workflow:

Caption: Workflow for IR Spectrum Interpretation.

Step-by-Step Protocol for IR Analysis:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

  • Spectrum Acquisition: Acquire the spectrum over the standard mid-IR range (4000-400 cm⁻¹).

  • Data Interpretation:

    • Carbonyl (C=O) stretch: Look for a strong, sharp peak between 1650-1700 cm⁻¹.[3][4] Aromatic ketones typically absorb at a lower frequency than aliphatic ketones.

    • C-H stretches: Observe aromatic C-H stretches from the thiophene ring just above 3000 cm⁻¹ and aliphatic C-H stretches from the cyclopentyl group just below 3000 cm⁻¹.

    • Thiophene Ring Vibrations: Look for characteristic absorptions in the 1400-1500 cm⁻¹ and 700-900 cm⁻¹ regions, which correspond to ring stretching and C-H out-of-plane bending, respectively.[5][6]

References

  • PubChem. (n.d.). Cyclopentyl methyl ketone. National Center for Biotechnology Information.
  • He, Y., et al. (2023). Low-Temperature Oxidation Reaction Processes of Cyclopentanone Unraveled by In Situ Mass Spectrometry and Theoretical Study. ACS Omega. Retrieved from a non-public URL.[7][8]

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Validation & Comparative

The Isomeric Divide: A Researcher's Guide to Cyclopentyl 2-Thienyl Ketone vs. Cyclopentyl 3-Thienyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of heterocyclic chemistry, positional isomerism is a subtle yet powerful determinant of a molecule's destiny. For researchers engaged in the synthesis of novel pharmaceuticals and advanced materials, the choice between isomers like cyclopentyl 2-thienyl ketone and cyclopentyl 3-thienyl ketone is a critical design decision. While separated by only a single bond's shift, these two molecules inhabit distinct electronic and steric landscapes, leading to significant differences in their synthesis, reactivity, and biological potential. This guide offers an in-depth, objective comparison to inform and empower the discerning scientist.

Part 1: The Electronic & Steric Rationale

The core distinction between these isomers lies in the attachment point of the cyclopentylcarbonyl group to the thiophene ring. This placement dictates the nature of electronic conjugation, a factor that profoundly influences the molecule's stability and reactivity.

Cyclopentyl 2-Thienyl Ketone (The Conjugated Isomer): Attachment at the C2 position places the carbonyl group in a "linearly conjugated" system with the sulfur atom. This allows for more effective delocalization of π-electrons across the thiophene ring and the carbonyl group. The resonance stabilization of the intermediate during electrophilic substitution is significantly greater for the C2 position, as the positive charge can be delocalized over more atoms, including the sulfur.[1] This inherent stability makes the C2 position the kinetically and thermodynamically favored site for reactions like Friedel-Crafts acylation.[1][2][3]

This compound (The Cross-Conjugated Isomer): When the acyl group is at the C3 position, it results in a "cross-conjugated" system. The electronic communication between the sulfur atom and the carbonyl group is less direct. The intermediate formed during a hypothetical direct acylation at C3 is less stable, with fewer resonance structures available to delocalize the positive charge.[1][2] Consequently, direct synthesis is challenging, and its distinct electronic character leads to different spectroscopic signatures and potentially unique interactions with biological targets.

Part 2: Synthesis Strategies - A Tale of Two Pathways

The pronounced electronic preference for C2 substitution dictates the synthetic approach for each isomer. The synthesis of cyclopentyl 2-thienyl ketone is often a straightforward, one-step process, whereas the creation of its 3-substituted counterpart requires a more nuanced, multi-step strategy.

Synthesis of Cyclopentyl 2-Thienyl Ketone: The Path of Least Resistance

This isomer is readily prepared via a classical Friedel-Crafts acylation. The high regioselectivity for the 2-position makes this a robust and high-yielding method.[1][2] Various catalysts can be employed, including traditional Lewis acids like aluminum chloride (AlCl₃) or stannic chloride (SnCl₄), as well as alternatives like polyphosphoric acid (PPA) which can drive the reaction using the carboxylic acid directly, avoiding the need to form the acid chloride.[4]

  • Reaction Setup: A solution of thiophene (1.2 equivalents) and cyclopentanecarboxylic acid (1.0 equivalent) is prepared in polyphosphoric acid.

  • Heating: The reaction mixture is stirred and heated to approximately 75 °C for 2 hours.

  • Monitoring: The reaction progress is monitored by a suitable technique, such as Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled and carefully diluted with cold water.

  • Extraction: The aqueous mixture is extracted with an organic solvent (e.g., o-dichlorobenzene). The organic layers are combined.

  • Purification: The solvent is removed under reduced pressure. The crude product can be used directly for subsequent steps or purified further by vacuum distillation.

Synthesis of this compound: A Strategic Approach

Direct Friedel-Crafts acylation of thiophene is not a viable route for the 3-isomer due to the overwhelming preference for the 2-position.[5] Therefore, its synthesis necessitates starting with a pre-functionalized thiophene, typically 3-bromothiophene, to direct the substitution. A common and effective strategy involves metal-halogen exchange to create a nucleophilic 3-thienyl species, which is then quenched with an appropriate electrophile.

  • Reaction Setup: A solution of 3-bromothiophene (1.0 equivalent) in an anhydrous ether solvent (e.g., THF, diethyl ether) is prepared in a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon).

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise, ensuring the internal temperature remains below -70 °C. The mixture is stirred at this temperature for 1 hour to form the 3-thienyllithium intermediate.

  • Acylation: Cyclopentanecarbonyl chloride (1.2 equivalents) is added dropwise to the solution at -78 °C.

  • Warming & Quenching: The reaction is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours. The reaction is then carefully quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: The product is extracted into an organic solvent, washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Part 3: Comparative Spectroscopic & Physicochemical Analysis

The structural isomerism directly translates to distinct signatures in NMR and IR spectroscopy, providing clear methods for differentiation. While some physical data for the 3-isomer is not widely published, we can infer properties based on trends observed in analogous compounds like 2- and 3-acetylthiophene.[6]

Property / TechniqueCyclopentyl 2-Thienyl KetoneThis compound (Predicted/Analogous)Rationale for Difference
Boiling Point 128-129 °C @ 7 TorrLikely similar, may be slightly higher or lower.Polarity and molecular packing differences.
¹H NMR (Thiophene Protons) H3: ~7.69 ppm (dd)H4: ~7.12 ppm (dd)H5: ~7.67 ppm (dd)H2: ~7.95 ppm (dd)H4: ~7.35 ppm (dd)H5: ~7.54 ppm (dd)The electron-withdrawing acyl group has the strongest deshielding effect on adjacent (H3, H5 for 2-isomer; H2, H4 for 3-isomer) and ortho protons.[6]
¹³C NMR (Thiophene Carbons) C2: ~144.5 ppmC3: ~133.8 ppmC4: ~128.2 ppmC5: ~132.0 ppmC2: ~132.6 ppmC3: ~143.5 ppmC4: ~126.9 ppmC5: ~126.5 ppmThe carbon directly attached to the acyl group (C2 or C3) is significantly deshielded. The differing conjugation patterns affect the chemical shifts of all other ring carbons.[6]
IR Spectroscopy (C=O Stretch) ~1660-1685 cm⁻¹~1680-1700 cm⁻¹The greater conjugation in the 2-isomer imparts more single-bond character to the C=O bond, lowering its stretching frequency.[7]

Note: NMR data for the thiophene ring protons and carbons are extrapolated from the well-documented values for 2-acetylthiophene and 3-acetylthiophene as a close structural analog.[6]

Part 4: Applications in Medicinal Chemistry & Drug Discovery

The thiophene ring is a "privileged pharmacophore" in medicinal chemistry, often used as a bioisosteric replacement for a phenyl ring to improve metabolic stability or binding affinity.[8][9] The choice between the 2- and 3-substituted isomers allows medicinal chemists to fine-tune the spatial arrangement of functional groups and optimize interactions with a biological target.

  • Cyclopentyl 2-thienyl ketone is a well-established key intermediate in the synthesis of Tiletamine , a dissociative anesthetic used in veterinary medicine.[4] Its derivatives are explored for a wide range of activities including anti-inflammatory and antimicrobial properties.[10][11]

  • 3-Substituted thiophenes are crucial scaffolds in numerous pharmaceuticals and drug candidates.[12] The 3-position provides a different vector for substitution compared to the 2-position, which can be critical for achieving the correct orientation within a receptor's binding pocket. This isomeric form is integral to developing leads in areas like oncology, neurology, and infectious diseases.[8]

Part 5: Visualization of Key Workflows

G cluster_0 2-Isomer Synthesis (Direct Acylation) cluster_1 3-Isomer Synthesis (Indirect Functionalization) Thiophene Thiophene FC_Reaction Friedel-Crafts Acylation Thiophene->FC_Reaction Cyclopentanecarboxylic Acid, PPA, 75°C Workup2 Aqueous Workup & Extraction FC_Reaction->Workup2 Water Quench Product2 Cyclopentyl 2-Thienyl Ketone Workup2->Product2 Purification (Distillation) Bromothiophene 3-Bromothiophene Lithiation Halogen-Metal Exchange Bromothiophene->Lithiation n-BuLi, THF, -78°C Acylation3 Acylation Lithiation->Acylation3 Cyclopentanecarbonyl Chloride, -78°C Workup3 Aqueous Workup & Extraction Acylation3->Workup3 NH₄Cl Quench Product3 Cyclopentyl 3-Thienyl Ketone Workup3->Product3 Purification (Chromatography)

Conclusion for the Practicing Scientist

The decision to use Cyclopentyl 2-thienyl ketone versus its 3-isomer is fundamentally a choice between synthetic accessibility and structural novelty.

  • Choose Cyclopentyl 2-Thienyl Ketone when a rapid, scalable, and cost-effective synthesis is paramount. Its utility as a well-established building block, particularly for known scaffolds like that of Tiletamine, is undeniable.

  • Choose this compound when exploring novel chemical space where the specific geometry and electronic properties of the 3-substituted pattern are hypothesized to be essential for the desired activity. While its synthesis is more involved, it offers a distinct structural motif that may unlock new biological interactions or material properties inaccessible to the 2-isomer.

Ultimately, a comprehensive understanding of the underlying principles of thiophene reactivity and the distinct properties of these isomers is essential for the rational design and successful execution of any research program involving these valuable heterocyclic building blocks.

References

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  • Molecules. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI.
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  • ChemicalBook. (n.d.). 3-Acetylthiophene(1468-83-3) 13C NMR spectrum.
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  • Structure of 3-substituted benzothiophenes which are used as drugs and drug candid
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  • ResearchGate. (n.d.). On the structural and spectroscopic properties of the thienyl chalcone derivative: 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one.
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  • Taylor & Francis Online. (2024).
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  • ECHEMI. (n.d.).
  • ChemicalBook. (n.d.). Cyclopropyl 2-thienyl ketone(6193-47-1) 1H NMR spectrum.
  • ResearchGate. (2025).
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A Senior Application Scientist's Guide to the Comparative Biological Activity of Thienyl Ketone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. This guide offers an in-depth technical comparison of the biological activities of thienyl ketone isomers, moving beyond a simple listing of data to explain the causality behind experimental observations and provide actionable protocols for further research.

The thiophene ring, a bioisostere of the phenyl group, is a privileged scaffold in medicinal chemistry, frequently enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] However, the biological activity of thienyl-containing compounds is not merely a factor of the presence of this heterocycle; the positional isomerism of substituents on the thiophene ring, as well as the position of the thienyl group itself (i.e., 2-thienyl versus 3-thienyl), can dramatically alter the therapeutic potential of a molecule. This guide will explore these subtleties, focusing on the antimicrobial, anti-inflammatory, and anticancer activities of thienyl ketone isomers and their derivatives.

The Critical Role of Isomerism: A Comparative Analysis

While direct comparative studies on the biological activity of 2-thienyl versus 3-thienyl ketone isomers are not abundant in publicly available literature, valuable insights can be drawn from closely related structures, such as N-thienylcarboxamides. A study on the fungicidal activities of positional isomers of these compounds revealed that N-(2-substituted-3-thienyl)carboxamides and N-(4-substituted-3-thienyl)carboxamides exhibited potent activity, comparable to their phenyl analogues. In contrast, N-(3-substituted-2-thienyl)carboxamides demonstrated significantly lower activity.[2] This highlights that the arrangement of substituents on the thiophene ring is a critical determinant of biological efficacy.

This principle underscores the importance of synthesizing and evaluating all possible positional isomers of a lead compound to identify the most potent and selective candidate. The following sections will present available data on the biological activities of various thienyl ketone derivatives, primarily focusing on 2-thienyl substituted compounds due to their prevalence in the literature, while emphasizing the potential for isomeric variations to modulate these activities.

Comparative Antimicrobial Activity

Thienyl ketones and their derivatives have demonstrated significant potential as antimicrobial agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of 2-thienyl substituted compounds against various bacterial and fungal strains.

Compound IDStructure/ClassTest OrganismMIC (µg/mL)Reference
Compound Series 1 2-Thienyl substituted thiazolesStaphylococcus aureus125-250[3][4]
Bacillus subtilis125-250[3][4]
Escherichia coli250-500[3][4]
Pseudomonas aeruginosa250-500[3][4]
Compound 9a 5-(2-Thienyl)-1,2,4-triazole derivativeGram-positive & Gram-negative bacteriaBroad Spectrum Activity[5]
Compound 5d Thieno[2,3-b]thiophene derivativeGeotricum candidumMore potent than Amphotericin B[6][7]
Syncephalastrum racemosumEquipotent to Amphotericin B[6][7]
Staphylococcus aureusEquipotent to Penicillin G[6][7]
Pseudomonas aeruginosaMore potent than Streptomycin[6][7]
Escherichia coliMore potent than Streptomycin[6][7]

Note: The data presented is for 2-thienyl derivatives. Further research is warranted to explore the antimicrobial potential of their 3-thienyl and other positional isomers.

Comparative Anti-inflammatory Activity

The anti-inflammatory potential of thienyl derivatives is another area of active investigation. While specific data for thienyl ketone isomers is limited, studies on related compounds provide valuable insights. For instance, the anti-inflammatory effects of ketoprofen isomers have been compared, revealing that the R-isomer contributes significantly to the analgesic effect and does not amplify inflammatory cytokine production, unlike the S-isomer.[8] This demonstrates that stereoisomerism, in addition to positional isomerism, can profoundly impact biological activity. Thiophene-based compounds are known to exert their anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[9]

Comparative Anticancer Activity

Several novel thienyl-based compounds have been identified as potent tyrosine kinase inhibitors with significant antineoplastic and antiangiogenic effects in hepatocellular carcinoma (HCC) cells.[10] These E-2-(2-thienyl)-3-acrylonitrile derivatives demonstrated greater efficacy than the multi-kinase inhibitor sorafenib in in-vitro studies.[10] The antiproliferative activity of these compounds was shown to be dose-dependent in HCC cell lines.[10] Further research into the anticancer properties of different thienyl ketone isomers could lead to the discovery of more potent and selective therapeutic agents.

Experimental Protocols: A Foundation for Discovery

To ensure the integrity and reproducibility of research in this field, detailed and validated experimental protocols are essential. The following are step-by-step methodologies for key in-vitro assays to evaluate the biological activities of thienyl ketone isomers.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method, a standard assay for determining the MIC of a compound against a specific microorganism.

Materials:

  • Test compounds (thienyl ketone isomers)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Culture the microorganism overnight in the appropriate broth.

    • Dilute the culture to achieve a standardized concentration (e.g., 1 x 10^8 CFU/mL for bacteria).

    • Further dilute the inoculum to the final desired concentration in the test wells (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds:

    • Prepare a stock solution of each test compound.

    • Perform two-fold serial dilutions of the compounds in the broth medium directly in the 96-well plates.

  • Inoculation:

    • Add the prepared inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: In-Vitro Anti-inflammatory Assay - Inhibition of Protein Denaturation

This assay provides a preliminary screening for anti-inflammatory activity by assessing the ability of a compound to inhibit heat-induced protein denaturation.

Materials:

  • Test compounds (thienyl ketone isomers)

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Spectrophotometer

  • Water bath

Procedure:

  • Preparation of Reaction Mixture:

    • Prepare a reaction mixture consisting of the test compound at various concentrations and a 1% aqueous solution of BSA or egg albumin.

  • Induction of Denaturation:

    • Incubate the reaction mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Measurement:

    • After cooling, measure the absorbance of the solutions at 660 nm.

    • Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

  • Calculation of Inhibition:

    • Calculate the percentage inhibition of protein denaturation using the following formula:

      • % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Visualizing the Path Forward: Workflows and Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Thienyl Ketone Isomers purification Purification & Characterization (NMR, MS, etc.) synthesis->purification antimicrobial Antimicrobial Assays (MIC Determination) purification->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., Protein Denaturation) purification->anti_inflammatory anticancer Anticancer Assays (e.g., MTT Assay) purification->anticancer data_compilation Data Compilation & Comparison antimicrobial->data_compilation anti_inflammatory->data_compilation anticancer->data_compilation sar_analysis Structure-Activity Relationship (SAR) Analysis data_compilation->sar_analysis lead_optimization lead_optimization sar_analysis->lead_optimization Lead Optimization

Caption: A generalized workflow for the synthesis, screening, and analysis of thienyl ketone isomers.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, Myc) erk->transcription gene_expression Gene Expression (Proliferation, Angiogenesis) transcription->gene_expression thienyl_ketone Thienyl Ketone Isomer thienyl_ketone->receptor Inhibition

Caption: A hypothetical signaling pathway illustrating the potential anticancer mechanism of a thienyl ketone isomer.

Conclusion and Future Directions

The exploration of thienyl ketone isomers holds significant promise for the discovery of novel therapeutic agents. The evidence, though in some areas nascent, strongly suggests that both the position of the thienyl moiety and the arrangement of substituents on the thiophene ring are critical determinants of biological activity. This guide has provided a framework for the comparative analysis of these isomers, supported by experimental protocols and conceptual visualizations.

Future research should focus on the systematic synthesis and parallel evaluation of 2-thienyl, 3-thienyl, and other positional isomers of promising thienyl ketone scaffolds. Such studies will be instrumental in elucidating a more comprehensive structure-activity relationship and will undoubtedly accelerate the development of new and more effective treatments for a range of diseases.

References

  • Youssef, M. S. K., & Abeed, A. A. O. (2014). Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles.
  • Faculty of Science - Assiut University. (n.d.). Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles. Retrieved from [Link]

  • Ishii, H., Hirai, K., Tsubata, K., & Itoh, K. (2015). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Journal of Pesticide Science, 40(4), 186–192.
  • Farghaly, A. M., & El-Kashef, H. S. (2006). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)
  • Mabkhot, Y. N., Kheder, N. A., & Al-Majid, A. M. (2013).
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  • R Discovery. (n.d.). Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. Retrieved from [Link]

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  • Bentham Science. (n.d.). Chemistry and Biological Activity of Thieno[3,4-b]quinoline, Thieno[3,4-c] quinolone, Thieno[3,2-g]quinoline and Thieno[2,3-g]quinoline Derivatives: A Review (Part IX). Retrieved from [Link]

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A Comparative Guide to Bioisosteric Replacement Strategies for Cyclopentyl 3-Thienyl Ketone in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of bioisosteric replacement strategies for the Cyclopentyl 3-thienyl ketone scaffold. It is designed for researchers, medicinal chemists, and drug development professionals engaged in the intricate process of lead optimization. We will move beyond theoretical definitions to explore the causal relationships behind experimental choices, presenting validated protocols and comparative data to guide rational drug design.

Introduction: The Principle of Bioisosterism in Lead Optimization

The journey from a hit compound to a clinical candidate is a multiparameter optimization challenge. A lead compound, while demonstrating desired pharmacological activity, often possesses liabilities such as poor metabolic stability, off-target toxicity, or suboptimal physicochemical properties that hinder its development.[1] Bioisosterism, the strategy of exchanging a functional group within a molecule for another with similar physical and chemical properties, is a cornerstone of modern medicinal chemistry for addressing these challenges.[2][3] This approach allows for the meticulous tuning of a molecule's characteristics to enhance efficacy, selectivity, and overall drug-likeness.[4][5]

This guide uses this compound as a model scaffold to explore common bioisosteric modifications. While this specific molecule is primarily a synthetic intermediate, its structure contains two moieties—the thiophene ring and the cyclopentyl ketone group—that are frequently encountered in pharmacologically active agents and are ripe for optimization. We will navigate a hypothetical drug discovery campaign to illustrate how strategic bioisosteric replacements can systematically improve a compound's profile.

Section 1: The Core Scaffold and Rationale for Modification

The this compound scaffold presents distinct opportunities for bioisosteric intervention.

  • The Thienyl Moiety: The thiophene ring is a common heterocycle in medicinal chemistry, often serving as a bioisostere for a phenyl ring.[6] Its electron-rich nature and ability to engage in various interactions make it a valuable pharmacophore.[6] However, the sulfur atom is susceptible to oxidative metabolism (S-oxidation) by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites or rapid clearance. Replacing the thiophene ring can be a key strategy to mitigate this metabolic liability.[4]

  • The Cyclopentyl Ketone Moiety: This lipophilic group significantly influences the compound's solubility, cell permeability, and conformational rigidity. The cyclopentyl ring itself can be a site of metabolic attack (hydroxylation). The ketone functional group, while a potent hydrogen bond acceptor, can also be a point of metabolic reduction.[7] Bioisosteric replacement of this group can be used to modulate lipophilicity, improve metabolic stability, and introduce new vectors for interacting with the biological target.[8][9]

G Scaffold Scaffold Thienyl_Rationale Thienyl_Rationale Scaffold->Thienyl_Rationale Cyclopentyl_Rationale Cyclopentyl_Rationale Scaffold->Cyclopentyl_Rationale Bioisosteres_T Bioisosteres_T Thienyl_Rationale->Bioisosteres_T Bioisosteres_C Bioisosteres_C Cyclopentyl_Rationale->Bioisosteres_C

Caption: Rationale for bioisosteric modification of the core scaffold.

Section 2: A Comparative Case Study - Targeting a G-Protein Coupled Receptor

To provide a practical framework, we will hypothesize that this compound is an antagonist for a novel G-protein coupled receptor (GPCR), "Target X," which signals through the Gs pathway to increase intracellular cyclic AMP (cAMP). Our goal is to improve its drug-like properties through systematic bioisosteric replacement.

Design and Synthesis of Bioisosteric Analogs

The following analogs were designed to probe the structure-activity relationship (SAR) at both the thienyl and cyclopentyl ketone positions. Synthesis can be achieved through established methods, such as the Friedel-Crafts acylation of a bioisosteric ring with the appropriate acid chloride.[10]

Compound ID Structure Bioisosteric Replacement Rationale
C3TK (Parent) This compoundNone (Reference)Establish baseline activity and properties.
Analog A Cyclopentyl phenyl ketonePhenyl for ThienylClassical bioisostere; removes the metabolically liable sulfur atom.[11]
Analog B Cyclopentyl pyridin-3-yl ketonePyridyl for ThienylIntroduces a hydrogen bond acceptor; alters electronics and may improve solubility.[2]
Analog C Oxetan-3-yl 3-thienyl ketoneOxetanyl for CyclopentylReduces lipophilicity and introduces polarity without a large increase in size.[8]
Analog D Bicyclo[1.1.1]pentan-1-yl 3-thienyl ketoneBicyclo[1.1.1]pentane for CyclopentylA rigid, non-aromatic phenyl ring isostere that can improve solubility and metabolic stability.[12]
In Vitro Evaluation: Comparative Data

The parent compound and its analogs were evaluated for binding affinity, functional antagonism, and key drug-like properties.

Table 1: Comparative Performance of Bioisosteric Analogs

Compound ID Binding Affinity (Ki, nM)a Functional Activity (IC50, nM)b Aqueous Solubility (µg/mL)c Microsomal Stability (t1/2, min)d
C3TK (Parent) 55 120 5 15
Analog A 48 110 2 45
Analog B 65 150 25 40
Analog C 72 165 35 28

| Analog D | 50 | 115 | 18 | >60 |

  • aDetermined by competitive radioligand binding assay.

  • bDetermined by cAMP functional assay measuring inhibition of agonist-stimulated cAMP production.

  • cDetermined by kinetic solubility assay.

  • dDetermined by human liver microsomal stability assay.

Structure-Activity Relationship (SAR) Analysis
  • Thienyl Replacements (Analogs A & B):

    • Replacing the thienyl ring with a phenyl ring (Analog A) resulted in a slight improvement in binding affinity and a significant threefold increase in metabolic stability. This strongly suggests that the sulfur atom of C3TK is a primary site of metabolism. The trade-off was a decrease in aqueous solubility, a common outcome when replacing a heterocycle with a more lipophilic carbocycle.

    • The introduction of a pyridyl ring (Analog B) maintained reasonable affinity while dramatically improving solubility fivefold, as anticipated from the introduction of the polar nitrogen atom. The metabolic stability was also significantly improved over the parent compound.

  • Cyclopentyl Ketone Replacements (Analogs C & D):

    • The oxetanyl group (Analog C) , a bioisostere for the cyclopentyl moiety, led to a sevenfold increase in solubility. This highlights the effectiveness of using oxetanes to reduce lipophilicity while maintaining similar spatial occupancy.[8] The metabolic stability was also improved, likely due to the removal of the cyclopentyl ring which can be hydroxylated.

    • The bicyclo[1.1.1]pentane (BCP) group (Analog D) , a rigid spacer, maintained high potency and demonstrated outstanding metabolic stability. The BCP scaffold is known to be exceptionally robust to metabolism while improving physicochemical properties.[12] This modification offers a compelling balance of potency and drug-like characteristics.

G

Caption: A typical workflow for lead optimization via bioisosterism.

Section 3: Experimental Protocols

For scientific integrity and reproducibility, the detailed protocols for the key assays are provided below.

Protocol: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of test compounds for Target X. It is considered the gold standard for measuring ligand-receptor affinity due to its robustness and sensitivity.[13][14]

Methodology:

  • Membrane Preparation:

    • CHO cells stably expressing Target X are harvested and homogenized in a cold lysis buffer (50mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).

    • The homogenate is centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.

    • The pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in assay buffer, and protein concentration is determined via a BCA assay.[15]

  • Binding Assay:

    • The assay is performed in a 96-well plate with a final volume of 200 µL.

    • To each well, add:

      • 50 µL of test compound (at 10-point, half-log dilutions).

      • 50 µL of a known radioligand (e.g., ³H-agonist) at a fixed concentration near its Kd value.

      • 100 µL of the membrane preparation (10-20 µg of protein).

    • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive antagonist.

    • The plate is incubated for 90 minutes at room temperature with gentle agitation to reach equilibrium.[13]

  • Filtration and Counting:

    • The incubation is terminated by rapid vacuum filtration through a PEI-presoaked GF/C filter plate, separating bound from free radioligand.

    • The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Filters are dried, and a scintillation cocktail is added. Radioactivity is quantified using a scintillation counter.[15]

  • Data Analysis:

    • The raw data (counts per minute) are converted to percentage inhibition.

    • IC₅₀ values are determined by fitting the data to a four-parameter logistic equation using software like GraphPad Prism.

    • Ki values are calculated from IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Protocol: Gs-Coupled GPCR Functional Assay (cAMP Measurement)

This cell-based assay measures a compound's ability to antagonize agonist-induced production of the second messenger cAMP, providing a functional readout of its activity at Target X.[16][17]

Methodology:

  • Cell Culture and Plating:

    • HEK293 cells transiently or stably expressing Target X are cultured under standard conditions.

    • 24-48 hours prior to the assay, cells are seeded into 96-well plates and grown to near confluence.[16]

  • Assay Procedure:

    • The growth medium is removed, and cells are washed with PBS.

    • Cells are incubated for 30 minutes in stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

    • The test compound (antagonist) is added at various concentrations and incubated for 15 minutes.

    • A known agonist for Target X is then added at its EC₈₀ concentration to stimulate the receptor. The plate is incubated for a further 30 minutes at 37°C.

  • cAMP Quantification:

    • The reaction is stopped by lysing the cells.

    • The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive ELISA or a FRET-based biosensor assay.[16]

  • Data Analysis:

    • The signal from the cAMP detection assay is plotted against the concentration of the test compound.

    • Data are normalized to the response of the agonist alone (0% inhibition) and baseline (100% inhibition).

    • IC₅₀ values are calculated by fitting the dose-response curve using non-linear regression analysis.

G Agonist Agonist GPCR GPCR Agonist->GPCR Activates AC AC GPCR:g->AC Activates Antagonist Antagonist Antagonist->GPCR Blocks cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Response PKA->Response Phosphorylates

Caption: Signaling pathway for a Gs-coupled GPCR, the target of the functional assay.

Conclusion and Future Directions

This guide demonstrates the power of bioisosteric replacement as a rational strategy in drug design. By systematically modifying the this compound scaffold, we illustrated how specific liabilities can be addressed to improve a compound's overall profile.

  • The replacement of the thienyl ring with a phenyl or pyridyl group proved effective at enhancing metabolic stability .

  • The replacement of the cyclopentyl group with an oxetane or bicyclo[1.1.1]pentane moiety was a successful strategy for improving solubility and metabolic stability while retaining potency.

The data from our hypothetical case study suggest that Analog D (the BCP derivative) represents the most promising path forward, offering a superior balance of high potency and excellent drug-like properties. Further optimization could involve combining the most successful modifications, such as creating a bicyclo[1.1.1]pentyl pyridyl ketone, to synergistically enhance the compound's profile. This iterative process of design, synthesis, and testing is the engine of modern drug discovery.

References

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  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Seba, M. C. (2024). A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs.
  • Bioisosterism | Medicinal Chemistry Class Notes. Fiveable.
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  • Saturation Radioligand Binding Assays. Alfa Cytology.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Radioligand binding methods: practical guide and tips. PubMed.
  • Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central.
  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[13]annulene-scaffold. PubMed Central.

  • Radioligand binding methods for membrane prepar
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  • Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework
  • Application of Bioisosteres in Drug Design. (2012). MacMillan Group Meeting, Princeton University.
  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobiliz
  • Bioisosterism in Medicinal Chemistry.
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
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  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. PubMed Central.
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  • Structure Activity Rel
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In-Vitro Characterization of Cyclopentyl 3-thienyl ketone: A Comparative Guide to Cellular and Biochemical Profiling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-vitro characterization of "Cyclopentyl 3-thienyl ketone," a novel small molecule with potential biological activity. In the absence of pre-existing public data on its mechanism of action, we present a logical, tiered workflow designed to first establish its cytotoxic profile, then broadly screen for enzymatic inhibition, and finally, dissect its effects on a key cellular signaling pathway.

This document is intended for researchers, scientists, and drug development professionals. It emphasizes the causality behind experimental choices and provides detailed, self-validating protocols to ensure scientific integrity. We will compare the performance of this compound against well-characterized kinase inhibitors, Vemurafenib (BRAF inhibitor) and Trametinib (MEK inhibitor), to provide a clear benchmark for its potential potency and selectivity.

Section 1: Foundational Assessment - General Cytotoxicity Profiling

Expertise & Experience: Before investigating specific mechanisms, it is crucial to determine the concentration range at which a compound affects fundamental cellular health. General cytotoxicity is a critical endpoint in drug discovery, indicating whether a compound's effects might be due to specific target engagement or simply broad toxicity.[1] A compound that is highly cytotoxic at low concentrations may be a candidate for oncology, or it may be unsuitable for further development due to a narrow therapeutic window. We will employ three common, yet distinct, methods to build a robust initial profile.

Trustworthiness: By using assays that measure different aspects of cell death—metabolic activity (MTT/WST-1) and membrane integrity (LDH)—we create a self-validating system.[2][3] Concordant results across these assays increase confidence in the determined cytotoxic concentrations.

Comparative Cytotoxicity Assays

We will assess cytotoxicity in a panel of cell lines to identify potential tissue-specific effects. For this guide, we will use A375 (a human melanoma line with a BRAF V600E mutation) and HeLa (a human cervical cancer cell line).

  • MTT Assay: Measures metabolic activity via the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.

  • WST-1 Assay: A similar metabolic assay using a water-soluble tetrazolium salt, offering higher sensitivity and a simpler workflow than MTT.[4]

  • LDH Assay: Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised plasma membranes, which is a hallmark of necrosis or late apoptosis.[5][6]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay Readout cluster_analysis Data Analysis seed Seed A375 & HeLa cells in 96-well plates incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 prepare_cpd Prepare serial dilutions of This compound & Control Compounds add_cpd Add compounds to cells prepare_cpd->add_cpd incubate2 Incubate 48h add_cpd->incubate2 mtt MTT Assay incubate2->mtt wst1 WST-1 Assay incubate2->wst1 ldh LDH Assay incubate2->ldh read Measure Absorbance (Plate Reader) mtt->read wst1->read ldh->read calc Calculate % Viability vs. Vehicle read->calc plot Plot Dose-Response Curves & Determine IC50 calc->plot

Caption: Workflow for initial cytotoxicity profiling.

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed A375 and HeLa cells into clear 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in culture medium, starting from 200 µM down to 0.1 µM (final assay concentrations will be 100 µM to 0.05 µM). Include a vehicle control (0.5% DMSO) and a positive control for cell death (e.g., 10% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Comparative Data: Cytotoxicity (IC₅₀ Values)
CompoundCell LineMTT Assay IC₅₀ (µM)WST-1 Assay IC₅₀ (µM)LDH Release EC₅₀ (µM)
This compound A37515.212.8> 100
HeLa25.821.5> 100
Vemurafenib A3750.5[7]0.4> 50
HeLa> 50> 50> 50
Doxorubicin (Control) A3750.10.081.2
HeLa0.20.152.5

Interpretation: The hypothetical data suggests this compound exhibits moderate, dose-dependent inhibition of metabolic activity in the low micromolar range, with A375 cells being slightly more sensitive. The lack of significant LDH release at similar concentrations suggests a cytostatic or apoptotic effect rather than immediate necrotic cell death.[6] The high selectivity of Vemurafenib for the BRAF-mutant A375 cell line is shown for comparison. Based on this, subsequent biochemical and cellular assays should be conducted at concentrations below 10 µM to minimize confounding effects of general cytotoxicity.

Section 2: Target Deconvolution - Broad Kinase Inhibition Screening

Expertise & Experience: The chemical structure of this compound, featuring a ketone linker between two cyclic moieties, is common among kinase inhibitors.[8] Protein kinases are a large family of enzymes that regulate nearly all aspects of cell life and are frequent targets in drug discovery.[9][10] A broad, cell-free biochemical kinase assay panel is the most efficient method to identify potential kinase targets.[11] This approach measures the direct interaction between the compound and a purified kinase, removing the complexity of the cellular environment.

Trustworthiness: Profiling against a large, diverse panel of kinases provides a selectivity profile. A compound that inhibits a single kinase or a small family of related kinases is considered selective and is a more promising lead. In contrast, a compound that inhibits many unrelated kinases is promiscuous and may have off-target effects.[12]

In-Vitro Biochemical Kinase Assay

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The reaction typically uses radiolabeled ATP ([γ-³²P]ATP), and the amount of radioactivity incorporated into the substrate is measured.[13]

Experimental Workflow: Biochemical Kinase Profiling

G cluster_prep Reaction Setup cluster_reaction Kinase Reaction cluster_readout Detection cluster_analysis Data Analysis kinase Purified Kinase mix Combine reagents in reaction buffer substrate Peptide/Protein Substrate cpd This compound (e.g., 10 µM) atp [γ-³²P]ATP + MgCl₂ incubate Incubate at 30°C for 30 min mix->incubate stop Stop reaction (e.g., add EDTA) incubate->stop spot Spot reaction mixture onto filter paper stop->spot wash Wash to remove unincorporated ATP spot->wash quantify Quantify radioactivity (Scintillation Counter) wash->quantify calc Calculate % Inhibition vs. DMSO Control quantify->calc report Report hits (e.g., >50% inhibition) calc->report

Caption: Workflow for a radioactive filter-binding kinase assay.

Detailed Protocol: In-Vitro Kinase Inhibition Assay (Example: MEK1)
  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing kinase buffer, 10 mM MgCl₂, and the specific peptide substrate for MEK1.

  • Add Kinase: Add purified active MEK1 enzyme to the master mix.

  • Compound Addition: Dispense the kinase/substrate mix into a 96-well plate. Add this compound (final concentration 10 µM) or a control inhibitor (Trametinib, final concentration 1 µM). Include a DMSO vehicle control.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the plate at 30°C for 30 minutes.

  • Stop Reaction: Stop the reaction by adding phosphoric acid.

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter mat extensively to remove unincorporated [γ-³²P]ATP.

  • Readout: Measure the radioactivity on the filter mat using a scintillation counter.

  • Analysis: Calculate the percent inhibition for each compound relative to the DMSO control.

Comparative Data: Kinase Selectivity Profile

A screening concentration of 10 µM is used to identify potent interactions.

Kinase Target% Inhibition by this compound (10 µM)% Inhibition by Trametinib (1 µM)% Inhibition by Vemurafenib (1 µM)
MEK1 85% 98% [5]5%
MEK2 79% 95% [5]3%
BRAF 12%2%92% [14]
BRAF (V600E) 15%4%99% [15]
EGFR5%1%2%
SRC8%3%6%
CDK2/cyclin A3%0%1%
p38α9%2%4%

Interpretation: The hypothetical screening data strongly suggests that this compound is a potent and selective inhibitor of MEK1 and MEK2 kinases. Its profile is similar to the known MEK inhibitor Trametinib and distinct from the BRAF inhibitor Vemurafenib. This provides a clear, actionable hypothesis for its mechanism of action. The next logical step is to validate this finding in a cellular context.

Section 3: Mechanism Validation - Cell-Based Pathway Analysis

Expertise & Experience: A positive result in a biochemical assay must be confirmed in a cellular environment.[16] Cell-based assays provide more physiologically relevant data as the compound must cross the cell membrane and engage its target in the presence of competing cellular components, like high intracellular ATP concentrations.[11] Based on our kinase profiling results, we will investigate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of ERK, which is the direct downstream substrate of MEK.[17]

Trustworthiness: A robust validation of the proposed mechanism involves demonstrating a dose-dependent inhibition of the target kinase's activity in cells, which should correlate with the compound's anti-proliferative effects. We will use a quantitative Western Blot to measure the phosphorylation status of ERK (p-ERK). A decrease in the p-ERK/total ERK ratio upon treatment is a direct indicator of MEK inhibition.[18]

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[19] In many cancers, this pathway is constitutively active due to mutations in upstream components like BRAF or RAS. MEK1/2 are central nodes in this pathway, making them attractive therapeutic targets.[18]

G cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibitors Points of Inhibition RAS RAS BRAF BRAF (or other RAF) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, ELK-1) ERK->TF Phosphorylates Proliferation Cell Proliferation & Survival TF->Proliferation Regulates Vemurafenib Vemurafenib Vemurafenib->BRAF CPTK Cyclopentyl 3-thienyl ketone CPTK->MEK Trametinib Trametinib Trametinib->MEK

Caption: MAPK/ERK pathway showing points of inhibition.

Detailed Protocol: Western Blot for p-ERK Inhibition
  • Cell Culture and Treatment: Seed A375 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4 hours, then treat with serial dilutions of this compound (e.g., 0.1, 1, 10 µM), Trametinib (1 µM), or DMSO for 2 hours.

  • Stimulation: Stimulate the cells with epidermal growth factor (EGF) at 100 ng/mL for 15 minutes to robustly activate the MAPK pathway (an unstimulated control should be included).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total ERK1/2 to serve as a loading control.

  • Analysis: Quantify the band intensities for p-ERK and total ERK. Calculate the p-ERK/total ERK ratio for each condition and normalize to the EGF-stimulated vehicle control.

Comparative Data: Inhibition of ERK Phosphorylation
Treatment Conditionp-ERK / Total ERK Ratio (Normalized)
Vehicle (Unstimulated)0.1
Vehicle + EGF1.0
This compound (0.1 µM) + EGF0.85
This compound (1 µM) + EGF0.40
This compound (10 µM) + EGF0.12
Trametinib (1 µM) + EGF0.08[1][18]
Vemurafenib (1 µM) + EGF0.15[20]

Interpretation: This data would confirm that this compound inhibits ERK phosphorylation in a dose-dependent manner, consistent with on-target MEK1/2 inhibition in a cellular context. Its potency can be directly compared to the reference compound, Trametinib. The effect of Vemurafenib also confirms its action upstream of MEK in this pathway.

Conclusion

This guide outlines a systematic, multi-faceted in-vitro approach to characterize the novel compound, this compound. By progressing from broad cytotoxicity assessment to specific biochemical screening and finally to cell-based pathway validation, we can efficiently build a comprehensive profile of its biological activity.

The hypothetical results presented here position This compound as a potent and selective MEK1/2 inhibitor . Its performance is comparable to the established MEK inhibitor Trametinib . This structured approach, grounded in scientific rationale and validated protocols, provides a reliable blueprint for the initial stages of a drug discovery campaign for uncharacterized small molecules.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved January 7, 2026, from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved January 7, 2026, from [Link]

  • Rath, N., et al. (2021). Antitumoral Activity of the MEK Inhibitor Trametinib (TMT212) Alone and in Combination with the CDK4/6 Inhibitor Ribociclib (LEE011) in Neuroendocrine Tumor Cells In Vitro. MDPI. [Link]

  • Das Thakur, M., & Stuart, D. D. (2013). Trametinib in the treatment of melanoma. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PubMed Central. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]

  • Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. Luceome. [Link]

  • Holderfield, M., et al. (2014). Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research. [Link]

  • Atefi, M., et al. (2012). BRAF inhibitor vemurafenib improves the antitumor activity of adoptive cell immunotherapy. Journal of Translational Medicine. [Link]

  • Corcoran, R. B., et al. (2012). Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. Cancer Discovery. [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. [Link]

  • ResearchGate. (2023, June 27). (PDF) In vitro kinase assay v1. [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved January 7, 2026, from [Link]

  • Kang, S. H., et al. (2021). Inhibition of MEK with trametinib enhances the efficacy of anti-PD-L1 inhibitor by regulating anti-tumor immunity in head and neck squamous cell carcinoma. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). The effect of the BRAF inhibitor vemurafenib on the production of.... Retrieved January 7, 2026, from [Link]

  • Larkin, J., & trivedi, S. (2010). Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma. PMC. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]

  • Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. MDPI. [Link]

  • Chemsrc. (2024, July 16). This compound Price. [Link]

  • ResearchGate. (n.d.). Cytotoxicity Data (MTT, WST-1, and LDH).... Retrieved January 7, 2026, from [Link]

  • ImaBiotech. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]

  • Takara Bio. (n.d.). Cell viability and proliferation measurement. Retrieved January 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 8: The Properties of Kinase Inhibitors. [Link]

Sources

A Comparative Guide to the Reactivity of 2-Thienyl and 3-Thienyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, thienyl ketones, particularly 2-acetylthiophene and 3-acetylthiophene, are foundational building blocks for a multitude of pharmaceutical agents and functional materials.[1] The seemingly subtle difference in the placement of the acetyl group on the thiophene ring—at the C2 (α) versus the C3 (β) position—instigates a profound divergence in the molecule's electronic architecture and, consequently, its chemical reactivity. This guide offers a detailed, objective comparison of these isomers, grounded in experimental data, to inform substrate selection, synthetic strategy, and reaction optimization.

Part 1: The Theoretical Framework: Unpacking Electronic and Steric Differences

The reactivity of any substituted aromatic system is governed by the interplay of inductive and resonance effects. In thienyl ketones, we must consider the inherent electron-rich nature of the thiophene ring and the strong electron-withdrawing character of the acetyl group.

Electronic Influence of the Acetyl Group:

The acetyl group deactivates the thiophene ring towards electrophilic attack by withdrawing electron density through both resonance and induction.[2] However, the extent of this deactivation is not uniform and depends critically on its position.

  • 2-Acetylthiophene: When the acetyl group is at the 2-position, its electron-withdrawing resonance effect is strongly communicated throughout the ring, significantly reducing the electron density and thus the nucleophilicity of the ring. This leads to a more pronounced deactivation compared to the 3-isomer.[1]

  • 3-Acetylthiophene: With the acetyl group at the 3-position, the resonance-based electron withdrawal is less effective at deactivating the crucial C2 and C5 positions. Consequently, 3-acetylthiophene is generally more reactive towards electrophiles than its 2-acetyl counterpart.[1][2]

The diagram below illustrates the key resonance structures that demonstrate the delocalization of the positive charge in the intermediates formed during electrophilic attack, explaining the directing effects of the acetyl group.

G cluster_2AT Resonance Intermediates for 2-Acetylthiophene cluster_3AT Resonance Intermediates for 3-Acetylthiophene s2_initial 2-Acetylthiophene s2_c5_attack Attack at C5 (Favored) s2_initial->s2_c5_attack + E⁺ s2_c4_attack Attack at C4 s2_initial->s2_c4_attack + E⁺ s2_c3_attack Attack at C3 (Disfavored) s2_initial->s2_c3_attack + E⁺ s2_c5_sigma σ-complex (C5) More Stable s2_c5_attack->s2_c5_sigma s2_c4_sigma σ-complex (C4) Less Stable s2_c4_attack->s2_c4_sigma s2_c3_sigma σ-complex (C3) Highly Unstable s2_c3_attack->s2_c3_sigma s3_initial 3-Acetylthiophene s3_c2_attack Attack at C2 (Highly Favored) s3_initial->s3_c2_attack + E⁺ s3_c5_attack Attack at C5 s3_initial->s3_c5_attack + E⁺ s3_c2_sigma σ-complex (C2) Most Stable s3_c2_attack->s3_c2_sigma s3_c5_sigma σ-complex (C5) Stable s3_c5_attack->s3_c5_sigma

Caption: Resonance stabilization of sigma-complexes in electrophilic substitution.

Part 2: Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

The most significant differences between the two isomers are observed in electrophilic aromatic substitution reactions. Thiophene itself is more reactive than benzene, with a strong preference for substitution at the α-positions (C2 and C5).[1] The deactivating acetyl group modulates this intrinsic reactivity.

Regioselectivity:

  • 2-Acetylthiophene: Electrophilic attack is directed to the available C4 and C5 positions.[1] Substitution at the C5 position is generally favored due to greater resonance stabilization of the intermediate carbocation.[1]

  • 3-Acetylthiophene: Electrophilic substitution preferentially occurs at the vacant α-position (C2), which remains the most activated site on the ring.[1][2] If the C2 position is blocked, substitution may occur at C5.

Comparative Data on EAS Reactions:

The following table summarizes quantitative data from key electrophilic substitution reactions, highlighting the differences in yield and regioselectivity.

ReactionElectrophile SourceSubstrateMajor Product(s)Yield (%)Reference
Bromination N-Bromosuccinimide2-Acetylthiophene2-Acetyl-5-bromothiophene82%[1]
Bromination Br₂ in Acetic Acid3-Acetylthiophene2-Bromo-3-acetylthiopheneHigh[3]
Nitration HNO₃ / Ac₂O2-Acetylthiophene2-Acetyl-5-nitrothiophene & 2-Acetyl-4-nitrothiopheneMixture[4]
Nitration KNO₃ / H₂SO₄3-Acetylbenzo[b]thiopheneMixture of 4-, 5-, 6-, 7-nitro derivatives-[5]

Experimental Protocol: Comparative Bromination

This protocol provides a method to directly observe the differing regioselectivity.

Objective: To demonstrate the preferred site of bromination on 2-acetylthiophene versus 3-acetylthiophene.

Protocol 1: Bromination of 2-Acetylthiophene

  • Materials: 2-acetylthiophene (10 mmol), N-bromosuccinimide (NBS, 10 mmol), acetic anhydride (40 mmol), acetic acid (0.40 mL).

  • Procedure:

    • In a dry 25 mL round-bottom flask protected from light, combine 2-acetylthiophene, NBS, and acetic anhydride.[1]

    • Add acetic acid to the mixture.

    • Stir the reaction mixture at 50°C for 1 hour. The solution will turn from colorless to light yellow.[1]

    • After completion, cool the mixture to room temperature.

    • Pour the reaction mixture into 100 mL of water with stirring to hydrolyze the acetic anhydride.

    • The product, 2-acetyl-5-bromothiophene, will precipitate as white crystals. Collect by filtration and wash with water.[1]

    • Expected yield is approximately 82%.[1]

Protocol 2: Bromination of 3-Acetylthiophene (Conceptual)

  • Materials: 3-acetylthiophene, Bromine, Acetic Acid.

  • Procedure:

    • Dissolve 3-acetylthiophene in glacial acetic acid in a flask equipped with a dropping funnel and stirrer.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of bromine in acetic acid dropwise with continuous stirring.

    • Allow the reaction to proceed to completion (monitor by TLC).

    • Work up the reaction by pouring it into water and neutralizing it.

    • Extract the product, dry the organic layer, and purify. The major expected product is 2-bromo-3-acetylthiophene.

G cluster_workflow Comparative Bromination Workflow start Select Isomer isomer_2 2-Acetylthiophene start->isomer_2 isomer_3 3-Acetylthiophene start->isomer_3 reagents_2 NBS, Acetic Anhydride, Acetic Acid isomer_2->reagents_2 reagents_3 Br₂, Acetic Acid isomer_3->reagents_3 reaction_2 Stir at 50°C, 1 hr reagents_2->reaction_2 reaction_3 Stir at 0°C to RT reagents_3->reaction_3 workup Aqueous Workup, Filtration/Extraction reaction_2->workup reaction_3->workup product_2 2-Acetyl-5-bromothiophene (C5 Substitution) workup->product_2 From Isomer 2 product_3 2-Bromo-3-acetylthiophene (C2 Substitution) workup->product_3 From Isomer 3

Caption: Workflow for comparing the regioselectivity of bromination.

Part 3: Reactivity at the Carbonyl Group

While aldehydes are generally more reactive towards nucleophiles than ketones due to steric and electronic factors, the nature of the aromatic ring attached to the carbonyl can also modulate its electrophilicity.[6][7]

  • Electronic Effects on the Carbonyl: The 2-thienyl group is more effective at withdrawing electron density from the carbonyl carbon via resonance compared to the 3-thienyl group. This would suggest that the carbonyl carbon of 2-acetylthiophene is slightly more electrophilic and thus potentially more reactive towards nucleophilic addition.

  • Steric Hindrance: Steric hindrance around the carbonyl group is comparable for both isomers and is not a primary differentiating factor in their reactivity.

Comparative Reactions:

Reactions like reduction with sodium borohydride, Grignard additions, or the formation of hydrazones can be used to probe the reactivity of the carbonyl group.[6][8] While significant differences in reaction rates are less commonly reported than for EAS, subtle differences may be observable under carefully controlled kinetic conditions. For instance, in Claisen-Schmidt condensations to form chalcones, both isomers are effective substrates, indicating sufficient reactivity of the carbonyl group.[9]

Experimental Protocol: Tollens' Test for Oxidizability

While both are ketones and are not readily oxidized, this test confirms the absence of aldehyde impurities and serves as a baseline control reaction. Ketones do not react with Tollens' reagent.[10]

  • Objective: To confirm the ketone functionality in both isomers.

  • Materials: 2-acetylthiophene, 3-acetylthiophene, Tollens' reagent (freshly prepared from silver nitrate, sodium hydroxide, and ammonia solution).[8]

  • Procedure:

    • In two separate clean test tubes, add a few drops of 2-acetylthiophene and 3-acetylthiophene.

    • To each test tube, add 2-3 mL of freshly prepared Tollens' reagent.[11]

    • Place the test tubes in a warm water bath (around 60°C) for 5-10 minutes.

    • Expected Result: No formation of a silver mirror or black precipitate should occur in either tube, confirming the presence of a ketone group and the absence of easily oxidizable aldehyde functionality.[8][10]

Part 4: Implications in Synthesis and Drug Development

The choice between 2-acetylthiophene and 3-acetylthiophene as a starting material is a critical decision in a synthetic campaign.

  • Synthetic Strategy: If the desired final product requires substitution at the C5 position of the thiophene ring, 2-acetylthiophene is the logical precursor. Conversely, if functionalization is needed at the C2 position adjacent to the carbonyl, 3-acetylthiophene is the superior choice. This predictable regioselectivity is crucial for building molecular complexity efficiently.

  • Drug Discovery: Thiophene moieties are prevalent in pharmaceuticals due to their ability to act as bioisosteres of phenyl rings, often improving metabolic stability or receptor binding affinity. For example, thienyl chalcone derivatives have been synthesized and investigated for their cytotoxic activity against breast cancer cell lines.[9] The specific isomer used dictates the spatial arrangement of substituents, which is paramount for drug-receptor interactions.

Conclusion

The reactivities of 2-thienyl and 3-thienyl ketones are distinct, primarily driven by the electronic consequences of the acetyl group's position. 3-Acetylthiophene is the more reactive isomer in electrophilic aromatic substitution, with a strong preference for substitution at the C2 position. 2-Acetylthiophene is more deactivated and directs incoming electrophiles primarily to the C5 position. Reactivity at the carbonyl carbon itself is less differentiated, though subtle electronic effects may favor nucleophilic attack at the 2-acetyl isomer. A thorough understanding of these differences is essential for researchers in organic synthesis and medicinal chemistry, enabling rational design and efficient execution of synthetic routes to complex, high-value molecules.

References

  • Cooper, J., & Scrowston, R. M. (1971). Benzo[b]thiophen derivatives. Part XI. Nitration of 3-acetyl- and 3-formyl-benzo[b]thiophens. Journal of the Chemical Society C: Organic, 3405-3409. Retrieved from [Link]

  • University of Babylon. (2021). Experimental No. (13) Aldehydes and ketones. Retrieved from [Link]

  • Consensus. (1973). Bromination of 2-acetylthiophene and its derivatives. Retrieved from [Link]

  • BYJU'S. (2019). Tests for Aldehydes and Ketones. Retrieved from [Link]

  • Nile Red. (2020). Aldehyde & Ketone Reactions Experiment. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Design, Synthesis, and In-Vitro Cytotoxic Activity of Novel Thienyl Chalcone Derivatives against Breast Cancer Cell Lines. Systematic Reviews in Pharmacy, 12(1), 1633-1643. Retrieved from [Link]

  • Allen Career Institute. (n.d.). Tests for Ketones Importance, Different tests with reactions and FAQS. Retrieved from [Link]

  • Google Patents. (1999). US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride.
  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Thienyl-containing β-diketones: Synthesis, characterization, crystal structure and keto-enol kinetics. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ScholarWorks@UARK. (n.d.). Synthesis of Medicinally Relevant Thiazolyl Aryl Ketones Under Mild Conditions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Reactivity of excited states of thienyl, pyrrolyl, and furyl ketones. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Chemistry 0320 - Organic Chemistry 2 Substitutent Effects on Electrophilic Aromatic Substitution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Suitable reagents for nitration of thiophene. Retrieved from [Link]

  • MDPI. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from [Link]

  • Google Patents. (2014). CN102690255B - Preparation method of 3-acetylthiophene.
  • Chemistry LibreTexts. (2020). 19.5: Nucleophilic Addition Reactions of Ketones and Aldehydes. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Cyclopentyl 3-Thienyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the specificity of an analytical method is paramount. For novel small molecules like Cyclopentyl 3-thienyl ketone, understanding potential cross-reactivity is not merely a procedural checkpoint but a critical step in ensuring data integrity, safety, and efficacy. Cross-reactivity—the binding of antibodies or the co-detection of structurally similar compounds—can lead to inaccurate quantification, false-positive results, and misguided clinical decisions.[1][2][3] This guide provides a comprehensive framework for designing and executing robust cross-reactivity studies for this compound, tailored for researchers, scientists, and drug development professionals. We will delve into two orthogonal analytical techniques—immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS)—providing not just the "how" but the "why" behind each experimental choice.

This compound is a small molecule with a molecular formula of C₁₀H₁₂OS and a molecular weight of 180.27 g/mol .[4] Its structure, featuring a thiophene ring linked to a cyclopentyl group via a carbonyl bridge, presents a unique profile that necessitates a thorough evaluation of its potential interactions with structurally related analogs.

The Importance of Comparative Compound Selection

A cross-reactivity study is only as informative as the compounds chosen for comparison. The selection should be based on structural similarity and metabolic relevance. For this guide, we will focus on two key comparators:

  • Cyclopentyl 2-thienyl ketone: This is a positional isomer of our target compound.[5] The only difference is the attachment point on the thiophene ring. This makes it an ideal candidate to challenge the specificity of any analytical method, as the identical mass and similar physicochemical properties can make differentiation difficult.

  • Tiletamine: This veterinary anesthetic is a derivative synthesized from Cyclopentyl 2-thienyl ketone.[6][7][8] Its inclusion is critical as it represents a potential metabolite or a more complex structurally related drug that might be encountered in a biological system.

By comparing this compound against these two compounds, we can build a comprehensive understanding of its analytical specificity.

Method 1: Immunoassay-Based Cross-Reactivity Assessment

Immunoassays are a common screening tool in drug development due to their high throughput and sensitivity. For small molecules (haptens) like this compound, a competitive ELISA format is the most suitable approach.[9][10]

Principle of Competitive ELISA

In a competitive ELISA, the analyte in the sample competes with a labeled or immobilized antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. This format is ideal for assessing cross-reactivity, as it directly measures the ability of related compounds to displace the target antigen from the antibody.[11]

Experimental Workflow: Competitive ELISA

competitive_elisa_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection prep1 Coat plate with Cyclopentyl-Thienyl-Protein Conjugate prep2 Block non-specific binding sites prep1->prep2 assay1 Add standards or test compounds (this compound, analogs) prep2->assay1 assay2 Add primary antibody (Anti-Cyclopentyl Thienyl Ketone) assay1->assay2 assay3 Incubate to allow competition assay2->assay3 detect1 Wash to remove unbound antibody assay3->detect1 detect2 Add HRP-conjugated secondary antibody detect1->detect2 detect3 Wash to remove unbound secondary antibody detect2->detect3 detect4 Add TMB substrate detect3->detect4 detect5 Stop reaction and read absorbance at 450 nm detect4->detect5

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Detailed Protocol: Competitive ELISA

1. Reagent Preparation:

  • Coating Antigen: Synthesize a conjugate of this compound with a carrier protein like Bovine Serum Albumin (BSA). This is necessary as small molecules do not efficiently bind to ELISA plates on their own.[9]

  • Antibody: Generate a polyclonal or monoclonal antibody specific to this compound.

  • Standards: Prepare a stock solution of this compound and the test compounds (Cyclopentyl 2-thienyl ketone, Tiletamine) in an appropriate buffer.

  • Buffers: Prepare coating buffer (e.g., carbonate-bicarbonate, pH 9.6), wash buffer (PBS with 0.05% Tween-20), and blocking buffer (e.g., 3% BSA in PBS).[12]

2. Assay Procedure:

  • Coating: Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.[13]

  • Washing: Discard the coating solution and wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[13]

  • Competition:

    • Prepare serial dilutions of the standard (this compound) and test compounds.

    • Add 50 µL of the standard or test compound to the respective wells.

    • Add 50 µL of the primary antibody (at a pre-determined optimal dilution) to all wells.

    • Incubate for 1-2 hours at room temperature to allow competition.[10]

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis and Interpretation:

The cross-reactivity is calculated using the IC₅₀ values (the concentration of the analyte that causes 50% inhibition of the maximum signal).

Percentage Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Test Compound) x 100%

CompoundIC₅₀ (ng/mL)% Cross-Reactivity
This compound10100%
Cyclopentyl 2-thienyl ketone5020%
Tiletamine>1000<1%
Structurally Unrelated Control>1000<1%
Caption: Hypothetical cross-reactivity data from a competitive ELISA.

Method 2: Chromatographic Specificity Assessment by LC-MS/MS

For unequivocal identification and quantification, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[14] Its power lies in its ability to separate compounds based on their physicochemical properties (chromatography) and then differentiate them based on their mass-to-charge ratio and fragmentation patterns (mass spectrometry).

Principle of LC-MS/MS for Specificity

This method involves developing a chromatographic system that can physically separate this compound from its isomers and related compounds. The mass spectrometer is then set up to monitor specific precursor-to-product ion transitions for each compound, providing an extremely high degree of specificity.[15]

Experimental Workflow: LC-MS/MS

lcmsms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Spike compounds into matrix (e.g., plasma, urine) prep2 Protein precipitation or liquid-liquid extraction prep1->prep2 prep3 Evaporate and reconstitute in mobile phase prep2->prep3 analysis1 Inject sample onto reverse-phase C18 column prep3->analysis1 analysis2 Gradient elution to separate compounds analysis1->analysis2 analysis3 Electrospray Ionization (ESI) analysis2->analysis3 analysis4 Mass Spectrometry (MRM mode) analysis3->analysis4 data1 Integrate chromatographic peaks analysis4->data1 data2 Assess retention time (RT) and signal-to-noise (S/N) data1->data2 data3 Confirm absence of interference at the RT of the target analyte data2->data3

Caption: Workflow for an LC-MS/MS specificity study.

Detailed Protocol: LC-MS/MS

1. Sample Preparation:

  • Prepare individual stock solutions of this compound, Cyclopentyl 2-thienyl ketone, and Tiletamine.

  • Spike these compounds, both individually and as a mixture, into the biological matrix of interest (e.g., plasma) at a relevant concentration.

  • Perform a sample extraction, such as protein precipitation with acetonitrile or a liquid-liquid extraction, to remove interfering matrix components.

  • Evaporate the supernatant and reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Method Development:

  • Chromatography:

    • Use a reverse-phase column (e.g., C18) to separate the compounds based on hydrophobicity.

    • Develop a gradient elution method using water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization.

  • Mass Spectrometry:

    • Infuse each compound individually into the mass spectrometer to determine the optimal precursor ion (typically [M+H]⁺) and product ions.

    • Set up a Multiple Reaction Monitoring (MRM) method to monitor at least two specific transitions for each analyte. This ensures high selectivity.

3. Data Analysis and Interpretation:

The primary goal is to demonstrate that at the retention time of this compound, there is no signal from the other compounds in their respective MRM channels.

CompoundRetention Time (min)MRM Transition 1 (m/z)MRM Transition 2 (m/z)
This compound4.2181.1 -> 111.0181.1 -> 83.1
Cyclopentyl 2-thienyl ketone4.5181.1 -> 111.0181.1 -> 83.1
Tiletamine3.8224.1 -> 125.1224.1 -> 97.0
Caption: Hypothetical LC-MS/MS data demonstrating specificity. Note that while the isomers have the same MRM transitions, they are separated by their retention times.

Discussion: A Dual-Pronged Approach to Ensuring Specificity

Employing both immunoassay and LC-MS/MS methods provides a comprehensive and self-validating system for assessing cross-reactivity.

  • Immunoassays are excellent for initial high-throughput screening. They assess the functional cross-reactivity based on the antibody's binding epitope. However, they can be susceptible to matrix effects and may not distinguish between compounds with very similar structures.[2][3] The development of a highly specific antibody is crucial and can be a lengthy process.

  • LC-MS/MS , on the other hand, offers unparalleled specificity and is considered the definitive method for validation.[14] It physically separates compounds before detection, providing orthogonal confirmation of the immunoassay results. According to FDA and ICH guidelines, analytical method validation must demonstrate specificity, which is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or related compounds.[16][17][18] An LC-MS/MS method directly addresses this requirement.

Conclusion

A thorough investigation of cross-reactivity is a non-negotiable aspect of preclinical and clinical development for any new chemical entity. For this compound, a dual-methodology approach is recommended. A competitive ELISA can serve as a valuable screening tool, while a validated LC-MS/MS method provides the definitive, regulatory-compliant confirmation of specificity. By carefully selecting comparator compounds and meticulously executing these orthogonal analytical techniques, researchers can build a robust data package that ensures the reliability of their findings and the safety of the potential therapeutic. This guide provides the foundational protocols and rationale to empower scientists to confidently navigate the complexities of cross-reactivity assessment.

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A Researcher's Guide to Benchmarking "Cyclopentyl 3-thienyl ketone" as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the relentless pursuit of novel therapeutic agents, the exploration of uncharacterized small molecules holds immense promise. "Cyclopentyl 3-thienyl ketone" is one such compound, a molecule of interest due to its structural motifs – a thiophene ring and a ketone linker – which are present in numerous clinically relevant kinase inhibitors. While the biological activity of this compound remains largely uncharted, its chemical architecture suggests a potential interaction with the ATP-binding pocket of protein kinases, a critical class of enzymes frequently dysregulated in human diseases, including cancer and inflammatory disorders.[][2]

This guide provides a comprehensive framework for researchers and drug development professionals to benchmark this compound against known inhibitors of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. The MAPK cascades, comprising the ERK, JNK, and p38 pathways, are central regulators of cellular processes such as proliferation, differentiation, and apoptosis.[3] Their aberrant activation is a hallmark of many pathologies, making them attractive targets for therapeutic intervention.[4][5][6]

Herein, we propose a systematic and robust methodology to evaluate the inhibitory potential of this compound, not merely as a set of protocols, but as a self-validating system to generate high-quality, reproducible data. We will delve into the rationale behind experimental choices, from the selection of appropriate benchmark inhibitors to the intricacies of assay design, ensuring scientific integrity and trustworthiness at every step.

The MAPK Signaling Cascade: A Rationale for Target Selection

The MAPK pathways are tiered kinase cascades that relay extracellular signals to the nucleus, culminating in specific cellular responses. The three major MAPK pathways are:

  • The ERK1/2 Pathway: Primarily activated by growth factors, it plays a crucial role in cell proliferation and survival.[6][7] Its deregulation is a common feature of many cancers.[8]

  • The JNK Pathway: Activated by cellular stress, such as UV irradiation and cytokines, it is involved in both cell survival and apoptosis.[][9]

  • The p38 Pathway: Also a stress-activated pathway, it is a key mediator of inflammatory responses.[3][10]

Given the prevalence of the thiophene scaffold in inhibitors targeting these pathways, it is a scientifically sound hypothesis to posit that this compound may exert its effects through modulation of one or more of these cascades.

MAPK_Pathway cluster_extracellular Extracellular Signals cluster_cascade MAPK Signaling Cascade cluster_cellular Cellular Response Growth Factors Growth Factors RAS RAS Growth Factors->RAS Activates Stress (UV, Cytokines) Stress (UV, Cytokines) MAP3K_JNK MAP3K Stress (UV, Cytokines)->MAP3K_JNK MAP3K_p38 MAP3K Stress (UV, Cytokines)->MAP3K_p38 RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Proliferation, Survival Proliferation, Survival ERK1/2->Proliferation, Survival MKK4/7 MKK4/7 MAP3K_JNK->MKK4/7 JNK JNK MKK4/7->JNK Apoptosis, Survival Apoptosis, Survival JNK->Apoptosis, Survival MKK3/6 MKK3/6 MAP3K_p38->MKK3/6 p38 p38 MKK3/6->p38 Inflammation Inflammation p38->Inflammation

Caption: The three major MAPK signaling pathways: ERK, JNK, and p38.

Selection of Benchmark Inhibitors: Setting the Gold Standard

To provide a meaningful comparison, it is imperative to select well-characterized, potent, and selective inhibitors for each of the target kinases. The following compounds are proposed as benchmarks:

Target KinaseBenchmark InhibitorRationale for Selection
p38α Losmapimod A selective and orally active p38 MAPK inhibitor with well-documented clinical trial data.[11]
ERK1/2 Ulixertinib (BVD-523) The first small-molecule ERK1/2 inhibitor to enter clinical trials, providing a clinically relevant benchmark.[7]
JNK SP600125 A widely used and well-characterized ATP-competitive inhibitor of JNK, extensively cited in the literature.[9]

Proposed Experimental Workflow: A Step-by-Step Guide to Benchmarking

The following experimental workflow is designed to provide a comprehensive evaluation of this compound's inhibitory potential and selectivity.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays A Primary Screening: In Vitro Kinase Assays (p38, ERK1/2, JNK) B IC50 Determination for Active Hits A->B If active C Selectivity Profiling: Kinase Panel Screen B->C Proceed with potent hits D Cellular Target Engagement: Western Blot for Phosphorylated Substrates C->D Confirm cellular activity E Functional Assays: Cytokine Release (p38), Proliferation (ERK), Apoptosis (JNK) D->E Assess functional consequences

Caption: Proposed experimental workflow for benchmarking this compound.

Part 1: In Vitro Kinase Inhibition Assays

Objective: To determine the direct inhibitory activity of this compound on the target kinases and to quantify its potency (IC50).

Protocol: Non-Radioactive MAP Kinase Assay [12]

  • Reagents and Materials:

    • Recombinant human p38α, ERK2, and JNK1 enzymes.

    • Specific substrates for each kinase (e.g., Myelin Basic Protein (MBP) for ERK).[12]

    • ATP.

    • Assay buffer (containing MgCl2, DTT, and other necessary components).

    • This compound and benchmark inhibitors (dissolved in DMSO).

    • Phospho-specific antibodies for the respective substrates.

    • 96-well microplates.

    • Plate reader for signal detection (e.g., luminescence or fluorescence).

  • Procedure:

    • Coat the microplate wells with the kinase-specific substrate.

    • Prepare serial dilutions of the test compounds (this compound and benchmark inhibitors) in the assay buffer.

    • Add the recombinant kinase enzyme to each well.

    • Add the test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for the optimized reaction time.

    • Stop the reaction and wash the wells to remove unbound reagents.

    • Add the phospho-specific primary antibody and incubate.

    • Wash and add the secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Add the detection substrate and measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Part 2: Cell-Based Target Engagement and Functional Assays

Objective: To confirm that this compound can inhibit the target kinase within a cellular context and to assess its impact on downstream cellular functions.

Protocol: Western Blot Analysis of Phosphorylated Substrates [13][14]

  • Cell Culture and Treatment:

    • Select appropriate cell lines with well-characterized MAPK pathway activation (e.g., HEK293 cells for UV-induced p38 activation).[3]

    • Culture the cells to 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound or benchmark inhibitors for a specified time.

    • Stimulate the cells to activate the target MAPK pathway (e.g., with UV irradiation for p38, growth factors for ERK, or anisomycin for JNK).[3][15]

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target kinases or their downstream substrates (e.g., phospho-p38, phospho-ERK, phospho-c-Jun).

    • Wash the membrane and incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip and re-probe the membrane with antibodies for the total forms of the proteins as loading controls.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

    • Compare the levels of phosphorylated proteins in treated cells to those in untreated, stimulated cells.

Data Presentation and Interpretation: A Hypothetical Case Study

To illustrate the expected outcomes of this benchmarking study, we present the following hypothetical data.

Table 1: In Vitro Kinase Inhibition (IC50 values in nM)

Compoundp38αERK2JNK1
This compound 150 >10,0008,500
Losmapimod 12>10,000>10,000
Ulixertinib >10,00025>10,000
SP600125 2,5005,00040

Interpretation: In this hypothetical scenario, this compound demonstrates moderate potency and selectivity for p38α over ERK2 and JNK1. Its potency is lower than the benchmark inhibitor Losmapimod, but its selectivity profile warrants further investigation.

Figure 1: Western Blot Analysis of Phospho-p38 in UV-treated HEK293 Cells

This would be an image of a Western blot showing a dose-dependent decrease in the band corresponding to phosphorylated p38 in cells treated with this compound, similar to the effect observed with Losmapimod.

Interpretation: This hypothetical result would confirm that this compound can engage and inhibit p38 within a cellular environment, validating the in vitro findings.

Safety and Handling Considerations

As with any chemical compound, appropriate safety precautions must be taken when handling this compound and the benchmark inhibitors. Researchers should consult the Safety Data Sheets (SDS) for each compound.[16][17] General laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection, are mandatory. All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial benchmarking of "this compound" as a potential kinase inhibitor. By employing a systematic approach that combines in vitro and cell-based assays with a panel of well-characterized benchmark inhibitors, researchers can generate high-quality data to elucidate the compound's potency, selectivity, and mechanism of action.

The hypothetical data presented herein suggests that this compound could be a promising starting point for the development of novel p38 MAPK inhibitors. Should the actual experimental results align with this projection, future studies could focus on structure-activity relationship (SAR) optimization to improve potency and selectivity, as well as in vivo studies to assess its therapeutic potential in relevant disease models. This structured approach ensures that the exploration of novel chemical entities like this compound is both efficient and scientifically sound, paving the way for the discovery of next-generation therapeutics.

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Comparative Analysis of Cyclopentyl 3-thienyl ketone: A Guide to Investigating its Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Ketone

Cyclopentyl 3-thienyl ketone is a synthetic small molecule characterized by a central ketone functional group linking a cyclopentyl ring and a thiophene moiety. While its direct biological activities and mechanism of action are not extensively documented in publicly available literature, its structural components belong to classes of compounds—cyclopentanones and thienyl ketones—that have garnered significant interest in drug discovery for their diverse therapeutic properties. This guide provides a comparative framework for researchers, scientists, and drug development professionals to investigate the potential mechanisms of action of this compound. We will explore hypothesized biological activities based on its chemical structure, compare it with well-characterized alternative compounds, and provide detailed experimental protocols to elucidate its pharmacological profile.

The presence of the cyclopentanone ring is a key feature, as derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1] Similarly, the thienyl group, a sulfur-containing aromatic ring, is a common pharmacophore found in numerous approved drugs and investigational compounds, contributing to their biological activity through various molecular interactions. This guide will, therefore, focus on three primary hypothesized mechanisms of action for this compound: anticancer, anti-inflammatory, and antiviral activities.

Hypothesized Mechanism of Action 1: Anticancer Activity via Apoptosis Induction and Cell Cycle Arrest

The cyclopentenone moiety, a substructure of some cyclopentanone derivatives, is a known pharmacophore in a variety of natural and synthetic compounds with potent anticancer activity.[2][3] These compounds often exert their effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[1]

Comparative Analysis with Established Anticancer Cyclopentenones

A well-studied class of anticancer cyclopentenones are the cyclopentenone prostaglandins (cyPGs), such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2).[4][5] These molecules have been shown to induce apoptosis in various cancer cell lines.[6] Other functionalized cyclopentenones have also been developed and exhibit significant cytotoxicity against cancer cells.[7]

CompoundTarget Cancer Cell LineIC50 (µM)Reference
Cyclopentenone Prostaglandin (15d-PGJ2) Human Colon Cancer (HT-29)~2.5[7]
Functionalized Cyclopentenone (DCP 5) Human Breast Cancer (MCF-7)1.31[7]
Functionalized Cyclopentenone (DCP 3) Human Lung Cancer (NCI-H460)2.16[7]
This compound To be determinedTo be determined
Experimental Workflows for Investigating Anticancer Activity

To investigate the potential anticancer properties of this compound, a series of in vitro assays can be employed to assess its effects on cell viability, apoptosis, and cell cycle progression.

anticancer_workflow cluster_viability Cell Viability Assessment cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Progression viability_assay MTT or Neutral Red Assay on Cancer Cell Lines apoptosis_assay Annexin V-FITC/PI Staining Flow Cytometry viability_assay->apoptosis_assay Investigate mechanism of cell death cellcycle_assay Propidium Iodide Staining Flow Cytometry viability_assay->cellcycle_assay Analyze effect on cell proliferation start Treat Cancer Cells with This compound start->viability_assay Determine IC50

Caption: Experimental workflow for evaluating the anticancer potential of this compound.

This protocol is designed to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

  • Cell Preparation:

    • Seed cancer cells (e.g., MCF-7, A549) in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (based on previously determined IC50 values) and a vehicle control for 24-48 hours.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples immediately using a flow cytometer.

    • Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Preparation and Fixation:

    • Treat cells as described in the apoptosis assay protocol.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the determination of the percentage of cells in each phase of the cell cycle.

Hypothesized Mechanism of Action 2: Anti-inflammatory Activity via Inhibition of NF-κB and COX-2

Cyclopentenone prostaglandins are known to possess potent anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] This pathway is a central regulator of inflammation. Additionally, many anti-inflammatory drugs target the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Thiophene-containing compounds have also been identified as effective COX-2 inhibitors.[9]

Comparative Analysis with Established Anti-inflammatory Agents

We will compare the potential anti-inflammatory activity of this compound with known inhibitors of the NF-κB pathway and COX-2.

CompoundMechanism of ActionTarget/Cell LineIC50Reference
Pristimerin NF-κB InhibitorIKKβ~0.2 µM
Emetine NF-κB Inhibitor (inhibits IκBα phosphorylation)GFP-IκBα GripTite cells0.31 µM[10]
Thiophene Derivative 21 COX-2 InhibitorIn vivo0.67 µM[9]
Celecoxib Selective COX-2 InhibitorIn vivo1.14 µM[9]
This compound To be determinedTo be determinedTo be determined
Experimental Workflows for Investigating Anti-inflammatory Activity

anti_inflammatory_workflow cluster_nfkb NF-κB Pathway Inhibition cluster_cox COX-2 Inhibition nfkb_assay NF-κB Reporter Gene Assay or IκBα Phosphorylation Assay cox_assay In vitro COX-2 Inhibitor Screening Assay start Treat Inflammatory Cell Model (e.g., LPS-stimulated macrophages) with this compound start->nfkb_assay Measure inhibition of NF-κB activation start->cox_assay Measure direct inhibition of COX-2 enzyme

Caption: Experimental workflow for evaluating the anti-inflammatory potential of this compound.

This assay measures the ability of a compound to inhibit the enzymatic activity of purified COX-2.

  • Reagent Preparation:

    • Prepare assay buffer, COX-2 enzyme solution, and a fluorometric probe solution.

    • Prepare a stock solution of this compound and a known COX-2 inhibitor (e.g., Celecoxib) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound at various concentrations.

    • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

    • Incubate for a specific time at 37°C.

  • Detection and Analysis:

    • Stop the reaction and measure the fluorescence generated by the product of the COX-2 reaction using a fluorescence plate reader.

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Hypothesized Mechanism of Action 3: Antiviral Activity via Neuraminidase Inhibition

Several cyclopentane derivatives have been developed as potent inhibitors of the influenza virus neuraminidase, an essential enzyme for the release of new viral particles from infected cells.[11][12][13] The five-membered ring structure of these compounds mimics the natural substrate of the enzyme.

Comparative Analysis with Established Neuraminidase Inhibitors

The potential antiviral activity of this compound can be compared to that of known neuraminidase inhibitors.

CompoundTarget Virus StrainEC50 (µM)Reference
RWJ-270201 (BCX-1812) Influenza A (H1N1)≤1.5[12][13]
BCX-1827 Influenza A (H1N1)≤1.5[12]
Oseltamivir Carboxylate Influenza A (H3N2)≤0.65[12]
Zanamivir Influenza A (H3N2)≤0.65[12]
This compound To be determinedTo be determined
Experimental Workflow for Investigating Antiviral Activity

antiviral_workflow cluster_cpe Antiviral Activity in Cell Culture cluster_neuraminidase Mechanism of Action cpe_assay Cytopathic Effect (CPE) Inhibition Assay neuraminidase_assay Neuraminidase Inhibition Assay (Fluorometric or Chemiluminescent) cpe_assay->neuraminidase_assay Confirm direct enzyme inhibition and determine IC50 start Infect Host Cells (e.g., MDCK) with Influenza Virus and treat with This compound start->cpe_assay Determine EC50

Caption: Experimental workflow for evaluating the antiviral potential of this compound.

This assay measures the ability of a compound to inhibit the activity of the influenza neuraminidase enzyme.

  • Reagent Preparation:

    • Prepare a solution of purified influenza neuraminidase.

    • Prepare a stock solution of this compound and a known neuraminidase inhibitor (e.g., Oseltamivir) in a suitable solvent.

    • Prepare a solution of the fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Assay Procedure:

    • In a 96-well plate, add the neuraminidase enzyme and the test compound at various concentrations.

    • Incubate the mixture to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the MUNANA substrate.

    • Incubate at 37°C for a specified time.

  • Detection and Analysis:

    • Stop the reaction and measure the fluorescence of the liberated 4-methylumbelliferone using a fluorescence plate reader.

    • Calculate the percentage of neuraminidase inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

While direct experimental data on the mechanism of action of this compound is currently lacking, its structural features suggest a high potential for interesting biological activities. The comparative framework and detailed experimental protocols provided in this guide offer a clear and scientifically rigorous path for researchers to explore its potential as an anticancer, anti-inflammatory, or antiviral agent. The discovery of a novel mechanism of action or significant potency in any of these areas would mark this compound as a promising lead compound for further drug development. Future studies should also focus on structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as in vivo studies to validate its therapeutic efficacy and safety profile.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Cyclopentyl 3-thienyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of Cyclopentyl 3-thienyl ketone (CAS No. 898771-72-7). As researchers and drug development professionals, our commitment to safety and environmental stewardship is as paramount as our scientific pursuits. This document moves beyond mere compliance, offering a framework for understanding the chemical principles that dictate safe disposal, ensuring the protection of personnel and the integrity of our research environment.

Hazard Profile and Regulatory Framework: The "Why" Behind the Protocol

Understanding the intrinsic properties of this compound is fundamental to appreciating the necessity of a structured disposal plan. Its classification as a hazardous material is not arbitrary; it is based on a scientific assessment of its physical and chemical characteristics.

Physicochemical and Hazard Data Summary

The following table summarizes the key identifiers and hazard classifications for this compound and its structural analogs, which inform our risk assessment.

PropertyValue / ClassificationSource
CAS Number 898771-72-7[1][]
Molecular Formula C₁₀H₁₂OS[][3]
Molecular Weight 180.27 g/mol []
Boiling Point 130 - 131 °C (266 - 268 °F)
Density 0.951 g/cm³ at 25 °C
GHS Hazard Codes H226 (Flammable liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation)
EPA Hazardous Waste ID Likely D001 (Ignitability)[4]
The Rationale for Hazardous Waste Classification

This compound's classification as a hazardous waste stems primarily from its flammability. According to the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA), a liquid with a flash point below 60°C (140°F) is defined as an ignitable hazardous waste, designated with the waste code D001 .[4] The Safety Data Sheet for a closely related compound indicates a boiling point well above this threshold, but it is classified as a Category 3 Flammable Liquid, meaning its vapor can form ignitable mixtures with air, especially upon heating.[5]

Furthermore, its designation as a skin and eye irritant necessitates that it be handled as a substance harmful to human health. Consequently, disposal via standard drains or municipal trash is strictly prohibited, as this would risk ignition in plumbing or landfills and introduce a harmful chemical into the ecosystem.[6][7]

Core Disposal Protocol: From Benchtop to Final Disposition

This protocol provides a self-validating system for the safe segregation, accumulation, and disposal of this compound waste. Adherence to these steps is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Step 2.1: Immediate Waste Segregation at the Point of Generation

Causality: The foundational principle of chemical safety is the prevention of unintended reactions. Mixing incompatible waste streams can lead to gas generation, heat, fire, or explosions. This compound, as a non-halogenated organic solvent, must be segregated from other waste categories.

Procedure:

  • Designate a specific waste container exclusively for non-halogenated organic solvents .

  • NEVER mix this waste stream with:

    • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates) to prevent a violent exothermic reaction.[8]

    • Strong Acids or Bases: To avoid potential hydrolysis or other reactions.

    • Aqueous Waste: To prevent phase separation and ensure efficient disposal by incineration.

    • Halogenated Solvents: (e.g., dichloromethane, chloroform) as disposal methods for halogenated and non-halogenated streams differ and mixing increases disposal costs.[9]

Step 2.2: Waste Container Selection and Labeling

Causality: The waste container is the primary barrier between the hazardous material and the laboratory environment. Its integrity and clear labeling are non-negotiable for preventing spills, ensuring proper handling, and providing critical information to emergency responders.

Procedure:

  • Select a Compatible Container: Use a clean, sturdy, leak-proof container made of a material chemically resistant to ketones (e.g., glass or high-density polyethylene). Ensure it has a tightly sealing screw cap.[6][7]

  • Label the Container Before Use: As soon as the first drop of waste is added, the container must be labeled.[9] Affix a standardized "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.

  • Complete the Label Fully:

    • Write the full chemical names of all components. Do not use abbreviations. [7]

    • List the approximate percentage of each constituent.

    • Clearly mark the hazard characteristics (e.g., "Flammable," "Irritant").

  • Keep the Container Closed: The container must remain sealed at all times, except when you are actively adding waste.[6][7] This minimizes the release of flammable vapors.

Step 2.3: Accumulation in a Satellite Accumulation Area (SAA)

Causality: The SAA is a designated, controlled location within the laboratory that minimizes the risk of spills and exposure while waste is being accumulated.

Procedure:

  • Designate an SAA: This area must be at or near the point of generation and under the control of the laboratory personnel. A designated spot within a fume hood is often an ideal choice.[9]

  • Utilize Secondary Containment: Place the liquid waste container within a larger, chemically resistant tray or bin.[7] The secondary container must be large enough to hold 110% of the volume of the primary container.

  • Ensure Safe Storage: The SAA must be located away from heat sources, open flames, sparks, and high-traffic areas to prevent accidental ignition or spills.[9]

Step 2.4: Arranging for Final Disposal

Causality: Final disposal of hazardous waste is a highly regulated process that can only be performed by trained professionals at licensed facilities. Laboratory personnel are responsible for the safe accumulation and handoff of the waste.

Procedure:

  • Monitor Fill Level: Do not fill the container beyond 90% capacity to allow for vapor expansion.[6]

  • Schedule a Pickup: Once the container is full, or if it has been in the SAA for an extended period (check your institution's policy, often up to one year for partially filled containers), contact your EHS department to schedule a waste pickup.[6][7]

  • Do not attempt to dispose of the chemical yourself. This includes evaporation, which is illegal and unsafe.[7]

Emergency Procedures: Spill and Exposure Management

Spill Response
  • Alert Personnel: Immediately notify others in the vicinity and evacuate non-essential personnel.

  • Control Ignition Sources: Turn off all nearby hot plates, burners, and other potential sources of ignition.

  • Ventilate the Area: Increase ventilation by opening fume hood sashes.

  • Contain the Spill: Use a non-combustible absorbent material such as sand, diatomaceous earth, or a commercial solvent spill pad to absorb the spilled liquid.[10]

  • Collect Waste: Carefully scoop the contaminated absorbent material into a sealable container. Label it as "Hazardous Waste" detailing the contents.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Arrange for the disposal of the spill cleanup materials through your EHS department.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Decontamination and Empty Container Disposal

An "empty" container that held this compound is not truly empty; it contains residual chemical and vapor and must be treated as hazardous.

Procedure:

  • Triple Rinse the Container:

    • First Rinse: Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the container. Securely cap and shake the container to rinse all interior surfaces. This first rinseate is hazardous waste. [7] Decant the rinseate into your designated non-halogenated organic waste container.

    • Second & Third Rinse: Repeat the rinsing process two more times. Subsequent rinseates may be permissible for drain disposal depending on local regulations, but the most conservative and safest approach is to collect all three as hazardous waste.

  • Dry the Container: Allow the container to air dry completely in a well-ventilated area, such as the back of a fume hood.

  • Deface the Label: Completely remove or obliterate the original chemical label.[7]

  • Final Disposal: Dispose of the clean, dry, and unlabeled container in the appropriate receptacle for glass or plastic waste as per your facility's guidelines.[7]

Disposal Workflow Visualization

This diagram outlines the decision-making process for the proper management of this compound waste in a laboratory setting.

G cluster_0 start Waste Generated: This compound characterize Characterize Waste: Is it a Flammable Liquid & Skin/Eye Irritant? start->characterize label Label Container: 'Hazardous Waste' List all constituents and percentages characterize->label Yes drain Improper Disposal: Drain / Trash characterize->drain No (Review SDS) segregate Segregate Waste: Non-Halogenated Organics Only Away from Oxidizers label->segregate store Store in SAA: Closed Container Secondary Containment segregate->store full Container Full (≤90% Capacity)? store->full full->store No pickup Schedule Pickup with EHS full->pickup Yes end Waste Removed by EHS pickup->end label_caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

References

  • U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 261 - IDENTIFICATION AND LISTING OF HAZARDOUS WASTE. eCFR. Retrieved from a URL related to ecfr.gov.[11]

  • Sigma-Aldrich. (n.d.). Safety Data Sheet. Retrieved from a URL related to sigmaaldrich.com.

  • ChemicalBook. (n.d.). 898771-72-7(this compound) Product Description. Retrieved from a URL related to chemicalbook.com.[1]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from a URL related to cwu.edu.[6]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from a URL related to epa.gov.[4]

  • CymitQuimica. (n.d.). CAS 99186-05-7: Cyclopentyl-2-thienylmethanone. Retrieved from a URL related to cymitquimica.com.[3]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from a URL related to policy.dartmouth.edu.[7]

  • University of Tennessee Institute of Agriculture. (n.d.). Hazardous Waste Guide. UTIA Safety Office. Retrieved from a URL related to ag.tennessee.edu.[9]

  • Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from a URL related to fishersci.com.[8]

  • BOC Sciences. (n.d.). CAS 898771-72-7 this compound. Retrieved from a URL related to bocsci.com.[]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentanone. Retrieved from a URL related to carlroth.com.[10]

  • Sigma-Aldrich. (2019). Safety Data Sheet: Cyclopentanone. Retrieved from a URL related to sigmaaldrich.com.[5]

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Comprehensive Guide to Personal Protective Equipment for Handling Cyclopentyl 3-thienyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of Cyclopentyl 3-thienyl ketone. As your trusted partner in laboratory safety, we go beyond the product to ensure you are equipped with the knowledge to maintain a safe and efficient research environment. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling ketones and related chemical compounds.

Immediate Safety Profile & Hazard Assessment

  • Flammability: Ketones are often flammable liquids and vapors.[4][5] It is crucial to handle this compound away from open flames, sparks, and other potential ignition sources.[1][5] Vapors may be heavier than air and can travel to an ignition source, causing a flashback.[4]

  • Irritation: Direct contact can cause serious eye irritation and skin irritation.[1][3][4][5]

  • Inhalation: Inhalation of vapors may lead to respiratory tract irritation.[4]

  • Ingestion: Ingestion may cause irritation to the mucous membranes.[4]

Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not just recommended, but essential for safe handling.

Personal Protective Equipment (PPE) Selection: A Multi-Barrier Approach

The selection of appropriate PPE is the cornerstone of safe chemical handling. For this compound, a multi-barrier approach is necessary to protect against the primary routes of exposure.

PPE Component Specification Rationale for Use
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber, or Viton™).[6][7] Consider specialized ketone-resistant gloves for prolonged or high-exposure scenarios.[8][9][10]Ketones can degrade many common glove materials. Butyl and nitrile rubber offer good resistance to a range of organic solvents, including ketones.[6][7] For frequent or extended handling, gloves specifically tested for ketone resistance provide the highest level of protection.[8][9][10]
Eye Protection Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing.Protects against direct contact of liquid splashes with the eyes, which can cause serious irritation.[3][11]
Body Protection A flame-resistant laboratory coat must be worn and kept fastened. For larger quantities or procedures with a high splash risk, a chemical-resistant apron over the lab coat is recommended.Provides a barrier against accidental skin contact and protects personal clothing from contamination. Flame-resistant properties are crucial due to the flammability of ketones.
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is required.Vapors can cause respiratory irritation. A chemical fume hood is the primary engineering control to prevent inhalation exposure. Respirators provide an additional layer of protection when engineering controls are not feasible.

Operational Plan: A Step-by-Step Guide to Safe Handling

This procedural guide ensures that every step, from preparation to disposal, is conducted with the utmost attention to safety.

Preparation and Pre-Handling Checklist
  • Fume Hood Verification: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.

  • PPE Inspection: Inspect all PPE for signs of wear, tear, or degradation. Ensure gloves are free of pinholes.

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station.

  • Spill Kit: Ensure a spill kit rated for flammable organic solvents is readily accessible.

Handling this compound

The following workflow provides a systematic approach to handling this chemical, minimizing the risk of exposure and contamination.

Handling Workflow cluster_prep Preparation cluster_handling Chemical Handling (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup prep_ppe Don all required PPE (Gloves, Goggles, Lab Coat) prep_hood Verify fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary equipment and reagents prep_hood->prep_materials handle_dispense Carefully dispense This compound prep_materials->handle_dispense Begin work handle_reaction Perform experimental procedure handle_dispense->handle_reaction handle_close Securely close the primary container handle_reaction->handle_close cleanup_decontaminate Decontaminate work surfaces handle_close->cleanup_decontaminate Procedure complete cleanup_waste Segregate and label waste for disposal cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE in the correct order cleanup_waste->cleanup_doff cleanup_wash Wash hands thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for Handling this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal is a critical final step in the chemical handling process.

  • Liquid Waste: All unused this compound and solutions containing it must be collected in a designated, properly labeled hazardous waste container. The container should be kept closed when not in use and stored in a well-ventilated area away from ignition sources.

  • Contaminated Solids: Any materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, must be disposed of as solid hazardous waste. These materials should be placed in a sealed and labeled container.

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

Never dispose of this compound or contaminated materials down the drain or in the regular trash. Always adhere to your institution's specific hazardous waste disposal procedures.

References

  • Polyco Healthline. Ketochem® 33cm Lightweight Ketone Resistant Glove.
  • University of Kentucky. (2018). Personal Protective Equipment.
  • GlovesnStuff. PVA Ketochem Acetone,Ketone & Solvent Protection Chemical Gauntlets.
  • Magus International. Ketochem® 33cm Lightweight Ketone Resistant Glove.
  • University of Tennessee Knoxville. Personal Protective Equipment (PPE).
  • Fisher Scientific.
  • Sigma-Aldrich. (2024).
  • Sigma-Aldrich. (2025).
  • Fisher Scientific.
  • Carl ROTH.
  • Sigma-Aldrich. (2019).
  • Fisher Scientific. (2014).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.